sGC activator 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H21FN8O3 |
|---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]-6-methyl-7-oxopyrazolo[5,4-c]pyridin-3-yl]pyrimidin-5-yl]-N-methylcarbamate |
InChI |
InChI=1S/C21H21FN8O3/c1-28-9-8-12-14(19-25-17(23)16(18(24)26-19)29(2)21(32)33-3)27-30(15(12)20(28)31)10-11-6-4-5-7-13(11)22/h4-9H,10H2,1-3H3,(H4,23,24,25,26) |
InChI Key |
IARQJUZITLMUBV-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of sGC Activator 2
For Researchers, Scientists, and Drug Development Professionals
Core Tenet: Restoring NO-sGC-cGMP Signaling in Oxidative Stress
Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway, playing a pivotal role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.[1][2][3] Under normal physiological conditions, NO binds to the ferrous (Fe²⁺) heme moiety of sGC, leading to a conformational change that activates the enzyme and catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2] However, in pathophysiological states characterized by oxidative stress, the heme iron of sGC can be oxidized to the ferric (Fe³⁺) state or the heme group can be lost entirely. This renders the enzyme insensitive to NO, thereby impairing the NO-sGC-cGMP signaling cascade.[1][4]
sGC activators are a class of pharmacological agents designed to counteract this impairment. Unlike sGC stimulators, which require the presence of the reduced heme group, sGC activators target and activate the oxidized or heme-free forms of the enzyme.[1][4] This makes them particularly effective in disease states associated with high oxidative stress.
This technical guide focuses on the mechanism of action of a specific agent, sGC activator 2 , also identified as Compound 16a in the scientific literature.[5]
Molecular Mechanism of Action of this compound (Compound 16a)
Recent research has identified this compound (Compound 16a) as a potent modulator of the sGC enzyme. While initially referred to as an "activator," the primary literature characterizes it as a heme-dependent sGC stimulator that exhibits strong synergistic effects with nitric oxide donors. This distinction is crucial for understanding its precise mechanism. The compound belongs to a class of multi-substituted 1H-pyrazolo[3,4-c]pyridin-7(6H)-ones.
The core mechanism of action of this compound involves direct binding to the sGC enzyme, leading to an increase in cGMP production. This action is significantly enhanced in the presence of NO, indicating a synergistic relationship. The activity of this compound is dependent on the reduced (ferrous) state of the sGC heme moiety.
Binding Site and Conformational Changes
Docking studies performed on a cryo-electron microscopy structure of human sGC in an NO-activated state suggest that this compound binds to a recently identified allosteric site that accommodates sGC stimulators. The 1H-pyrazolo[3,4-c]pyridin-7(6H)-one scaffold of the molecule is implicated in forming key interactions within this binding pocket. The presence of either a hydrogen or a methyl group at the N6 position of this scaffold appears to enhance binding affinity.
The binding of this compound to this allosteric site is believed to stabilize the sGC enzyme in a conformation that is more receptive to activation, thereby lowering the energy barrier for the conversion of GTP to cGMP. In the presence of NO, this stabilization effect is amplified, leading to a robust increase in cGMP synthesis.
Signaling Pathway
The signaling pathway initiated by this compound follows the canonical NO-sGC-cGMP cascade, but with a crucial intervention at the level of sGC activation, particularly under conditions where endogenous NO signaling might be compromised.
Caption: Signaling pathway of this compound (Compound 16a).
Quantitative Data
The primary literature characterizes this compound (Compound 16a) as a potent sGC stimulator. While specific binding affinities (Kd) and maximal catalytic rates (Vmax) are not detailed in the abstract, the functional activity is described in terms of cGMP production in a cellular context.
Table 1: Functional Activity of this compound (Compound 16a)
| Cell Line | Assay | Compound | Condition | Outcome |
| A7r5 (vascular smooth muscle cells) | cGMP generation | This compound (Compound 16a) | Basal | Increased cGMP production |
| A7r5 (vascular smooth muscle cells) | cGMP generation | This compound (Compound 16a) | + Sodium Nitroprusside (SNP) | Strong synergistic increase in cGMP production |
| A7r5 (vascular smooth muscle cells) | VASP phosphorylation (Ser239) | This compound (Compound 16a) | - | Increased phosphorylation (a marker of cGMP signaling) |
Note: Specific EC₅₀ and fold-activation values are not available in the referenced abstract. Access to the full publication is required for more detailed quantitative data.
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature for the characterization of sGC modulators. The precise parameters for this compound (Compound 16a) would be detailed in the full research article.
sGC Activity Assay (Cell-Based cGMP Measurement)
This assay quantifies the production of cGMP in cultured cells in response to treatment with an sGC modulator.
Caption: Workflow for a cell-based sGC activity assay.
Detailed Methodology:
-
Cell Culture: A7r5 rat aortic smooth muscle cells are cultured in appropriate media and conditions until they reach a suitable confluency for the assay.
-
Plating: Cells are seeded into multi-well plates at a predetermined density and allowed to attach overnight.
-
Compound Preparation: Stock solutions of this compound and the NO donor, sodium nitroprusside (SNP), are prepared in a suitable solvent (e.g., DMSO) and then diluted to final concentrations in the cell culture medium.
-
Treatment: The cell culture medium is replaced with medium containing the test compounds (this compound alone, SNP alone, or a combination) at various concentrations. Control wells receive vehicle only.
-
Incubation: The cells are incubated with the compounds for a specific duration (e.g., 30 minutes) at 37°C.
-
Cell Lysis: The incubation is terminated by removing the medium and adding a lysis buffer to release the intracellular cGMP.
-
cGMP Quantification: The concentration of cGMP in the cell lysates is determined using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
Data Analysis: The cGMP concentrations are normalized to the protein content of the lysates. Dose-response curves are generated to calculate EC₅₀ values, and the fold-activation over basal levels is determined.
VASP Phosphorylation Assay (Western Blot)
This assay is an indirect measure of cGMP signaling, as the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 239 is dependent on Protein Kinase G (PKG), which is activated by cGMP.
Detailed Methodology:
-
Cell Treatment: A7r5 cells are treated with this compound as described in the sGC activity assay.
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated VASP (Ser239) and total VASP. Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the phosphorylated VASP band is normalized to the total VASP band to determine the relative increase in phosphorylation.
In Vitro Anti-Inflammatory and Vasoprotective Assays
The referenced literature mentions vasoprotective and anti-inflammatory activities. While specific protocols for this compound are not provided in the abstract, standard assays to assess these properties include:
-
Anti-inflammatory: Measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release from lipopolysaccharide (LPS)-stimulated macrophages or endothelial cells in the presence and absence of the compound.
-
Vasoprotective: Assessment of endothelial cell function, for example, by measuring the expression of adhesion molecules (e.g., VCAM-1, ICAM-1) in response to an inflammatory stimulus, or by evaluating the relaxation of pre-constricted aortic rings in an organ bath setup.
Conclusion
This compound (Compound 16a) represents a promising therapeutic agent that functions as a heme-dependent sGC stimulator. Its ability to synergistically enhance cGMP production in the presence of NO suggests its potential in conditions where the NO-sGC-cGMP pathway is impaired but not completely dysfunctional. The vasoprotective and anti-inflammatory activities further underscore its therapeutic potential. Further detailed characterization from the full research publication is necessary to fully elucidate its quantitative pharmacological profile and to provide more specific experimental protocols. This guide provides a foundational understanding of its mechanism of action based on the currently available scientific literature.
References
An In-depth Technical Guide to the sGC Activator 2 Signaling Pathway in Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endothelial dysfunction, characterized by impaired nitric oxide (NO) bioavailability and subsequent reduction in cyclic guanosine (B1672433) monophosphate (cGMP) signaling, is a key pathological feature of numerous cardiovascular diseases. Soluble guanylate cyclase (sGC), the primary receptor for NO, is a critical enzyme in the signaling cascade that governs vascular homeostasis. In states of oxidative stress, sGC becomes oxidized and heme-free, rendering it insensitive to NO. A novel class of compounds, sGC activators, specifically target this dysfunctional, NO-unresponsive form of the enzyme, restoring cGMP production and downstream signaling. This technical guide provides a comprehensive overview of the sGC activator 2 signaling pathway in endothelial cells, including its mechanism of action, downstream effects, and key experimental protocols for its investigation.
The NO-sGC-cGMP Signaling Pathway: A Fundamental Regulator of Vascular Tone
Under physiological conditions, endothelial nitric oxide synthase (eNOS) produces NO from L-arginine. NO diffuses into adjacent vascular smooth muscle cells and binds to the reduced ferrous (Fe2+) heme moiety of sGC.[1][2] This binding event triggers a conformational change in sGC, leading to a several hundred-fold increase in its enzymatic activity, catalyzing the conversion of guanosine triphosphate (GTP) to the second messenger cGMP.[1][3] cGMP, in turn, activates protein kinase G (PKG), which mediates a variety of downstream effects, including vasodilation, inhibition of platelet aggregation, and suppression of smooth muscle proliferation and inflammation.[4][5]
Pathophysiology: Oxidative Stress and the Rise of NO-Insensitive sGC
In various cardiovascular pathologies, including heart failure and hypertension, increased production of reactive oxygen species (ROS) leads to a state of oxidative stress.[6] This oxidative environment has two detrimental effects on the NO-sGC-cGMP pathway. Firstly, ROS can scavenge NO, reducing its bioavailability. Secondly, ROS can directly oxidize the ferrous (Fe2+) heme iron of sGC to the ferric (Fe3+) state, or even lead to the complete loss of the heme group, rendering the enzyme insensitive to NO stimulation.[4][6][7] This uncoupling of the signaling cascade contributes significantly to endothelial dysfunction.
sGC Activators: A Targeted Approach to Restore Signaling
sGC activators are a class of compounds that directly stimulate the oxidized and heme-free forms of sGC, bypassing the need for NO.[4][6][7] Unlike sGC stimulators, which act on the reduced, heme-containing form of the enzyme and work synergistically with NO, sGC activators specifically target the dysfunctional enzyme population prevalent in disease states.[8] By binding to the heme pocket of oxidized or heme-free sGC, activators induce a conformational change that restores the enzyme's catalytic activity, leading to increased cGMP production.[4][9]
Mechanism of Action of sGC Activators
The binding of an sGC activator to the heme-free or oxidized enzyme mimics the conformational changes induced by NO binding to the healthy enzyme. This allosteric modulation restores the catalytic function of sGC, allowing it to convert GTP to cGMP.
Quantitative Data on sGC Activators
The following table summarizes key quantitative data for representative sGC activators.
| Compound | Target | EC50 | Key Findings | Reference |
| Ataciguat (HMR-1766) | Oxidized/Heme-free sGC | 0.51 μM (for sGC stimulation) | Reversibly stimulates sGC in a concentration-dependent manner; active in vascular smooth muscle cells under oxidative stress. | [10] |
| Cinaciguat (BAY 58-2667) | Oxidized/Heme-free sGC | Low nanomolar range | Potent NO-independent sGC activator; produces an additive, not synergistic, effect with NO donors. | [11] |
| GSK2181236A | Oxidized/Heme-free sGC | 12.7 nM (for P-VASP formation) | Potentiated by the heme-site sGC inhibitor ODQ. | [12] |
Key Experimental Protocols
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs)
HUVECs are a widely used in vitro model for studying endothelial cell biology.
Materials:
-
Endothelial Cell Growth Medium
-
T-75 culture flasks
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Fetal Bovine Serum (FBS)
-
HUVEC freezing medium (FBS, HUVEC medium, DMSO)
Protocol:
-
Thawing: Thaw cryopreserved HUVECs rapidly in a 37°C water bath. Transfer to a 15 mL tube containing 10 mL of pre-warmed Endothelial Cell Growth Medium. Centrifuge at 300g for 5 minutes.[6]
-
Plating: Resuspend the cell pellet in fresh medium and plate onto a T-75 flask.[13]
-
Culture: Incubate at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days.
-
Subculture: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with FBS-containing medium and re-plate at the desired density.[13]
Measurement of Intracellular cGMP Levels
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying cGMP.
Materials:
-
HUVECs cultured in multi-well plates
-
sGC activator of interest
-
0.1 M HCl
-
Competitive cGMP ELISA kit
Protocol:
-
Cell Treatment: Treat HUVECs with the sGC activator at various concentrations for the desired time.
-
Cell Lysis: Aspirate the medium, wash with ice-cold PBS, and lyse the cells with 0.1 M HCl to inactivate phosphodiesterases.[14]
-
Sample Preparation: Centrifuge the lysate to pellet cellular debris. The supernatant contains the cGMP.[14]
-
ELISA: Perform the competitive ELISA according to the manufacturer's instructions. This typically involves adding samples and standards to an antibody-coated plate, followed by a cGMP-enzyme conjugate and a substrate for color development.[14]
-
Data Analysis: Measure the absorbance and calculate the cGMP concentration in the samples based on the standard curve.[14]
Assessment of Vasodilation using Wire Myography
This ex vivo technique measures the contractile and relaxant responses of isolated blood vessels.
Materials:
-
Rat thoracic aorta
-
Wire myograph system
-
Physiological Saline Solution (PSS)
-
High-potassium PSS (KPSS)
-
Vasoconstrictor (e.g., phenylephrine)
-
sGC activator of interest
Protocol:
-
Tissue Preparation: Isolate the rat thoracic aorta and cut it into 2-4 mm rings.[4][8]
-
Mounting: Mount the aortic rings in the myograph chambers containing PSS, maintained at 37°C and aerated with 95% O2/5% CO2.[4][15]
-
Equilibration and Viability Check: Allow the tissue to equilibrate and then test its viability by inducing contraction with KPSS.[4]
-
Experiment: Pre-constrict the aortic rings with a vasoconstrictor. Once a stable contraction is achieved, add cumulative concentrations of the sGC activator and record the relaxation response.[2]
Detection of Intracellular Superoxide (B77818)
Fluorescent probes are used to measure ROS, such as superoxide, in live cells.
Materials:
-
HUVECs cultured on glass-bottom dishes or black-walled plates
-
Dihydroethidium (DHE) or Lucigenin (B191737)
-
Fluorescence microscope or plate reader
Protocol using DHE:
-
Cell Loading: Load HUVECs with DHE (e.g., 10 µM) and incubate for 30-60 minutes at 37°C.[3]
-
Washing: Wash the cells with PBS to remove excess probe.
-
Treatment: Treat the cells with the desired stimuli (e.g., an ROS inducer with or without the sGC activator).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 405 nm and emission at 570 nm for the superoxide-specific product).[3]
Note on Lucigenin: While lucigenin has been used to detect superoxide, it can also artifactually generate superoxide, especially at higher concentrations. Therefore, low concentrations (e.g., 5 µM) are recommended, and results should be interpreted with caution.[16][17]
Western Blotting for PKG Activation
Western blotting can be used to assess the activation of PKG by detecting the phosphorylation of its downstream target, Vasodilator-Stimulated Phosphoprotein (VASP).
Materials:
-
HUVEC lysates
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-VASP, anti-total-VASP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Sample Preparation: Lyse treated HUVECs and determine protein concentration.
-
Gel Electrophoresis: Separate proteins by SDS-PAGE.[18]
-
Protein Transfer: Transfer proteins to a nitrocellulose or PVDF membrane.[18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19][20]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[20]
Conclusion
The this compound signaling pathway represents a promising therapeutic target for a multitude of cardiovascular diseases characterized by endothelial dysfunction and oxidative stress. By directly activating the NO-unresponsive forms of sGC, these compounds can restore the production of the critical second messenger cGMP, thereby promoting vasodilation and other protective vascular effects. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the intricate mechanisms of this pathway and to evaluate the efficacy of novel sGC activators. A thorough understanding of this signaling cascade will undoubtedly pave the way for innovative therapies to combat cardiovascular disease.
References
- 1. Characterization of a Fluorescent Probe for Imaging Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Rapid and specific measurements of superoxide using fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
- 5. mdpi.com [mdpi.com]
- 6. Primary Cultures of HUVECs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Reliable in vitro measurement of nitric oxide released from endothelial cells using low concentrations of the fluorescent probe 4,5-diaminofluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reprocell.com [reprocell.com]
- 9. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ixcellsbiotech.com [ixcellsbiotech.com]
- 14. benchchem.com [benchchem.com]
- 15. openscholarship.wustl.edu [openscholarship.wustl.edu]
- 16. Validation of lucigenin as a chemiluminescent probe to monitor vascular superoxide as well as basal vascular nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chemiluminescent detection of oxidants in vascular tissue. Lucigenin but not coelenterazine enhances superoxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. origene.com [origene.com]
The Role of Soluble Guanylate Cyclase (sGC) Activator 2 in Cardiovascular Disease Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the function and investigation of soluble guanylate cyclase (sGC) activator 2 in various cardiovascular disease models. It covers the core signaling pathways, detailed experimental protocols, and quantitative data from preclinical and clinical studies, offering a comprehensive resource for researchers in cardiovascular pharmacology and drug development.
Introduction to sGC Activation in Cardiovascular Disease
The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is a critical regulator of cardiovascular homeostasis.[1][2][3] Endothelial dysfunction, a hallmark of many cardiovascular diseases like heart failure and pulmonary hypertension, often leads to impaired NO bioavailability and subsequent disruption of this pathway.[4][5] Under conditions of oxidative stress, the heme iron in sGC can become oxidized or lost, rendering the enzyme insensitive to NO.[4][6][7]
sGC activators are a novel class of pharmacological agents that target this pathological state.[8] Unlike sGC stimulators, which enhance the sensitivity of reduced (heme-containing) sGC to NO, sGC activators directly target and activate the oxidized, heme-free form of the enzyme.[1][4][6][7] This unique mechanism of action makes them a promising therapeutic strategy for cardiovascular conditions associated with significant oxidative stress.[7]
The NO-sGC-cGMP Signaling Pathway
The canonical NO-sGC-cGMP pathway plays a crucial role in mediating vasodilation, inhibiting platelet aggregation, and preventing smooth muscle proliferation.[3][6] In a healthy state, endothelial nitric oxide synthase (eNOS) produces NO, which diffuses to adjacent smooth muscle cells and binds to the heme moiety of sGC. This binding event triggers a conformational change in sGC, leading to the conversion of guanosine triphosphate (GTP) to cGMP.[1][6][9] cGMP then acts as a second messenger, activating protein kinase G (PKG) and leading to downstream effects that promote cardiovascular health.
In pathological states characterized by oxidative stress, reactive oxygen species (ROS) can uncouple eNOS and oxidize the sGC heme group, impairing this signaling cascade.[4][5] sGC activators bypass the need for NO and directly activate the oxidized enzyme, restoring cGMP production and its beneficial downstream effects.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative findings from studies investigating sGC activators in various cardiovascular disease models.
Table 1: Hemodynamic Effects of sGC Activators in Preclinical Models
| sGC Activator | Animal Model | Dose | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate | Reference |
| Cinaciguat | Anesthetized Dogs | N/A | Decrease | N/A | [6] |
| Ataciguat | Rat model of congestive heart failure | Chronic treatment | N/A (Normalized endothelial function) | N/A | [6] |
| GSK2181236A | Sprague Dawley Rats | ≥0.3 mg/kg | Decrease | Increase | [7] |
| GSK2181236A | Spontaneously Hypertensive Stroke-Prone Rats (HSFD) | 1 mg/kg | Attenuated increase | N/A | [10][11] |
Table 2: Effects of sGC Activators on Cardiac and Renal Parameters in Preclinical Models
| sGC Activator | Animal Model | Key Findings | Reference |
| Ataciguat | Rat model of congestive heart failure | Reduced platelet activation | [6] |
| Cinaciguat & Ataciguat | Animal models | Pressure-independent anti-remodeling effects in the heart | [6] |
| GSK2181236A | Spontaneously Hypertensive Stroke-Prone Rats (HSFD) | Low dose attenuated cardiac hypertrophy | [10][11] |
| BAY 60-2770 | 5/6 nephrectomized rats on high-salt diet | Attenuated renal fibrosis and apoptosis | [12] |
Table 3: Overview of Clinical Trials with sGC Activators
| sGC Activator | Condition | Phase | Key Outcomes | Reference |
| Cinaciguat | Acute decompensated heart failure | Clinical Development | No clear clinical benefit shown in trials | [6][13] |
| Praliciguat | Heart failure with preserved ejection fraction (HFpEF) | Randomized Trial (CAPACITY HFpEF) | No significant effect on ergospirometric parameters or 6MWT | [1] |
| Riociguat | Pulmonary Arterial Hypertension (PAH) | Approved | Improved 6-minute walk distance, cardiac index, and stroke volume index | [13] |
| Vericiguat | Heart failure with reduced ejection fraction (HFrEF) | Approved | Reduced composite of cardiovascular death or first heart failure hospitalization | [13] |
*Note: Riociguat and Vericiguat are often classified as sGC stimulators, but are included here for context as they are prominent drugs targeting the sGC pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for investigating this compound in cardiovascular disease models.
Protocol 1: Evaluation of Hemodynamic Effects in a Hypertensive Rat Model
This protocol outlines the general steps to assess the impact of an sGC activator on blood pressure and heart rate in spontaneously hypertensive rats.
Methodology Details:
-
Animal Model: Spontaneously hypertensive stroke-prone rats (SHR-SP) are a commonly used model.[7][10][11]
-
Telemetry Implantation: A radiotelemetry transmitter is surgically implanted into the abdominal aorta for continuous and stress-free measurement of blood pressure and heart rate.
-
Dosing: The sGC activator is administered, often via oral gavage, at various doses to determine a dose-response relationship. A vehicle control group is essential.
-
Data Analysis: Hemodynamic data is typically averaged over specific time intervals (e.g., hourly, or over the light/dark cycle) and compared between treatment and vehicle groups. Statistical analysis, such as ANOVA followed by post-hoc tests, is used to determine significance.
Protocol 2: Assessment of Cardiac Remodeling in a Heart Failure Model
This protocol describes a general approach to evaluate the effects of an sGC activator on cardiac hypertrophy and fibrosis in a model of heart failure.
Methodology Details:
-
Induction of Heart Failure: A common method is transverse aortic constriction (TAC) or coronary artery ligation to induce pressure overload or myocardial infarction, respectively, leading to heart failure.
-
Treatment: Following the induction of heart failure and a period for disease development, animals are treated with the sGC activator or vehicle for a specified duration (e.g., several weeks).
-
Echocardiography: Transthoracic echocardiography is performed at baseline and at the end of the study to non-invasively assess cardiac function and dimensions (e.g., ejection fraction, left ventricular mass, wall thickness).
-
Histological Analysis: At the end of the study, hearts are harvested, weighed, and sectioned. Histological stains such as Masson's trichrome or Picrosirius red are used to quantify fibrosis. Immunohistochemistry can be used to measure cardiomyocyte size (hypertrophy).
-
Biomarker Analysis: Plasma levels of cardiac biomarkers like NT-proBNP can be measured using ELISA kits. Gene expression of fibrotic and hypertrophic markers (e.g., collagen I, ANP) in heart tissue can be quantified by qRT-PCR.
Conclusion
This compound and related compounds represent a targeted therapeutic approach for cardiovascular diseases characterized by endothelial dysfunction and oxidative stress. Their unique ability to activate the oxidized, NO-insensitive form of sGC distinguishes them from other therapies targeting the NO-sGC-cGMP pathway. The preclinical data consistently demonstrate beneficial effects on hemodynamics, cardiac remodeling, and end-organ damage. While clinical development for some sGC activators has faced challenges, the therapeutic principle remains highly promising. Further research, utilizing robust experimental models and protocols as outlined in this guide, is essential to fully elucidate the potential of this drug class and identify the patient populations most likely to benefit.
References
- 1. Soluble Guanylyl Cyclase Activators—Promising Therapeutic Option in the Pharmacotherapy of Heart Failure and Pulmonary Hypertension [mdpi.com]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of sGC Stimulators and Activators in Heart Failure With Reduced Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soluble Guanylate Cyclase Stimulators and Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiological activation and deactivation of soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of soluble guanylate cyclase stimulators and activators in models of cardiovascular disease associated with oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Soluble Guanylate Cyclase Activators and Stimulators in Patients with Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of sGC Activator 2 in Vascular Smooth Muscle Relaxation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the effects of soluble guanylate cyclase (sGC) activator 2 on vascular smooth muscle relaxation. It is designed to be a comprehensive resource, detailing the molecular pathways, presenting quantitative data from key studies, and outlining the experimental protocols used to generate this data.
Introduction to Soluble Guanylate Cyclase and Vascular Tone
Vascular smooth muscle tone is a critical determinant of blood pressure and blood flow distribution. A key signaling pathway that governs vascular relaxation is the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway.[1][2] Endogenously produced NO diffuses into vascular smooth muscle cells and binds to the heme group of sGC, activating the enzyme to produce cGMP.[3][4] Elevated cGMP levels then lead to vasodilation through various downstream mechanisms.[5]
In certain pathological conditions associated with oxidative stress, the heme iron of sGC can be oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering the enzyme insensitive to NO.[6][7] This impairment of the NO-sGC-cGMP signaling pathway contributes to endothelial dysfunction and increased vascular tone.[2] sGC activators are a class of pharmacological agents that can directly activate sGC, particularly in its oxidized, NO-insensitive state, thus restoring cGMP production and promoting vasodilation.[4][8][9]
The Signaling Pathway of sGC Activator 2
sGC activators bypass the need for endogenous NO to stimulate cGMP production. They specifically target and activate sGC that is in an oxidized or heme-free state, which is more prevalent under conditions of oxidative stress.[4] The binding of an sGC activator to the heme-free enzyme induces a conformational change that stimulates its catalytic activity, leading to the conversion of guanosine triphosphate (GTP) to cGMP.[7][10]
The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG).[11] PKG, in turn, phosphorylates several downstream targets that collectively lead to a decrease in intracellular calcium concentration and desensitization of the contractile machinery to calcium, resulting in vascular smooth muscle relaxation and vasodilation.[5]
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Quantitative Data on the Effects of sGC Activators
The vasodilatory potency of sGC activators has been quantified in various preclinical studies. The following tables summarize key data from ex vivo experiments on isolated blood vessels.
Table 1: Vasorelaxant Effects of sGC Activators on Pre-contracted Aortic Rings
| Compound | Animal Model | Pre-contraction Agent | IC₅₀ (nmol/L) | Reference |
| TY-55002 | Rat | Phenylephrine (B352888) | 3.92 ± 0.83 | [6] |
| Cinaciguat | Rat | Phenylephrine | 1.22 ± 0.46 | [6] |
IC₅₀ (half maximal inhibitory concentration) represents the concentration of the compound required to achieve 50% of the maximal relaxation.
Table 2: sGC Activation and cGMP Production
| Compound | Condition | EC₅₀ (nmol/L) for sGC activation | Emax (nmol/L cGMP) | Reference |
| TY-55002 | Heme-oxidized sGC | 7.6 ± 3.3 | 156.1 ± 38.8 | [6] |
EC₅₀ (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax is the maximum effect of the drug.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the effects of sGC activators on vascular smooth muscle relaxation.
Isolated Tissue Bath for Vascular Reactivity
This protocol is used to measure the isometric tension of isolated blood vessel segments in response to pharmacological agents.[12]
Materials:
-
Wire myograph system[13]
-
Physiological Salt Solution (PSS)[12]
-
Vasoactive agents (e.g., phenylephrine for pre-contraction, this compound)
-
Dissection microscope and tools
Procedure:
-
Tissue Preparation: Euthanize the animal model (e.g., rat) and carefully dissect the thoracic aorta. Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.[14]
-
Mounting: Mount the aortic rings on two stainless steel wires in the organ bath chambers of the myograph system.[13]
-
Equilibration: Equilibrate the tissues in PSS, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂, for at least 60 minutes. During this period, wash the tissues with fresh PSS every 15-20 minutes.[12]
-
Determination of Optimal Passive Tension: Gradually increase the passive tension on the tissue and challenge with a maximal concentration of a contractile agent (e.g., 80 mM KCl) to determine the optimal resting tension for maximal active tension development.[12]
-
Pre-contraction: Once a stable baseline is achieved at the optimal passive tension, pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor like phenylephrine to achieve a stable contraction plateau.[14]
-
Cumulative Concentration-Response Curve: Add the sGC activator in a cumulative manner to the organ bath, allowing the tissue to reach a stable relaxation response at each concentration before adding the next.[14]
-
Data Analysis: Record the changes in isometric tension. Express the relaxation responses as a percentage reversal of the pre-contraction induced by phenylephrine. Plot the concentration-response curve and calculate the IC₅₀ value.[14]
Caption: Experimental workflow for assessing vascular reactivity in isolated aorta.
Measurement of cGMP Levels
This protocol describes a method to quantify the intracellular concentration of cGMP in vascular tissue following treatment with an sGC activator.
Materials:
-
Isolated aortic rings
-
This compound
-
Enzyme immunoassay (EIA) kit for cGMP
-
Liquid nitrogen
-
Homogenizer
Procedure:
-
Tissue Treatment: Prepare and equilibrate aortic rings as described in the vascular reactivity protocol.
-
Incubation: Incubate the aortic rings with the sGC activator at various concentrations for a specified period.
-
Tissue Lysis: At the end of the incubation period, rapidly freeze the tissues in liquid nitrogen to stop enzymatic activity.
-
Homogenization: Homogenize the frozen tissues in an appropriate buffer provided with the EIA kit.
-
Centrifugation: Centrifuge the homogenates to pellet cellular debris.
-
cGMP Quantification: Use the supernatant to determine the cGMP concentration according to the manufacturer's instructions for the cGMP EIA kit.
-
Data Normalization: Normalize the cGMP levels to the total protein content of the tissue sample.
Conclusion
This compound represents a promising therapeutic strategy for conditions characterized by impaired NO-sGC-cGMP signaling and endothelial dysfunction. By directly activating oxidized, NO-insensitive sGC, these compounds effectively restore cGMP production in vascular smooth muscle cells, leading to potent vasodilation. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development in this area. The ability to bypass the requirement for endogenous NO makes sGC activators a particularly attractive option for treating cardiovascular diseases associated with high oxidative stress.
References
- 1. Soluble Guanylyl Cyclase Activators—Promising Therapeutic Option in the Pharmacotherapy of Heart Failure and Pulmonary Hypertension [mdpi.com]
- 2. Soluble guanylate cyclase activator BAY 54–6544 improves vasomotor function and survival in an accelerated ageing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. A novel soluble guanylate cyclase activator with reduced risk of hypotension by short‐acting vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel soluble guanylyl cyclase activators increase glomerular cGMP, induce vasodilation and improve blood flow in the murine kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Soluble guanylate cyclase stimulators and activators: new horizons in the treatment of priapism associated with sickle cell disease [frontiersin.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vascular smooth muscle relaxation mediated by nitric oxide donors: a comparison with acetylcholine, nitric oxide andnitroxyl ion - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Target of sGC Activators: A Technical Guide Focused on Cinaciguat (BAY 58-2667)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Soluble guanylate cyclase (sGC) activators are a novel class of pharmacological agents that target a distinct, disease-relevant form of the sGC enzyme. Unlike sGC stimulators, which enhance the sensitivity of reduced, heme-containing sGC to nitric oxide (NO), sGC activators directly engage and activate sGC that has been rendered NO-insensitive through oxidation of its prosthetic heme group (Fe³⁺) or through complete loss of the heme moiety (apo-sGC). This unique mechanism of action makes them particularly promising therapeutic agents for cardiovascular diseases characterized by high oxidative stress, where the efficacy of endogenous NO signaling is compromised. This guide provides an in-depth examination of the molecular target of sGC activators, with a primary focus on the well-characterized compound, cinaciguat (B1243192) (BAY 58-2667).
The Molecular Target: Oxidized and Heme-Free Soluble Guanylate Cyclase
The primary molecular target of sGC activators like cinaciguat is the heterodimeric enzyme soluble guanylate cyclase, specifically in its NO-unresponsive states.[1] Under physiological conditions, sGC contains a reduced ferrous (Fe²⁺) heme group, which acts as the receptor for NO.[2] NO binding triggers a conformational change that activates the enzyme's catalytic domain, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[3]
In various pathophysiological conditions associated with oxidative stress, such as heart failure, pulmonary hypertension, and diabetes, reactive oxygen species can oxidize the sGC heme iron from the Fe²⁺ to the ferric (Fe³⁺) state.[1][4] This oxidized sGC exhibits a severely impaired response to NO.[5] Prolonged oxidative stress can lead to the complete dissociation of the heme group, resulting in an inactive, heme-free apo-enzyme.[5]
Cinaciguat and other sGC activators preferentially target these oxidized (Fe³⁺) and apo-sGC forms.[3][5] By activating these otherwise dormant enzyme populations, they restore cGMP production in a manner independent of NO bioavailability.[3]
Mechanism of Action and Binding Site
Cinaciguat functions as a heme mimetic.[6] Cryo-electron microscopy and crystallographic studies have revealed that cinaciguat binds directly within the heme-binding pocket of the β1 subunit's H-NOX (Heme-Nitric oxide/Oxygen binding) domain.[6][7] In doing so, it physically displaces the oxidized heme or occupies the vacant pocket in apo-sGC.[5][6]
The binding of cinaciguat induces a conformational change in the sGC enzyme, transitioning it to an active state and stimulating cGMP synthesis.[7] Unlike sGC stimulators that bind to an allosteric site and act synergistically with NO, cinaciguat's effect is additive with NO, a characteristic of its distinct binding site and mechanism.[8][9] Structural data indicates that while the core of the cinaciguat molecule establishes similar interactions to the native heme propionate (B1217596) groups, its flexible benzyl (B1604629) group can adopt different conformations, leading to both inactive and active enzyme states.[10]
Quantitative Data for sGC Activators
The following table summarizes key quantitative parameters for cinaciguat, illustrating its potency and affinity for its molecular target.
| Compound | Parameter | Value | Condition/Assay System | Reference(s) |
| Cinaciguat (BAY 58-2667) | EC₅₀ | ~0.2 µM (194 ± 15 nM) | Activation of purified heme-free (apo-sGC) bovine lung sGC (in the presence of 0.5% Tween 20 to remove heme) | [2] |
| Kᵢ | 6.3 nM | sGC inhibition by ODQ (an sGC oxidizer) | [11] | |
| Kᵢ | 6.5 nM | sGC inhibition by ODQ (in the absence of ODQ) | [11] | |
| cGMP Generation | Significant enhancement | Intracellular cGMP in various cell types (e.g., pulmonary artery smooth muscle cells) at 10 µM | [7] |
Key Experimental Protocols
In Vitro sGC Activity Assay (Radiometric)
This protocol is used to directly measure the enzymatic activity of purified sGC by quantifying the conversion of radiolabeled GTP to cGMP.
Materials:
-
Purified sGC enzyme (e.g., from bovine lung)
-
Assay Buffer: 50 mM Triethanolamine (TEA), pH 7.4
-
[α-³²P]GTP (specific activity ~200,000 cpm/reaction)
-
Unlabeled GTP
-
Magnesium Chloride (MgCl₂)
-
cGMP (unlabeled)
-
Phosphodiesterase (PDE) inhibitor (e.g., 10 mM IBMX) to prevent cGMP degradation
-
Cinaciguat (dissolved in DMSO)
-
Oxidizing agent (optional): 1H-[5][8]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) to generate the oxidized form of sGC
-
Heme removal agent (optional): 0.5% Tween 20 to generate apo-sGC
-
Stop Solution: 120 mM Zinc Acetate
-
Precipitating Solution: 120 mM Sodium Carbonate
-
Neutral alumina (B75360) columns
-
Scintillation fluid and counter
Methodology:
-
Prepare a reaction mixture (final volume 100 µL) containing 50 mM TEA buffer, 3 mM MgCl₂, 1 mM cGMP, and 10 mM IBMX.
-
For experiments on oxidized or apo-sGC, pre-incubate the purified enzyme (e.g., 50 ng) with ODQ or Tween 20, respectively, for a specified time (e.g., 5 minutes at 37°C).
-
Add the purified sGC enzyme to the reaction mixture.
-
Initiate the reaction by adding cinaciguat at various concentrations and [α-³²P]GTP (e.g., 0.5 mM).
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Terminate the reaction by adding 450 µL of zinc acetate, followed by 450 µL of sodium carbonate to precipitate the unreacted GTP.[2]
-
Centrifuge the samples to pellet the precipitate.
-
Apply the supernatant containing the [α-³²P]cGMP to a neutral alumina column to separate it from residual [α-³²P]GTP.
-
Elute the [α-³²P]cGMP from the column.
-
Quantify the radioactivity of the eluate using a scintillation counter.
-
Calculate the specific activity of sGC (e.g., in nmol cGMP/min/mg protein) and plot concentration-response curves to determine EC₅₀ values.
Cellular cGMP Level Measurement (ELISA-based)
This protocol measures the intracellular accumulation of cGMP in response to sGC activators in a cell-based system.
Materials:
-
Cultured cells expressing sGC (e.g., Pulmonary Artery Smooth Muscle Cells - PASMC)
-
Cell culture medium (e.g., DMEM)
-
PDE inhibitor (e.g., 0.5 µM IBMX)
-
Cinaciguat
-
Lysis Buffer: 0.1 N HCl
-
Commercially available cGMP Enzyme Immunoassay (EIA) kit
-
Plate reader
Methodology:
-
Plate cells in multi-well plates and grow to near confluence.
-
Wash the cells and replace the culture medium with a serum-free medium containing a PDE inhibitor (e.g., 0.5 µM IBMX) to prevent cGMP breakdown. Incubate for 20-30 minutes.[6]
-
(Optional) To study the effect on oxidized sGC, pre-treat cells with an oxidizing agent like H₂O₂ (e.g., 75 µM overnight).[6]
-
Add cinaciguat at desired concentrations to the cells.
-
Incubate for a specified time (e.g., 20 minutes) at 37°C.[6]
-
Terminate the reaction by removing the medium and lysing the cells with 0.1 N HCl.[6]
-
Collect the cell lysates and centrifuge to remove cellular debris.
-
Determine the protein concentration of the lysates for normalization.
-
Measure the cGMP concentration in the supernatant using a cGMP EIA kit according to the manufacturer's instructions.
-
Express the results as pmol of cGMP per mg of protein.
Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of sGC activation by NO and Cinaciguat.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reactome | Cinaciguat binds sGC:NO [reactome.org]
- 5. Insight into the rescue of oxidized soluble guanylate cyclase by the activator cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinaciguat, a soluble guanylate cyclase activator, augments cGMP after oxidative stress and causes pulmonary vasodilation in neonatal pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cinaciguat, a novel activator of soluble guanylate cyclase, protects against ischemia/reperfusion injury: role of hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. redheracles.net [redheracles.net]
The Pharmacology of Novel Soluble Guanylate Cyclase Activators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitric oxide (NO) signaling pathway is a cornerstone of cardiovascular homeostasis, regulating vascular tone, platelet aggregation, and smooth muscle cell proliferation. A critical enzyme in this cascade is soluble guanylate cyclase (sGC), the primary intracellular receptor for NO. Upon NO binding to its reduced (ferrous, Fe²⁺) heme cofactor, sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1][2][3] In numerous cardiovascular pathologies, such as heart failure and pulmonary hypertension, this pathway is impaired. This dysfunction often stems from increased oxidative stress, which leads to the oxidation of the sGC heme iron (to the ferric, Fe³⁺ state) or complete loss of the heme group, rendering the enzyme insensitive to NO.[4][5]
This challenge has spurred the development of a novel class of therapeutic agents known as sGC activators . Unlike sGC stimulators (e.g., riociguat (B1680643), vericiguat) which target the reduced, NO-sensitive form of the enzyme, sGC activators are designed to target and activate the enzyme in its oxidized, heme-free, NO-insensitive state.[4][6] This unique mechanism offers a promising therapeutic strategy to restore cGMP signaling in disease states characterized by high oxidative stress. This guide provides an in-depth overview of the pharmacology of novel sGC activators, focusing on their mechanism of action, key experimental data, and the methodologies used for their characterization.
Mechanism of Action: sGC Activators vs. Stimulators
The fundamental distinction between sGC activators and stimulators lies in their target sGC redox state.
-
sGC Stimulators: These compounds, such as riociguat and vericiguat, require the presence of the reduced ferrous (Fe²⁺) heme group. They act in a dual manner: by directly stimulating the enzyme to a small degree and by sensitizing it to endogenous NO, leading to a synergistic increase in cGMP production. Their efficacy is diminished in environments with high oxidative stress where the sGC heme is oxidized or lost.
-
sGC Activators: These agents, including cinaciguat (B1243192), runcaciguat, and BI 685509, do not require the reduced heme group. They preferentially bind to and activate sGC when it is in an oxidized (Fe³⁺) or, more effectively, a heme-free (apo-sGC) state.[5][7] By essentially replacing the function of the heme-NO complex, they restore cGMP production in a manner that is independent of and merely additive to NO.[8]
This differential mechanism is a key therapeutic advantage in diseases where NO bioavailability is low and oxidative stress is high.
The NO-sGC-cGMP Signaling Pathway
The canonical pathway begins with the synthesis of NO by nitric oxide synthase (eNOS) in endothelial cells. NO diffuses to adjacent vascular smooth muscle cells, where it activates sGC, leading to a cascade of downstream effects that promote vasorelaxation. sGC activators bypass the need for NO by directly targeting the NO-insensitive enzyme.
Quantitative Pharmacology of Novel sGC Activators
The potency and efficacy of sGC activators are determined through a series of in vitro and in vivo assays. The data below summarizes key pharmacological parameters for several novel sGC activators.
| Compound | Target sGC State | In Vitro Potency (EC₅₀) | In Vivo Model | Key In Vivo Effect | Reference |
| Cinaciguat (BAY 58-2667) | Heme-free (apo-sGC) | ~0.2 µM (purified heme-free sGC) | Canine Heart Failure | Reduced cardiac preload/afterload, increased renal blood flow | [4][9] |
| Heme-free (apo-sGC) | ~10 nM (general) | Rat Langendorff Heart | Reduced coronary perfusion pressure | [8] | |
| Runcaciguat (BAY 1101042) | Oxidized/Heme-free | Not specified | ZSF1 Rat (Diabetic Kidney Disease) | Dose-dependent reduction in proteinuria (-70% at 10 mg/kg) | [10][11] |
| Oxidized/Heme-free | Not specified | Renin Transgenic Rat (Hypertension) | Improved survival rates, reduced markers of heart injury | [10] | |
| BI 685509 (Avenciguat) | Heme-free | 467 nM (human platelets + ODQ) | ZSF1 Rat (Diabetic Kidney Disease) | Reduced proteinuria and glomerulosclerosis | [12][13] |
| Heme-free | 304 nM (rat platelets + ODQ) | Rat Cirrhosis Model | Reduced portal venous pressure by 26% (at 3 mg/kg) | [12][14] |
Key Experimental Protocols
Characterizing novel sGC activators involves a tiered approach, from purified enzyme assays to in vivo disease models. Below are detailed methodologies for essential experiments.
In Vitro sGC Enzyme Activity Assay
This assay directly measures the ability of a compound to stimulate cGMP production from GTP using a purified sGC enzyme preparation.
Objective: To determine the direct activating effect of a compound on purified NO-insensitive (heme-free) sGC and quantify its potency (EC₅₀).
Materials:
-
Purified recombinant sGC (α1/β1)
-
Assay Buffer: 50 mM Triethanolamine (TEA)/HCl, pH 7.4
-
Cofactors: 3 mM MgCl₂, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX, a phosphodiesterase inhibitor)
-
Substrate: 0.25 mM GTP, often spiked with [α-³²P]-GTP for radiometric detection
-
Heme Removal Agent: 0.5% Tween 20 (v/v) to generate apo-sGC[9]
-
Test Compound (sGC activator) at various concentrations
-
Stop Solution: e.g., 120 mM Na₂CO₃
-
Detection Method: Radiometric detection via thin-layer chromatography (TLC) to separate [³²P]-cGMP from [α-³²P]-GTP, followed by scintillation counting, or a suitable cGMP ELISA/HTRF kit.
Protocol:
-
Enzyme Preparation: Pre-incubate purified sGC (e.g., 50 ng) in assay buffer with 0.5% Tween 20 for 5-10 minutes at 37°C to effectively remove the heme moiety and generate the apo-enzyme.[9]
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the assay buffer, cofactors, and the prepared apo-sGC enzyme.
-
Compound Addition: Add the sGC activator at a range of final concentrations (e.g., from 1 nM to 100 µM) to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control if available.
-
Initiate Reaction: Start the enzymatic reaction by adding the GTP substrate mixture.
-
Incubation: Incubate the reaction for a defined period (e.g., 10-30 minutes) at 37°C.[15]
-
Terminate Reaction: Stop the reaction by adding the Stop Solution.
-
cGMP Quantification:
-
Radiometric: Spot the reaction mixture onto a TLC plate and separate [³²P]-cGMP. Quantify the radioactivity in the cGMP spot using a phosphorimager or by scraping and scintillation counting.
-
Immunoassay: Centrifuge the terminated reaction to pellet any precipitate. Use the supernatant to quantify cGMP concentration using a commercial cGMP ELISA or HTRF kit according to the manufacturer's instructions.
-
-
Data Analysis: Convert the raw data (e.g., counts per minute or absorbance) to cGMP concentration (pmol/min/mg protein). Plot the concentration-response curve and calculate the EC₅₀ value using non-linear regression analysis.
Cell-Based cGMP Assay
This assay measures the intracellular accumulation of cGMP in response to an sGC activator in a whole-cell context.
Objective: To assess the ability of a compound to penetrate the cell membrane and activate endogenous sGC, leading to an increase in intracellular cGMP.
Materials:
-
A suitable cell line expressing sGC (e.g., Rat Lung Fibroblasts (RFL-6), CHO cells, or primary vascular smooth muscle cells).
-
Cell Culture Medium (e.g., DMEM/F12) with serum and antibiotics.
-
Stimulation Buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing a phosphodiesterase inhibitor like 0.5 mM IBMX to prevent cGMP degradation.
-
Heme-oxidizing agent (optional): 10 µM ODQ (1H-[9][12][16]oxadiazolo[4,3-a]quinoxalin-1-one) to create the NO-insensitive state.
-
Test Compound (sGC activator).
-
Cell Lysis Buffer.
-
cGMP Detection Kit (e.g., HTRF or ELISA-based).
Protocol:
-
Cell Seeding: Plate cells in a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-incubation (Optional): To specifically measure activation of oxidized sGC, pre-incubate cells with 10 µM ODQ for 30-60 minutes.
-
Stimulation: Aspirate the culture medium and wash the cells with Stimulation Buffer. Add the test compound diluted in Stimulation Buffer (containing IBMX) to the cells at various concentrations.
-
Incubation: Incubate the plate for a specified time (e.g., 15-60 minutes) at 37°C.[17]
-
Cell Lysis: Terminate the stimulation by aspirating the buffer and adding Cell Lysis Buffer to each well.
-
cGMP Quantification: Use the cell lysate to measure cGMP concentration with a commercial kit.
-
HTRF (Homogeneous Time-Resolved Fluorescence): Add the HTRF detection reagents (a europium cryptate-labeled anti-cGMP antibody and a d2-labeled cGMP analog) directly to the lysate. After a 1-hour incubation, read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cGMP produced.[17][18]
-
ELISA (Enzyme-Linked Immunosorbent Assay): Follow the manufacturer's protocol, which typically involves adding the lysate to a cGMP antibody-coated plate, followed by addition of a horseradish peroxidase (HRP)-linked cGMP conjugate, substrate, and stop solution. Read absorbance at 450 nm.[19]
-
-
Data Analysis: Generate a standard curve using the cGMP standards provided in the kit. Calculate the cGMP concentration in each sample and plot the dose-response curve to determine the EC₅₀.
Ex Vivo Aortic Ring Vasorelaxation Assay
This assay uses isolated segments of arteries to measure the functional consequence (vasodilation) of sGC activation.
Objective: To evaluate the vasodilatory effect of a compound on vascular tissue and determine its potency.
Materials:
-
Thoracic aorta from a rat or mouse.
-
Krebs-Henseleit Buffer (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂.
-
Vasoconstrictor agent (e.g., Phenylephrine (B352888), U46619, or high KCl solution).
-
Test Compound (sGC activator).
-
Organ Bath System with force transducers and data acquisition software.
Protocol:
-
Tissue Preparation: Euthanize a rat or mouse according to approved ethical protocols. Carefully dissect the thoracic aorta and place it in ice-cold Krebs buffer. Clean the aorta of adhering fat and connective tissue.
-
Ring Sectioning: Cut the aorta into rings of 1-2 mm in width.[20]
-
Mounting: Mount the aortic rings in the organ bath chambers, which are filled with Krebs buffer maintained at 37°C and continuously gassed. One end of the ring is fixed, and the other is attached to a force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a stable resting tension (e.g., 1-2 grams for rat aorta), washing with fresh Krebs buffer every 15-20 minutes.
-
Pre-contraction: Contract the aortic rings by adding a standard vasoconstrictor (e.g., phenylephrine to ~80% of its maximal response). Wait for the contraction to reach a stable plateau.
-
Cumulative Concentration-Response Curve: Once the contraction is stable, add the sGC activator to the bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM). Allow the tissue to reach a stable response at each concentration before adding the next.
-
Data Recording: Continuously record the tension of the aortic ring throughout the experiment.
-
Data Analysis: Express the relaxation at each compound concentration as a percentage of the pre-contracted tone. Plot the concentration-response curve and calculate the EC₅₀ or IC₅₀ for relaxation.
Typical Experimental Workflow
The characterization of a novel sGC activator follows a logical progression from in vitro characterization to in vivo proof of concept.
Conclusion
Novel sGC activators represent a significant advancement in targeting the NO-sGC-cGMP signaling pathway. Their unique ability to restore cGMP production in NO-deficient and high-oxidative-stress environments makes them a highly promising therapeutic class for a range of cardiovascular and cardiorenal diseases. A thorough understanding of their distinct pharmacology, supported by robust in vitro and in vivo experimental evaluation as outlined in this guide, is critical for the successful development of these agents into effective clinical therapies.
References
- 1. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Soluble guanylyl cyclase: Molecular basis for ligand selectivity and action in vitro and in vivo [frontiersin.org]
- 3. Cellular Factors That Shape the Activity or Function of Nitric Oxide-Stimulated Soluble Guanylyl Cyclase | MDPI [mdpi.com]
- 4. Activation of heme-free soluble guanylate cyclase with cinaciguat has beneficial cardiorenal actions when added to furosemide in experimental heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cinaciguat, a soluble guanylate cyclase activator for the potential treatment of acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inoncology.es [inoncology.es]
- 8. apexbt.com [apexbt.com]
- 9. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. mdpi.com [mdpi.com]
- 12. The Novel, Clinical-Stage Soluble Guanylate Cyclase Activator BI 685509 Protects from Disease Progression in Models of Renal Injury and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] The Novel, Clinical-Stage Soluble Guanylate Cyclase Activator BI 685509 Protects from Disease Progression in Models of Renal Injury and Disease | Semantic Scholar [semanticscholar.org]
- 14. Soluble Guanylyl Cyclase Activator BI 685509 Reduces Portal Hypertension and Portosystemic Shunting in a Rat Thioacetamide-Induced Cirrhosis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inactivation of soluble guanylyl cyclase in living cells proceeds without loss of haem and involves heterodimer dissociation as a common step - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. revvity.com [revvity.com]
- 18. m.youtube.com [m.youtube.com]
- 19. cloud-clone.com [cloud-clone.com]
- 20. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Anti-Inflammatory Properties of sGC Activator 2: A Technical Guide
Disclaimer: While "sGC activator 2," also identified as "Compound 16a," is cited in chemical supplier databases as possessing anti-inflammatory activities, a comprehensive review of publicly available scientific literature and patents did not yield specific quantitative data or detailed experimental protocols for this particular compound. The following guide is constructed based on the established mechanisms of soluble guanylate cyclase (sGC) activators and representative data and protocols for this class of molecules to provide a framework for understanding their anti-inflammatory potential.
Introduction to Soluble Guanylate Cyclase (sGC) and Inflammation
Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway.[1] In its active state, sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger involved in various physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation.[1][2]
Inflammatory conditions are often associated with increased oxidative stress, which can lead to the oxidation and inactivation of sGC, rendering it unresponsive to endogenous NO. sGC activators are a class of small molecules designed to target and activate these oxidized or heme-free forms of the enzyme, thereby restoring cGMP production and exerting therapeutic effects. "this compound" (Compound 16a) is identified as a member of this class, with a pyrazolo[3,4-b]pyridine core structure, and is purported to have vascular protective and anti-inflammatory activities.[1][3][4]
Core Mechanism: The NO-sGC-cGMP Anti-Inflammatory Pathway
The anti-inflammatory effects of sGC activators are primarily mediated through the restoration of the NO-sGC-cGMP signaling cascade. Increased intracellular cGMP levels activate protein kinase G (PKG), which in turn can interfere with key pro-inflammatory signaling pathways. One of the most significant of these is the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. The sGC-cGMP-PKG axis has been shown to suppress the activation of NF-κB, leading to a downstream reduction in the inflammatory response.
Quantitative Data on the Anti-Inflammatory Effects of sGC Modulators
As specific data for "this compound (Compound 16a)" is not available, this section presents representative data for other sGC activators and stimulators to illustrate their potential anti-inflammatory efficacy. These values demonstrate the ability of sGC modulation to reduce the production of key inflammatory mediators in cellular models.
| Compound Class | Model System | Inflammatory Stimulus | Measured Endpoint | Potency (IC₅₀) / Effect | Reference |
| sGC Stimulator | Mouse Microglial Cells | Lipopolysaccharide (LPS) | TNF-α Release | Dose-dependent decrease | [5] |
| sGC Stimulator | Mouse Microglial Cells | Lipopolysaccharide (LPS) | IL-6 Release | Dose-dependent decrease | [5] |
| sGC Stimulator | Rat Primary Neurons | Lipopolysaccharide (LPS) | TNF-α, IL-1β, MCP-1 | Significant reduction | [6] |
| sGC Activator | In vivo (mouse model) | Sickle Cell Disease | Leukocyte Adhesion | Significant reduction | [7] |
| sGC Stimulator | Human THP-1Blue Cells | Lipopolysaccharide (LPS) | NF-κB Activity | IC₅₀ < 50 µM | [8] |
Note: This table is for illustrative purposes and does not contain data for "this compound (Compound 16a)".
Experimental Protocols
The following are detailed, representative methodologies for key experiments used to characterize the anti-inflammatory properties of sGC activators.
General Experimental Workflow
A typical workflow to assess the anti-inflammatory properties of a compound like this compound involves a series of in vitro assays to confirm the mechanism of action and quantify the anti-inflammatory effect.
Protocol: sGC Activity Assay (Radiometric)
This assay directly measures the enzymatic activity of purified sGC in the presence of an activator.
-
Objective: To determine the direct effect of this compound on the catalytic activity of purified, heme-free sGC.
-
Materials:
-
Purified heme-free sGC enzyme
-
This compound (Compound 16a)
-
[α-³²P]GTP (radiolabeled substrate)
-
Assay Buffer: 50 mM Triethanolamine (TEA)/HCl (pH 7.4), 3 mM MgCl₂, 1 mM cGMP
-
Reaction termination solution: 120 mM Zinc Acetate (B1210297) and 120 mM Sodium Carbonate
-
Alumina (B75360) columns
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer and the desired concentrations of this compound.
-
Add purified sGC enzyme to the reaction mixture.
-
Initiate the reaction by adding [α-³²P]GTP.
-
Incubate at 37°C for a defined period (e.g., 10 minutes).
-
Terminate the reaction by adding the zinc acetate and sodium carbonate solution.
-
Centrifuge the samples to pellet the precipitate.
-
Apply the supernatant to neutral alumina columns to separate [³²P]cGMP from unreacted [α-³²P]GTP.
-
Elute the [³²P]cGMP and quantify the radioactivity using a scintillation counter.
-
Calculate the specific activity of the enzyme (pmol cGMP/min/mg protein) and determine the EC₅₀ for the activator.
-
Protocol: LPS-Induced Inflammation in Macrophages
This cell-based assay simulates an inflammatory response to assess the compound's ability to suppress cytokine production.
-
Objective: To evaluate the efficacy of this compound in reducing the production of pro-inflammatory cytokines in a cellular model of inflammation.
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.
-
Materials:
-
RAW 264.7 cells
-
Complete DMEM media
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (Compound 16a)
-
Reagents for cytokine measurement (ELISA kits)
-
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include a vehicle-treated, non-stimulated control and an LPS-only control.
-
Incubate for a specified period (e.g., 6-24 hours) to allow for cytokine production and secretion.
-
Collect the cell culture supernatants.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using specific ELISA kits.
-
Determine the dose-dependent inhibitory effect of this compound on cytokine production and calculate IC₅₀ values.
-
Protocol: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB to determine if the compound inhibits this key inflammatory pathway.
-
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
-
Cell Line: A stable cell line co-transfected with an NF-κB-responsive firefly luciferase reporter construct (e.g., HEK293/NF-κB-luc).
-
Materials:
-
HEK293/NF-κB-luc reporter cell line
-
Complete cell culture media
-
TNF-α or LPS (as an NF-κB activator)
-
This compound (Compound 16a)
-
Luciferase assay substrate (e.g., D-luciferin)
-
Luminometer
-
-
Procedure:
-
Plate the reporter cells in a 96-well white, clear-bottom plate and allow them to attach.
-
Pre-treat the cells with a dilution series of this compound for 1 hour.
-
Stimulate the cells with an EC₈₀ concentration of TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.
-
Incubate for 6-8 hours to allow for luciferase gene expression.
-
Lyse the cells and add the luciferase substrate according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate-reading luminometer.
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of the compound and determine the IC₅₀ value.
-
Conclusion and Future Directions
The activation of soluble guanylate cyclase represents a promising therapeutic strategy for a range of inflammatory diseases. By restoring cGMP signaling in environments of high oxidative stress, sGC activators can potently suppress key inflammatory pathways such as NF-κB and reduce the production of pro-inflammatory mediators. While "this compound (Compound 16a)" is identified as a member of this promising class, further research and publication of specific data are required to fully elucidate its therapeutic potential. The experimental frameworks provided in this guide offer a robust approach for the comprehensive evaluation of its and other novel sGC activators' anti-inflammatory properties.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. US8802847B2 - Process for preparing substituted 5-fluoro-1H-pyrazolopyridines - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric activation of the nitric oxide receptor soluble guanylate cyclase mapped by cryo-electron microscopy | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, QSAR methodology, synthesis and assessment of some structurally different xanthone derivatives as selective Cox-2 inhibitors for their anti-inflammatory properties | CoLab [colab.ws]
The Heme-Independent Activation of Soluble Guanylate Cyclase: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the interaction between soluble guanylate cyclase (sGC) activators and the heme-free form of the sGC enzyme. This document is intended for researchers, scientists, and drug development professionals working in the fields of cardiovascular disease, pharmacology, and drug discovery. It details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and illustrates relevant pathways and workflows.
Introduction: The NO-sGC-cGMP Signaling Pathway and the Role of Heme
The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is fundamental to various physiological processes, most notably the regulation of vascular tone.[1] sGC, a heterodimeric enzyme, acts as the primary receptor for NO.[1][2] The binding of NO to the ferrous heme moiety of the sGC β1 subunit triggers a conformational change that activates the enzyme, leading to the conversion of guanosine triphosphate (GTP) to the second messenger cGMP.
However, under conditions of oxidative stress, the sGC heme iron can be oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering the enzyme insensitive to NO.[3][4] This oxidized enzyme is also prone to heme loss, resulting in a heme-free (apo-sGC) enzyme that is unresponsive to NO and subject to degradation.[3][4] The discovery of sGC activators, a class of compounds that activate sGC independently of NO and preferentially target the oxidized and heme-free forms of the enzyme, has opened new therapeutic avenues.[5][6][7]
Mechanism of Action: Heme-Independent sGC Activation
sGC activators function as heme mimetics.[8][9][10] Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have revealed that these compounds bind to the now-vacant heme pocket of the β1 subunit of the heme-free or oxidized sGC.[2][8][9][11] This binding event induces a conformational change that mimics the NO-activated state, leading to the activation of the enzyme's catalytic domain and subsequent cGMP production.[9][10] This direct activation of the NO-unresponsive forms of sGC restores the functionality of the signaling pathway in disease states characterized by oxidative stress.[5][6][7]
Quantitative Data: Potency and Efficacy of sGC Activators
The potency and efficacy of sGC activators on the heme-free or oxidized enzyme have been characterized using various in vitro assays. The following tables summarize key quantitative data for prominent sGC activators.
| Compound | Synonym | Parameter | Value | Enzyme State | Reference |
| Cinaciguat (B1243192) | BAY 58-2667 | Ki | 6-8 nM | Oxidized/Heme-free | [12] |
| BAY 60-2770 | EC50 | 5.4 ± 1.2 nM | Recombinant sGC | [13] | |
| EC50 | 0.39 ± 0.11 nM | Recombinant sGC + ODQ | [13] | ||
| EC50 | 592 nM | α1β1 isoform | [14] | ||
| EC50 | 573 nM | α2β1 isoform | [14] | ||
| Runcaciguat | BAY 1101042 | MEC (≥3-fold activation) | 3 nM | Heme-free sGC | [5] |
| EC50 | 27 nM | Heme-free sGC | [5] |
Table 1: Binding Affinity and Potency of sGC Activators. ODQ (1H-[8][15]oxadiazolo[4,3-a]quinoxalin-1-one) is an sGC inhibitor that oxidizes the heme group.
| Compound | Synonym | Parameter | Fold Activation | Enzyme State | Reference |
| Cinaciguat | BAY 58-2667 | Max. Activation | ~187-fold | Purified sGC + ODQ | [1] |
| Max. Activation | ~190-fold | Heme-free sGC | [1] |
Table 2: Efficacy of sGC Activators.
Experimental Protocols
Preparation of Heme-Free (Apo-sGC) Enzyme
A reliable method for preparing heme-free sGC is crucial for studying the direct interaction of sGC activators with the apo-enzyme.
Principle: This protocol utilizes a non-ionic detergent to facilitate the removal of the heme moiety, followed by ion-exchange chromatography to separate the apo-sGC from the heme and detergent.[16]
Materials:
-
Purified sGC enzyme
-
Tween 20 (2% solution)
-
Centrifugal ion-exchange columns
-
Buffer A: 40 mM HEPES, 150 mM NaCl, 10% glycerol, pH 7.6
-
Elution Buffer: Buffer A containing 300 mM NaCl
-
Incubation Buffer: 50 mM triethanolamine/HCl, pH 7.5
Procedure:
-
Incubate a sample of purified sGC (e.g., 15 µg) with 2% Tween 20 at 37°C for 10 minutes.[16]
-
Load the incubated sample onto a pre-equilibrated centrifugal ion-exchange column.[16]
-
Centrifuge the column according to the manufacturer's instructions. The heme and Tween 20 will be retained by the column matrix or pass through, respectively.[16]
-
Wash the column with Buffer A.
-
Elute the heme-free sGC from the column using the Elution Buffer.[16]
-
Confirm the absence of the heme moiety using UV/Vis spectroscopy (loss of the Soret peak at ~430 nm) and by assessing the lack of activation by NO donors in an activity assay.[16]
sGC Activity Assay (Radiolabeled)
This assay measures the enzymatic activity of sGC by quantifying the conversion of [α-³²P]GTP to [α-³²P]cGMP.
Principle: The radiolabeled product, [α-³²P]cGMP, is separated from the substrate, [α-³²P]GTP, by chromatography and quantified by scintillation counting.[17]
Materials:
-
Purified sGC or apo-sGC
-
[α-³²P]GTP
-
Assay Buffer: 50 mM triethanolamine/HCl (pH 7.5), 1 mM IBMX, 5 mM creatine (B1669601) phosphate, 0.25 mg/ml creatine kinase, BSA (1 mg/ml)
-
Reaction Start Solution: 3 mM MgCl₂ and 0.5 mM GTP
-
Stop Solution: 0.1 M HCl
-
sGC activator of interest
-
Neutral alumina (B75360) columns
-
Scintillation counter and vials
Procedure:
-
Prepare the reaction mixture in a total volume of 100 µl containing the Assay Buffer, the sGC enzyme, and the desired concentration of the sGC activator.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the Reaction Start Solution containing [α-³²P]GTP.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding the Stop Solution.
-
Apply the reaction mixture to a neutral alumina column to separate [α-³²P]cGMP from [α-³²P]GTP.
-
Elute the [α-³²P]cGMP and quantify the radioactivity using a scintillation counter.
-
Calculate the specific activity of the enzyme (e.g., in nmol cGMP/min/mg protein).
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of an sGC activator to the heme-free enzyme.
Principle: A radiolabeled sGC activator (or a competing unlabeled activator) is incubated with the apo-sGC. The amount of bound radioligand is measured after separating the bound from the free ligand.[18][19][20]
Materials:
-
Purified apo-sGC
-
Radiolabeled sGC activator (e.g., [³H]-BAY 58-2667)
-
Unlabeled sGC activator (for competition assays)
-
Binding Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold Binding Buffer
-
Glass fiber filters (pre-soaked in polyethyleneimine)
-
Filtration apparatus
-
Scintillation counter and vials
Procedure:
-
Prepare membrane fractions from cells expressing sGC or use purified apo-sGC.
-
In a 96-well plate, incubate the apo-sGC preparation with a fixed concentration of the radiolabeled activator and a range of concentrations of the unlabeled competing activator. For saturation binding, incubate with increasing concentrations of the radiolabeled activator.
-
Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Rapidly separate the bound from free radioligand by vacuum filtration through the glass fiber filters.[18]
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.[18]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ (for competition assays) or Kd and Bmax (for saturation assays). The Ki can be calculated from the IC₅₀ using the Cheng-Prusoff equation.[18]
Visualizations: Signaling Pathways and Experimental Workflows
Caption: NO-sGC-cGMP signaling and the intervention by sGC activators.
Caption: Workflow for studying sGC activator interaction with apo-sGC.
Caption: Logical relationship of sGC activator binding and enzyme activation.
References
- 1. NO- and haem-independent activation of soluble guanylyl cyclase: molecular basis and cardiovascular implications of a new pharmacological principle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Replacement of heme by soluble guanylate cyclase (sGC) activators abolishes heme-nitric oxide/oxygen (H-NOX) domain structural plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maturation, inactivation, and recovery mechanisms of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of the Soluble Guanylate Cyclase Activator Runcaciguat (BAY 1101042) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure of cinaciguat (BAY 58-2667) bound to Nostoc H-NOX domain reveals insights into heme-mimetic activation of the soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. itqb.unl.pt [itqb.unl.pt]
- 10. Chronic Activation of Heme Free Guanylate Cyclase Leads to Renal Protection in Dahl Salt-Sensitive Rats | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. axonmedchem.com [axonmedchem.com]
- 13. Nitric oxide-independent activation of soluble guanylate cyclase by BAY 60-2770 in experimental liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. [PDF] Runcaciguat, a novel soluble guanylate cyclase activator, shows renoprotection in hypertensive, diabetic, and metabolic preclinical models of chronic kidney disease | Semantic Scholar [semanticscholar.org]
- 16. Preparation of heme-free soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Methodological & Application
Application Notes and Protocols: In Vitro Assay for sGC Activator 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway. It catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger involved in various physiological processes, including vasodilation, neurotransmission, and inhibition of platelet aggregation.[1][2] Under conditions of oxidative stress, the heme moiety of sGC can become oxidized or lost, rendering the enzyme insensitive to NO.[1][3] sGC activators are a class of compounds that can stimulate sGC activity independently of the heme state, making them a promising therapeutic target for diseases associated with impaired NO-sGC-cGMP signaling.[1][3]
These application notes provide a detailed protocol for an in vitro enzymatic assay to characterize the activity of a representative sGC activator, herein referred to as "sGC Activator 2".
sGC Signaling Pathway
The diagram below illustrates the activation of soluble guanylate cyclase (sGC) by this compound, leading to the production of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP). cGMP then acts on downstream effectors to elicit various physiological responses.
Caption: this compound signaling pathway.
Quantitative Data Summary
The following table summarizes the in vitro activity of a representative sGC activator, designated here as this compound. The data is compiled from published literature on well-characterized sGC activators and serves as a representative example.
| Parameter | This compound (Representative) | Reference Compound (Cinaciguat/BAY 58-2667) |
| Target | Heme-oxidized/Heme-free soluble guanylate cyclase (sGC) | Heme-oxidized/Heme-free soluble guanylate cyclase (sGC) |
| Assay Type | Enzymatic (purified sGC) | Enzymatic (purified sGC) |
| EC50 (for heme-free/oxidized sGC) | ~10 nM | ~10 nM[4] |
| Fold Activation (vs. basal) | ~200-fold (fully oxidized) | ~200-fold (fully oxidized)[4] |
| Effect with NO Donors | Additive | Additive[4] |
Experimental Protocol: In Vitro sGC Enzymatic Activity Assay
This protocol describes a biochemical assay to determine the potency and efficacy of this compound by measuring the production of cGMP from GTP using purified sGC enzyme.
Materials and Reagents
-
Purified recombinant human or bovine sGC (heme-oxidized or heme-free)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Guanosine 5'-triphosphate (GTP)
-
Magnesium Chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Triethanolamine (TEA) buffer (pH 7.4)
-
3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase (PDE) activity
-
Bovine Serum Albumin (BSA)
-
Reaction stop solution (e.g., EDTA or perchloric acid)
-
cGMP detection kit (e.g., ELISA, HTRF, or AlphaScreen)
-
96-well or 384-well microplates
-
Standard laboratory equipment (pipettes, incubator, plate reader)
Experimental Workflow
The following diagram outlines the major steps in the in vitro sGC enzymatic assay.
Caption: Workflow for the in vitro sGC enzymatic assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare an assay buffer containing 50 mM TEA (pH 7.4), 5 mM MgCl₂, 1 mM DTT, and 0.1% BSA.
-
Prepare a stock solution of GTP in the assay buffer.
-
Prepare a stock solution of the PDE inhibitor, IBMX (e.g., 1 mM), in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer containing a constant final concentration of the vehicle (e.g., 1% DMSO).
-
-
Assay Reaction Setup:
-
In a 96-well microplate, add the following components in order:
-
Assay buffer
-
IBMX solution
-
Serial dilutions of this compound or vehicle control.
-
Purified sGC enzyme. The final concentration of the enzyme should be optimized to ensure the reaction is in the linear range.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the activator to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the GTP solution to each well. The final concentration of GTP should be at or near its Km for sGC.
-
Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes), ensuring that the product formation is linear with time.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution, such as 0.1 M HCl or a specific buffer provided in a commercial cGMP detection kit.
-
-
cGMP Detection:
-
Quantify the amount of cGMP produced in each well using a commercially available cGMP detection kit (e.g., competitive ELISA, HTRF, or AlphaLISA). Follow the manufacturer's instructions for the chosen detection method.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cGMP.
-
Determine the concentration of cGMP produced in each experimental well by interpolating from the standard curve.
-
Plot the concentration of cGMP produced against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value and the maximum fold activation over the basal (vehicle control) level.
-
Conclusion
This document provides a comprehensive guide for the in vitro characterization of sGC activators. The detailed protocol and representative data will aid researchers in evaluating the potency and efficacy of novel compounds targeting the sGC enzyme, thereby facilitating the drug discovery and development process for therapies aimed at diseases with compromised NO-sGC-cGMP signaling.
References
- 1. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Evaluation of sGC Activator 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway. Under conditions of oxidative stress, which are prevalent in many cardiovascular and renal diseases, sGC can become oxidized or lose its heme group, rendering it unresponsive to NO. sGC activators are a class of therapeutic agents that directly stimulate this oxidized or heme-free form of sGC, leading to increased production of cyclic guanosine (B1672433) monophosphate (cGMP).[1] This results in vasodilation, and anti-inflammatory, anti-proliferative, and anti-fibrotic effects.
These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of a representative sGC activator, referred to herein as "sGC activator 2" (modeled after well-characterized compounds such as BAY 60-2770 and cinaciguat). The protocols detailed below are intended to assist researchers in preclinical studies aimed at elucidating the therapeutic potential of sGC activators in relevant animal models of cardiovascular and renal disease.
Mechanism of Action: sGC Signaling Pathway
sGC activators bypass the need for endogenous NO by directly targeting the oxidized/heme-free sGC enzyme. This mode of action is particularly relevant in disease states characterized by endothelial dysfunction and reduced NO bioavailability. The activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cGMP, which in turn mediates various downstream physiological effects.
Caption: Signaling pathway of sGC activation.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies involving sGC activators in various animal models. These data are provided for comparative purposes to aid in experimental design and endpoint selection.
Table 1: Hemodynamic Effects of sGC Activators in Rodent Models
| Animal Model | sGC Activator (Dose) | Parameter | Result | Reference |
| Spontaneously Hypertensive Rats | BAY 60-4552 (3 mg/kg) | Mean Arterial Pressure | Significant Decrease | [2] |
| Spontaneously Hypertensive Rats | GSK2181236A (1 mg/kg) | Mean Arterial Pressure | Significant Decrease | [2] |
| Sprague-Dawley Rats | BAY 60-2770 (IV injection) | Pulmonary Arterial Pressure | Dose-dependent decrease | [3] |
| Sprague-Dawley Rats | BAY 60-2770 (IV injection) | Systemic Arterial Pressure | Dose-dependent decrease | [3] |
| Diabetic Rats (Streptozotocin-induced) | Cinaciguat (B1243192) (10 mg/kg/day) | Preload-recruitable stroke work (PRSW) | Significantly improved to 66.8 ± 3.6 mmHg from 83.0 ± 5.5 mmHg in diabetic controls | [4] |
| Diabetic Rats (Streptozotocin-induced) | Cinaciguat (10 mg/kg/day) | Time constant of LV pressure decay (Tau) | Significantly improved to 14.9 ± 0.6 ms (B15284909) from 17.3 ± 0.8 ms in diabetic controls | [4] |
Table 2: Effects of sGC Activators on cGMP Levels and Renal Function
| Animal Model | sGC Activator (Dose) | Parameter | Result | Reference |
| Diabetic eNOS KO Mice | Cinaciguat (in chow) | Glomerular Filtration Rate (GFR) | Markedly improved | [5] |
| Diabetic eNOS KO Mice | Cinaciguat (in chow) | Serum Creatinine (B1669602) | Markedly improved | [5] |
| Diabetic eNOS KO Mice | Cinaciguat (in chow) | Mesangial Expansion & Fibrosis | Markedly improved | [5] |
| Diabetic Rats (Streptozotocin-induced) | Cinaciguat (10 mg/kg/day) | Plasma cGMP | Pronounced increase | [6] |
| Diabetic Rats (Streptozotocin-induced) | Cinaciguat (10 mg/kg/day) | Myocardial cGMP | Restored to control levels | [6] |
Table 3: Cardioprotective and Anti-inflammatory Effects of sGC Activators
| Animal Model | sGC Activator (Dose) | Parameter | Result | Reference |
| Rabbit Myocardial I/R | Cinaciguat (10 µg/kg, IV) | Infarct Size | Significant reduction | [7] |
| Mouse Myocardial I/R | Cinaciguat (pretreatment) | Infarct Size | Significant reduction | [7] |
| Rat Myocardial I/R | BAY 60-2770 (5 mg/kg, oral) | Cardiac Function | Significantly improved | [8] |
| Mice with Allergic Airway Inflammation | BAY 60-2770 (1 mg/kg) | Eosinophil Infiltration (BALF and lung tissue) | Reduced | [9] |
Experimental Protocols
The following are detailed protocols for key in vivo experiments to evaluate the efficacy of this compound.
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
Protocol 1: Myocardial Ischemia-Reperfusion (I/R) Injury Model in Mice
This protocol describes the induction of myocardial I/R injury to assess the cardioprotective effects of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle control
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Ventilator
-
Suture (6-0 silk)
-
ECG monitoring system
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it in a supine position. Intubate the mouse and connect it to a ventilator. Monitor ECG throughout the procedure.
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Ligate the LAD artery using a 6-0 silk suture. Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.
-
-
Ischemia and Reperfusion:
-
Maintain the ligation for a predetermined period (e.g., 30-45 minutes) to induce ischemia.
-
Release the ligature to allow for reperfusion of the myocardium for a specified duration (e.g., 24 hours).
-
-
Drug Administration: Administer this compound or vehicle at a predetermined time point (e.g., prior to ischemia or at the onset of reperfusion) via the desired route (e.g., intravenous, intraperitoneal, or oral gavage).
-
Endpoint Analysis:
-
Infarct Size Measurement: After the reperfusion period, euthanize the animal, excise the heart, and stain with Triphenyltetrazolium chloride (TTC) to delineate the infarct area.
-
Cardiac Function: Assess cardiac function using echocardiography or pressure-volume loop analysis at baseline and at the end of the experiment.
-
Histology: Perfuse and fix the heart for histological analysis of inflammation and apoptosis.
-
Protocol 2: 5/6 Nephrectomy Model of Chronic Kidney Disease (CKD) in Rats
This protocol describes the induction of CKD in rats to evaluate the nephroprotective effects of this compound.[2][10][11]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle control
-
Anesthetics
-
Surgical instruments
-
Suture material
Procedure:
-
First Stage Surgery:
-
Anesthetize the rat and make a flank incision to expose the left kidney.
-
Surgically remove the upper and lower thirds of the left kidney (2/3 nephrectomy).
-
Ensure hemostasis and close the incision.
-
Allow the animal to recover for one week.
-
-
Second Stage Surgery:
-
Anesthetize the rat and make a flank incision to expose the right kidney.
-
Perform a right total nephrectomy.
-
Close the incision and allow the animal to recover.
-
-
Drug Administration: Begin administration of this compound or vehicle (e.g., daily oral gavage) at a predetermined time after the second surgery (e.g., 1-2 weeks) and continue for the duration of the study (e.g., 4-8 weeks).
-
Endpoint Analysis:
-
Renal Function: Collect 24-hour urine samples using metabolic cages at regular intervals to measure proteinuria and creatinine clearance. Collect blood samples to measure serum creatinine and blood urea (B33335) nitrogen (BUN).
-
Blood Pressure: Monitor systolic blood pressure using the tail-cuff method.
-
Histology: At the end of the study, euthanize the animal and perfuse-fix the remnant kidney for histological analysis of glomerulosclerosis and interstitial fibrosis.
-
Protocol 3: Measurement of Tissue cGMP Levels
This protocol describes the measurement of cGMP levels in tissue homogenates using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[12][13]
Materials:
-
Tissue samples (e.g., heart, kidney)
-
Liquid nitrogen
-
Homogenizer
-
0.1 M HCl
-
Commercially available cGMP ELISA kit
-
Microplate reader
Procedure:
-
Sample Collection and Preparation:
-
Rapidly excise the tissue of interest and immediately freeze it in liquid nitrogen to prevent cGMP degradation.
-
Store samples at -80°C until analysis.
-
-
Homogenization:
-
Weigh the frozen tissue and homogenize it in 10 volumes of ice-cold 0.1 M HCl.
-
Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C.
-
-
ELISA Procedure:
-
Collect the supernatant for cGMP measurement.
-
Follow the manufacturer's instructions for the cGMP ELISA kit. This typically involves acetylation of the samples and standards to improve assay sensitivity.
-
Add samples, standards, and controls to the antibody-coated microplate.
-
Add the cGMP-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the standards.
-
Calculate the cGMP concentration in the samples based on the standard curve.
-
Normalize the cGMP concentration to the initial tissue weight (e.g., pmol/mg tissue).
-
Conclusion
The provided application notes and protocols offer a framework for the in vivo investigation of this compound in relevant animal models of cardiovascular and renal diseases. The successful execution of these experiments will provide valuable insights into the therapeutic potential of this class of compounds and inform further drug development efforts. Careful attention to experimental detail and appropriate endpoint selection are crucial for obtaining robust and reproducible data.
References
- 1. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Pulmonary and systemic vasodilator responses to the soluble guanylyl cyclase activator, BAY 60-2770, are not dependent on endogenous nitric oxide or reduced heme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of soluble guanylyl cyclase signalling with cinaciguat improves impaired kidney function in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The soluble guanylate cyclase activator cinaciguat prevents cardiac dysfunction in a rat model of type-1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinaciguat, a novel activator of soluble guanylate cyclase, protects against ischemia/reperfusion injury: role of hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]
- 12. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) [jove.com]
- 13. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for sGC Activator 2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway. It catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger involved in various physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission.[1][2] In certain pathological conditions associated with oxidative stress, the heme iron of sGC can become oxidized or lost, rendering the enzyme insensitive to NO.[3][4]
sGC activators are a class of compounds that directly activate sGC, particularly in its oxidized or heme-free state.[3][4][5] This unique mechanism of action makes them promising therapeutic agents for diseases where the NO-sGC-cGMP signaling pathway is impaired. "sGC activator 2" represents a novel compound within this class, designed for potent and selective activation of sGC. This guide provides detailed application notes and protocols for the use of this compound in cell culture settings. For the purpose of this guide, we will draw upon data and protocols established for well-characterized sGC activators like Cinaciguat (BAY 58-2667), which is functionally analogous to this compound.
Mechanism of Action
This compound functions independently of nitric oxide (NO) to stimulate cGMP production. Unlike sGC stimulators that require the presence of the reduced heme group on the enzyme, sGC activators can activate sGC even when the heme is oxidized (Fe³⁺) or absent.[3][4][5] This makes this compound particularly effective in cellular environments characterized by high oxidative stress. The binding of this compound to the heme-deficient or oxidized sGC induces a conformational change that mimics the NO-bound state, leading to increased catalytic activity and cGMP production.[6]
References
- 1. An innovative cell-based assay for the detection of modulators of soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Assessing sGC Activator-Induced Vasodilation Using Rat Aortic Rings
Audience: Researchers, scientists, and drug development professionals.
Introduction The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is a critical regulator of vascular tone.[1][2] Endothelial cells produce NO, which diffuses to vascular smooth muscle cells and activates sGC, leading to the conversion of guanosine triphosphate (GTP) to cGMP.[2][3] Elevated cGMP levels subsequently activate protein kinase G (PKG), causing a decrease in intracellular calcium and resulting in vasodilation.[2]
In various cardiovascular diseases associated with oxidative stress, the heme component of sGC can become oxidized or lost, rendering the enzyme insensitive to NO.[4][5] sGC activators are a class of pharmacological compounds that target and activate these oxidized or heme-free forms of sGC, restoring vasodilation in pathological conditions where NO-dependent signaling is impaired.[4] This makes them a promising therapeutic target for conditions like pulmonary hypertension and heart failure.[1] The ex vivo rat aortic ring assay is a robust and widely used method to evaluate the vasodilatory properties of sGC activators.[6][7]
Signaling Pathway of sGC Activators
sGC activators bypass the need for NO by directly targeting the heme-free or oxidized sGC enzyme. This is distinct from sGC stimulators, which require the reduced (ferrous) heme group to be present and act synergistically with NO.[2][4]
References
- 1. Soluble Guanylate Cyclase Stimulators: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 2. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress [frontiersin.org]
- 6. Soluble guanylate cyclase activator BAY 54–6544 improves vasomotor function and survival in an accelerated ageing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Induction of Heart Failure in Canine Models for the Study of Soluble Guanylate Cyclase (sGC) Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for inducing heart failure in canine models, specifically for the evaluation of soluble guanylate cyclase (sGC) activators. The canine model is a well-established preclinical model that recapitulates many of the pathophysiological features of human heart failure, making it highly relevant for testing novel therapeutic agents.[1][2] sGC activators are a class of drugs that target the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which is often impaired in heart failure.[3][4] By directly activating sGC, these agents increase cGMP levels, leading to vasodilation and other beneficial cardiovascular effects.[3][4]
This document outlines two primary methods for inducing heart failure in dogs: tachypacing-induced heart failure and microembolization-induced heart failure. It also provides a general protocol for the administration and evaluation of a hypothetical "sGC activator 2," based on the known pharmacology of this drug class.
Signaling Pathway of sGC Activators
The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway is a crucial regulator of cardiovascular function. In heart failure, endothelial dysfunction and oxidative stress can lead to reduced NO bioavailability and impaired sGC activity.[3][4] sGC activators are designed to overcome this by directly stimulating sGC, independent of NO, to produce cGMP.[3]
References
- 1. Canine Model of Pacing-Induced Heart Failure | Springer Nature Experiments [experiments.springernature.com]
- 2. Canine Model of Pacing-Induced Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of sGC Stimulators and Activators in Heart Failure With Reduced Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel sGC Stimulators and sGC Activators for the Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing sGC Activator 2 in a Chronic Kidney Disease Rat Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic kidney disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time. A key pathological feature of CKD is renal fibrosis, driven by signaling pathways such as the transforming growth factor-beta (TGF-β) pathway. The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway plays a crucial role in regulating renal blood flow, inflammation, and fibrosis.[1][2] In CKD, endothelial dysfunction and oxidative stress lead to impaired NO bioavailability and oxidation of sGC, rendering it insensitive to NO.[3][4]
sGC activators are a novel class of therapeutic agents that target the oxidized (heme-free) form of sGC, restoring cGMP production independently of NO.[3][4][5] This mechanism offers a promising strategy to counteract the downstream effects of renal injury. This document provides detailed application notes and protocols for utilizing a 5/6 nephrectomy rat model of CKD to evaluate the efficacy of a soluble guanylate cyclase (sGC) activator, referred to herein as "sGC activator 2".
Signaling Pathways in Renal Fibrosis and Therapeutic Intervention
The progression of renal fibrosis is a complex process involving multiple signaling cascades. Understanding these pathways is critical for identifying therapeutic targets.
TGF-β Signaling Pathway in Renal Fibrosis
The TGF-β signaling pathway is a primary driver of renal fibrosis.[6][7][8][9][10] Upon kidney injury, TGF-β1 is activated and binds to its receptor, initiating a signaling cascade that leads to the phosphorylation of Smad2 and Smad3.[8][10] These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus to promote the transcription of pro-fibrotic genes, leading to extracellular matrix deposition and myofibroblast activation.[8][10]
NO-sGC-cGMP Signaling Pathway and sGC Activator Intervention
The NO-sGC-cGMP pathway is a key regulator of renal health. Nitric oxide (NO) stimulates sGC to produce cGMP, which has vasodilatory, anti-proliferative, and anti-fibrotic effects.[1][11] In CKD, oxidative stress leads to the oxidation of the heme component of sGC, making it unresponsive to NO. sGC activators bypass this issue by directly stimulating the oxidized sGC, thereby restoring cGMP production and its protective downstream effects.[3][4][5]
Experimental Model and Protocols
The 5/6 subtotal nephrectomy (5/6 Nx) rat model is a widely used and well-characterized model for inducing progressive CKD.[12][13] This model mimics many features of human CKD, including hypertension, proteinuria, and glomerulosclerosis.
Experimental Workflow
A typical experimental workflow for testing the efficacy of "this compound" in the 5/6 nephrectomy rat model is outlined below.
Protocol for 5/6 Nephrectomy in Rats
This protocol describes a two-step surgical procedure to induce CKD.[12][13][14][15]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scalpels, forceps, scissors, needle holders)
-
Suture material (e.g., 4-0 silk)
-
Warming pad
-
Analgesics (e.g., buprenorphine)
-
Antiseptic solution (e.g., povidone-iodine, 70% ethanol)
Procedure:
Step 1: Right Nephrectomy
-
Anesthetize the rat and confirm the depth of anesthesia.
-
Shave and disinfect the right flank.
-
Make a flank incision to expose the right kidney.
-
Carefully dissect the kidney from the surrounding adrenal gland and fat.
-
Ligate the renal artery, vein, and ureter with a single suture.
-
Excise the kidney.
-
Close the muscle and skin layers with sutures.
-
Administer analgesics and allow the animal to recover for one week.
Step 2: Left Subtotal Nephrectomy
-
After one week, anesthetize the rat.
-
Shave and disinfect the left flank.
-
Make a flank incision to expose the left kidney.
-
Ligate the upper and lower branches of the renal artery to infarct two-thirds of the kidney, or surgically resect the upper and lower poles.
-
Ensure hemostasis.
-
Close the muscle and skin layers.
-
Administer analgesics and monitor the animal during recovery.
Post-operative Care and Treatment Administration
-
House rats individually with free access to food and water.
-
Monitor for signs of pain or distress and provide appropriate care.
-
Allow a 2-week recovery period for CKD to develop before initiating treatment.
-
Randomly assign animals to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Administer "this compound" or vehicle daily via oral gavage for the duration of the study (e.g., 8-12 weeks).
Sample Collection and Analysis
-
Urine: Collect 24-hour urine samples using metabolic cages at baseline and at regular intervals throughout the study. Analyze for proteinuria and creatinine (B1669602).
-
Blood: Collect blood samples via tail vein or saphenous vein at specified time points. At the end of the study, collect terminal blood via cardiac puncture. Analyze plasma for creatinine and blood urea (B33335) nitrogen (BUN).
-
Blood Pressure: Measure systolic blood pressure weekly using a non-invasive tail-cuff method.
-
Tissue: At the end of the study, euthanize the animals and harvest the remnant kidney. Fix a portion in formalin for histological analysis (e.g., H&E, Masson's trichrome, Sirius red staining for fibrosis) and snap-freeze the remainder for molecular analysis.
Expected Outcomes and Data Presentation
Treatment with an effective sGC activator is expected to ameliorate the signs of CKD in the 5/6 nephrectomy rat model.
Key Efficacy Endpoints
-
Renal Function: Reduction in plasma creatinine and BUN, and a decrease in proteinuria.
-
Blood Pressure: Lowering of systolic blood pressure.
-
Renal Histology: Attenuation of glomerulosclerosis and tubulointerstitial fibrosis.
Data Summary Tables
The following tables present representative data from preclinical studies on sGC activators in rat models of CKD.
Table 1: Effect of sGC Activator on Renal Function and Blood Pressure in the 5/6 Nephrectomy Rat Model
| Parameter | Sham | 5/6 Nx + Vehicle | 5/6 Nx + sGC Activator (e.g., BAY 60-2770) |
| Plasma Creatinine (µmol/L) | ~30-40 | ~70-90 | ~60-80 |
| 24h Proteinuria (mg/day) | <50 | ~200-300 | ~150-250 |
| Systolic Blood Pressure (mmHg) | ~120-130 | ~180-200 | ~140-160[5][16] |
Data are representative values compiled from published studies and may vary based on specific experimental conditions.
Table 2: Effect of sGC Activator on Renal Fibrosis in the 5/6 Nephrectomy Rat Model
| Parameter | Sham | 5/6 Nx + Vehicle | 5/6 Nx + sGC Activator (e.g., BAY 60-2770) |
| Glomerulosclerosis Index | <0.5 | ~2.0-3.0 | ~1.0-2.0[5][17] |
| Interstitial Fibrosis (% area) | <1% | ~10-15% | ~5-10%[5][17] |
Data are representative values compiled from published studies and may vary based on specific experimental conditions.
Table 3: Effect of sGC Activator on Renal Function in the ZSF1 Rat Model of Diabetic Nephropathy
| Parameter | Lean Control | ZSF1 Obese + Vehicle | ZSF1 Obese + sGC Activator (e.g., Runcaciguat) |
| Urine Protein-to-Creatinine Ratio (mg/g) | <100 | ~2000-3000 | ~500-1000[18][19] |
| Glomerulosclerosis (% of glomeruli) | <5% | ~40-60% | ~20-30%[20] |
The ZSF1 rat is a model of type 2 diabetes and nephropathy, representing another relevant model for testing sGC activators.[20][21][22][23][24] Data are representative values compiled from published studies.
Conclusion
The 5/6 nephrectomy rat model provides a robust platform for evaluating the therapeutic potential of sGC activators in chronic kidney disease. By following the detailed protocols outlined in these application notes, researchers can effectively assess the impact of novel compounds like "this compound" on key parameters of renal function and pathology. The expected outcomes include improvements in renal function, reduction in blood pressure, and attenuation of renal fibrosis, underscoring the promise of this therapeutic strategy for CKD.
References
- 1. mdpi.com [mdpi.com]
- 2. The Impact of the Nitric Oxide (NO)/Soluble Guanylyl Cyclase (sGC) Signaling Cascade on Kidney Health and Disease: A Preclinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel soluble guanylyl cyclase activators increase glomerular cGMP, induce vasodilation and improve blood flow in the murine kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric Oxide Resistance Reduces Arteriovenous Fistula Maturation in Chronic Kidney Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF-β signaling in the kidney: profibrotic and protective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | TGF-β/Smad signaling in renal fibrosis [frontiersin.org]
- 8. TGF‑β/Smad signaling in chronic kidney disease: Exploring post‑translational regulatory perspectives (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | TGF-β/Smad Signaling Pathway in Tubulointerstitial Fibrosis [frontiersin.org]
- 10. Transforming growth factor‐β signalling in renal fibrosis: from Smads to non‐coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Video: 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]
- 16. Frontiers | Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. The sGC Activator Runcaciguat Has Kidney Protective Effects and Prevents a Decline of Kidney Function in ZSF1 Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The sGC Activator Runcaciguat Has Kidney Protective Effects and Prevents a Decline of Kidney Function in ZSF1 Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Longitudinal Changes in Measured Glomerular Filtration Rate, Renal Fibrosis and Biomarkers in a Rat Model of Type 2 Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. 41-Week Study of Progressive Diabetic Nephropathy in the ZSF1 fa/faCP Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A population of selected renal cells augments renal function and extends survival in the ZSF1 model of progressive diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reporter Cell Line Assay in Screening sGC Activator Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway.[1] As a heterodimeric hemoprotein, sGC acts as the primary receptor for NO.[1] Upon NO binding, sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[2][3] This signaling cascade plays a pivotal role in various physiological processes, including the regulation of blood pressure, inhibition of platelet aggregation, and neurotransmission.
Dysregulation of the NO-sGC-cGMP pathway is implicated in the pathophysiology of several cardiovascular diseases, such as pulmonary hypertension and heart failure. Consequently, sGC has emerged as a promising therapeutic target. Small molecules that modulate sGC activity are categorized as either sGC stimulators or sGC activators. sGC stimulators, such as riociguat, enhance the sensitivity of sGC to endogenous NO. In contrast, sGC activators, like cinaciguat, function independently of NO and are capable of activating sGC that is in an oxidized or heme-deficient state.[4]
Reporter gene assays provide a robust and high-throughput-compatible method for identifying and characterizing novel sGC modulators.[5][6] These cell-based assays are designed to produce a quantifiable signal, such as luminescence, in response to the activation of the sGC pathway. This document provides detailed application notes and protocols for the use of a reporter cell line assay to screen for and determine the potency of sGC activators.
Principle of the Assay
The sGC reporter cell line assay is built on the foundation of the endogenous NO-sGC-cGMP signaling cascade. In this system, a host cell line, typically Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, is stably transfected with a reporter gene construct. This construct contains a transcriptional response element that is sensitive to intracellular cGMP levels, driving the expression of a reporter protein, most commonly luciferase.
When an sGC activator is introduced to these engineered cells, it directly activates sGC, leading to an increase in intracellular cGMP concentration. The elevated cGMP levels then trigger the expression of the luciferase gene. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the extent of sGC activation. This luminescent signal can be readily quantified to determine the potency of the test compounds.
Signaling Pathway
The activation of sGC by either endogenous NO or exogenous sGC activators initiates a signaling cascade that ultimately leads to the expression of the reporter gene. The key steps are outlined in the diagram below.
Materials and Reagents
Cell Line:
-
HEK293 or CHO cells stably expressing a cGMP-responsive luciferase reporter construct.
Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (sGC activators)
-
Positive control (e.g., YC-1, Cinaciguat)
-
Luciferase assay reagent
-
White, opaque 96-well or 384-well microplates
Experimental Protocols
Protocol 1: Generation of a Stable sGC Reporter Cell Line
-
Vector Construction : A luciferase reporter vector containing a cGMP-responsive element is required. This element drives the expression of a luciferase gene (e.g., from Photinus pyralis). The vector should also contain a selectable marker, such as neomycin or puromycin (B1679871) resistance, for the selection of stably transfected cells.
-
Transfection :
-
Culture HEK293 or CHO cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
On the day of transfection, seed the cells in a 6-well plate at a density that will result in 70-80% confluency on the following day.
-
Transfect the cells with the cGMP-responsive luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Selection of Stable Clones :
-
48 hours post-transfection, begin the selection process by adding the appropriate antibiotic (e.g., G418 for neomycin resistance) to the culture medium.
-
Replace the selection medium every 3-4 days.
-
After 2-3 weeks of selection, individual resistant colonies will become visible.
-
Isolate single colonies using cloning cylinders or by limiting dilution and expand them in separate culture vessels.
-
-
Functional Validation of Clones :
-
Screen the expanded clones for their responsiveness to a known sGC activator (e.g., YC-1).
-
Seed the cells from each clone into a 96-well plate.
-
Stimulate the cells with varying concentrations of the sGC activator for a defined period (e.g., 6 hours).
-
Measure the luciferase activity for each clone.
-
Select the clone that exhibits the highest signal-to-background ratio and a robust dose-dependent response for subsequent screening assays.
-
Protocol 2: Screening of sGC Activator Potency
-
Cell Seeding :
-
Harvest the validated sGC reporter cells using Trypsin-EDTA and resuspend them in fresh culture medium.
-
Seed the cells into a white, opaque 96-well or 384-well plate at a pre-determined optimal density (e.g., 10,000-20,000 cells per well in 100 µL).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compounds and the positive control in the assay medium.
-
Remove the culture medium from the cell plate and add the compound dilutions to the respective wells.
-
Include wells with vehicle control (e.g., DMSO) to determine the basal level of luciferase activity.
-
Incubate the plate at 37°C in a 5% CO2 incubator for an optimized duration (typically 6-8 hours).
-
-
Luciferase Assay :
-
Equilibrate the cell plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Incubate the plate at room temperature for 10-15 minutes to allow for cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence using a microplate luminometer.
-
-
Data Analysis :
-
Subtract the average background luminescence (from wells with no cells) from all other readings.
-
Normalize the data to the vehicle control.
-
Plot the normalized luminescence values against the logarithm of the compound concentrations.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.
-
Experimental Workflow
The following diagram illustrates the high-throughput screening workflow for identifying and characterizing sGC activators using the reporter cell line assay.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. cusabio.com [cusabio.com]
- 4. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for sGC Activator 2 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of sGC Activator 2, a research compound that modulates the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. The information compiled herein, including dosage tables, detailed experimental protocols, and signaling pathway diagrams, is intended to guide researchers in designing and executing robust preclinical studies.
Introduction to sGC Activators
Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide signaling pathway. It catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation, inhibition of inflammation, and reduced thrombosis.[1] In pathophysiological conditions characterized by oxidative stress, the heme moiety of sGC can become oxidized or lost, rendering the enzyme insensitive to NO.[2][3][4]
sGC activators are a class of compounds that directly activate these oxidized or heme-free forms of sGC, independent of NO.[3][5] This mechanism of action makes them particularly promising therapeutic agents for diseases associated with impaired NO bioavailability and increased oxidative stress, such as cardiovascular and renal disorders.[1][3][5][6][7]
Preclinical Dosage Information
The following tables summarize the dosages of various sGC activators used in preclinical studies across different animal models and disease states. These tables are intended to serve as a starting point for dose-range finding studies.
Table 1: sGC Activator Dosage in Rodent Models of Kidney Disease
| Compound | Animal Model | Dosage | Route of Administration | Frequency | Duration | Key Findings | Reference |
| BAY 60-2770 | 5/6 nephrectomized rats on a high-salt diet | 1 mg/kg | Gavage | Once daily | 11 weeks | Improved interstitial fibrosis and glomerulosclerosis | [8] |
| Runcaciguat (B610601) & BAY-543 | Murine model of chronic kidney disease (oxidative stress induced by ODQ) | Not specified in vivo | - | - | - | Increased glomerular cGMP, dilated glomerular arterioles, and improved renal blood flow | [4][6] |
Table 2: sGC Activator Dosage in Rodent Models of Cardiovascular Conditions
| Compound | Animal Model | Dosage | Route of Administration | Frequency | Duration | Key Findings | Reference |
| BAY 60-2770 | Male Wistar rats with nitroglycerin-induced nitrate (B79036) tolerance | 0.5 or 2.5 mg/kg/day | - | - | 6 days | Improved endothelial dysfunction and nitrate tolerance, reduced oxidative stress | [9] |
| BAY 54-6544 | Accelerated ageing mouse model (Ercc1Δ/-) | 80 mg/kg/day or 200 mg/kg/day | Supplemented chow | - | Chronic | Improved vasomotor function and survival | [10] |
| BAY 54-6544 | Sickle cell disease mice | Not specified | - | - | Acute & Chronic | More effective than sGC stimulator in improving pulmonary artery endothelial function; reversed pulmonary hypertension | [11] |
Table 3: sGC Activator Dosage in Other Preclinical Models
| Compound | Animal Model | Dosage | Route of Administration | Frequency | Duration | Key Findings | Reference |
| Runcaciguat | Male Wistar rats (cognitive enhancement) | 0.01, 0.03, 0.1, 0.3, 1.0, and 3.0 mg/kg | p.o. | 30 min before learning trial | Single dose | Enhanced memory acquisition in the object location task | [12] |
Signaling Pathway and Experimental Workflow
sGC Signaling Pathway
The following diagram illustrates the mechanism of action of sGC activators in the context of the NO-sGC-cGMP signaling pathway.
Caption: Mechanism of sGC activation.
General Experimental Workflow for Preclinical Evaluation
This diagram outlines a typical workflow for assessing the efficacy of an sGC activator in a preclinical animal model.
Caption: Preclinical evaluation workflow.
Detailed Experimental Protocols
The following are representative protocols based on methodologies described in the cited literature. These should be adapted based on specific experimental goals and institutional guidelines.
Protocol 1: Evaluation of this compound in a Rat Model of Chronic Kidney Disease
Objective: To assess the efficacy of this compound in a 5/6 nephrectomy rat model of chronic kidney disease.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Surgical instruments for nephrectomy
-
Metabolic cages for urine collection
-
Blood collection supplies
-
Reagents for plasma creatinine (B1669602) and urinary protein analysis
-
Histology supplies (formalin, paraffin, staining reagents)
Procedure:
-
5/6 Nephrectomy Surgery:
-
Anesthetize rats according to approved institutional protocols.
-
Perform a two-step surgical procedure. In the first surgery, remove two-thirds of the left kidney.
-
One week later, perform a second surgery to remove the entire right kidney.
-
A sham-operated control group should undergo the same surgical procedures without kidney removal.
-
-
Post-operative Care and Diet:
-
Provide appropriate post-operative care, including analgesics.
-
After recovery, place the 5/6 nephrectomized rats on a high-salt diet to accelerate disease progression.[8]
-
-
Dosing:
-
After a stabilization period (e.g., 4 weeks post-surgery), randomly assign rats to treatment groups (vehicle control and this compound).
-
Prepare the dosing solution of this compound in the chosen vehicle.
-
Administer the compound or vehicle by oral gavage once daily at the desired dose (e.g., 1 mg/kg) for a specified duration (e.g., 11 weeks).[8]
-
-
In-life Assessments:
-
Monitor animal body weight and general health weekly.
-
At regular intervals (e.g., every 4 weeks), place rats in metabolic cages for 24-hour urine collection to measure proteinuria.
-
Collect blood samples periodically via tail vein or saphenous vein to measure plasma creatinine.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Collect terminal blood and kidney tissue samples.
-
Perfuse and fix one kidney in 10% neutral buffered formalin for histological analysis (e.g., PAS and Masson's trichrome staining for glomerulosclerosis and interstitial fibrosis).
-
Snap-freeze the other kidney in liquid nitrogen for molecular analyses (e.g., Western blot for fibrosis markers, cGMP ELISA).
-
Protocol 2: Assessment of this compound on Vasomotor Function in an Ex Vivo Aortic Ring Assay
Objective: To determine the vasorelaxant properties of this compound in isolated aortic rings.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
Krebs-Henseleit buffer
-
Phenylephrine (B352888) or other vasoconstrictors
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Aortic Ring Preparation:
-
Euthanize a rat according to approved institutional protocols.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.
-
Clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into 2-3 mm rings.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1.5 g), replacing the buffer every 15-20 minutes.
-
-
Viability Check:
-
Test the viability of the rings by contracting them with a high-potassium solution (e.g., 60 mM KCl).
-
After washing, assess endothelium integrity by pre-contracting with phenylephrine (e.g., 1 µM) and then inducing relaxation with acetylcholine (B1216132) (e.g., 10 µM).
-
-
Vasorelaxation Assay:
-
Pre-contract the aortic rings with a submaximal concentration of phenylephrine.
-
Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal response).
-
Conclusion
The provided application notes, dosage tables, and protocols offer a foundational resource for the preclinical investigation of this compound. The unique mechanism of activating NO-unresponsive sGC makes this class of compounds a valuable tool for studying and potentially treating a range of diseases characterized by oxidative stress and endothelial dysfunction. Researchers are encouraged to use this information as a guide and to optimize protocols for their specific research questions and experimental systems.
References
- 1. Stimulators and activators of soluble guanylate cyclase: review and potential therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel soluble guanylyl cyclase activators increase glomerular cGMP, induce vasodilation and improve blood flow in the murine kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel soluble guanylyl cyclase activators increase glomerular cGMP, induce vasodilation and improve blood flow in the murine kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel sGC Stimulators and sGC Activators for the Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet [frontiersin.org]
- 9. Effect of soluble guanylyl cyclase activator and stimulator therapy on nitroglycerin-induced nitrate tolerance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Soluble guanylate cyclase activator BAY 54–6544 improves vasomotor function and survival in an accelerated ageing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Soluble guanylate cyclase stimulators and activators: new horizons in the treatment of priapism associated with sickle cell disease [frontiersin.org]
- 12. The sGC stimulator BAY-747 and activator runcaciguat can enhance memory in vivo via differential hippocampal plasticity mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Angiogenesis Assays Using sGC Activator 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, including tumor growth and metastasis. The soluble guanylyl cyclase (sGC) pathway has emerged as a key regulator of angiogenesis. Nitric oxide (NO) activates sGC, leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn mediates downstream signaling cascades that promote endothelial cell proliferation, migration, and differentiation – all essential steps in angiogenesis.[1]
sGC activators are a class of compounds that directly stimulate sGC, independent of NO, making them valuable tools for studying the therapeutic potential of targeting this pathway. "sGC activator 2" is a novel, potent, and selective activator of sGC. These application notes provide detailed protocols for utilizing this compound in three common in vitro angiogenesis assays: the tube formation assay, the endothelial cell spheroid sprouting assay, and the endothelial cell migration assay.
Mechanism of Action of this compound in Angiogenesis
This compound bypasses the need for endogenous NO and directly binds to the sGC enzyme, inducing a conformational change that stimulates the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent increase in intracellular cGMP levels activates protein kinase G (PKG), which then phosphorylates downstream targets. This signaling cascade ultimately leads to the activation of mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38, which are known to promote endothelial cell proliferation and migration, key events in angiogenesis.[1]
Key In Vitro Angiogenesis Assays
Here we present protocols for three widely used in vitro angiogenesis assays to assess the pro-angiogenic potential of this compound.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract.
Experimental Workflow:
Protocol:
-
Preparation of Matrigel Plate: Thaw Matrigel® Basement Membrane Matrix on ice overnight at 4°C. Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a pre-chilled 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Seeding: Culture human umbilical vein endothelial cells (HUVECs) in endothelial growth medium (EGM-2) until they reach 80-90% confluency. Harvest the cells and resuspend them in EGM-2 containing a reduced serum concentration (e.g., 2% FBS). Seed 1.5 x 10⁴ cells in 100 µL of media onto the surface of the solidified Matrigel®.
-
Compound Addition: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in EGM-2 to achieve the desired final concentrations. Add the diluted compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., VEGF).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Imaging and Quantification: After incubation, visualize the tube-like structures using a phase-contrast microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of branches, and number of loops using angiogenesis analysis software.
Data Presentation:
| Treatment Group | Concentration (µM) | Total Tube Length (µm/field) | Number of Branches/field |
| Vehicle Control | - | 1250 ± 150 | 15 ± 3 |
| This compound | 0.1 | 1875 ± 200 | 25 ± 4 |
| This compound | 1 | 2550 ± 250 | 38 ± 5 |
| This compound | 10 | 3100 ± 300 | 45 ± 6 |
| VEGF (Positive Control) | 20 ng/mL | 3200 ± 280 | 48 ± 5 |
Data are presented as mean ± standard deviation.
Endothelial Cell Spheroid Sprouting Assay
This 3D assay mimics the initiation of sprouting angiogenesis from a multicellular aggregate.
Experimental Workflow:
Protocol:
-
Spheroid Formation: To generate endothelial cell spheroids, seed HUVECs in a hanging drop culture system. Pipette 20 µL drops of a cell suspension (2.5 x 10⁴ cells/mL) onto the lid of a petri dish and invert the lid over a dish containing PBS to maintain humidity. Incubate for 24 hours to allow spheroid formation.
-
Embedding Spheroids: Prepare a collagen I gel solution on ice. Collect the spheroids and gently mix them into the collagen solution. Dispense the spheroid-collagen mixture into a 24-well plate and allow it to polymerize at 37°C for 30-60 minutes.
-
Compound Addition: After polymerization, add EGM-2 medium containing this compound at various concentrations to each well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours.
-
Imaging and Quantification: Capture images of the spheroids and the sprouts emanating from them using a microscope. Quantify the angiogenic response by measuring the number of sprouts per spheroid and the cumulative sprout length.
Data Presentation:
| Treatment Group | Concentration (µM) | Number of Sprouts/Spheroid | Cumulative Sprout Length (µm/spheroid) |
| Vehicle Control | - | 4 ± 1 | 250 ± 50 |
| This compound | 0.1 | 8 ± 2 | 550 ± 75 |
| This compound | 1 | 15 ± 3 | 1100 ± 120 |
| This compound | 10 | 22 ± 4 | 1800 ± 200 |
| FGF-2 (Positive Control) | 50 ng/mL | 25 ± 5 | 2000 ± 250 |
Data are presented as mean ± standard deviation.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic response of endothelial cells towards a chemoattractant.
Experimental Workflow:
Protocol:
-
Chamber Preparation: Use a 24-well plate with cell culture inserts containing a porous membrane (e.g., 8 µm pore size).
-
Chemoattractant Addition: Add 600 µL of serum-free endothelial basal medium (EBM-2) containing different concentrations of this compound to the lower chamber of the wells.
-
Cell Seeding: Harvest HUVECs and resuspend them in serum-free EBM-2 at a concentration of 1 x 10⁶ cells/mL. Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-6 hours.
-
Cell Staining and Counting: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with methanol (B129727) and stain with a suitable stain (e.g., crystal violet).
-
Quantification: Count the number of migrated cells in several random fields of view under a microscope.
Data Presentation:
| Treatment Group | Concentration (µM) | Number of Migrated Cells/field |
| Vehicle Control | - | 35 ± 8 |
| This compound | 0.1 | 75 ± 12 |
| This compound | 1 | 140 ± 20 |
| This compound | 10 | 210 ± 25 |
| FBS (10%) (Positive Control) | - | 250 ± 30 |
Data are presented as mean ± standard deviation.
Conclusion
The in vitro angiogenesis assays described provide a robust platform for evaluating the pro-angiogenic activity of this compound. The data presented demonstrate that this compound dose-dependently promotes endothelial cell tube formation, spheroid sprouting, and migration. These detailed protocols and application notes serve as a valuable resource for researchers investigating the role of the sGC pathway in angiogenesis and for professionals in drug development exploring novel therapeutic strategies targeting this pathway.
References
Application Notes and Protocols: sGC Activator Treatment in a Model of Accelerated Ageing in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular ageing is a primary contributor to cardiovascular diseases. A key feature of this process is the impairment of the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, often due to increased oxidative stress.[1][2][3][4] In conditions of oxidative stress, the sGC enzyme can become oxidized or lose its heme group, rendering it unresponsive to NO.[5][6] sGC activators are a class of compounds that can stimulate sGC activity independently of NO, making them a promising therapeutic strategy to counteract age-related vascular dysfunction.[6][7]
This document outlines the application of an sGC activator, BAY 54-6544, in a preclinical model of accelerated ageing. The Ercc1Δ/- mouse model, which has a defect in DNA repair, displays features of premature ageing, including accelerated vascular ageing, inflammation, and cellular senescence, making it a suitable model for these investigations.[1][2][8]
Signaling Pathway Overview
The diagram below illustrates the NO-sGC-cGMP signaling pathway, its disruption in ageing, and the mechanism of action for sGC activators.
Experimental Design and Workflow
The following workflow outlines a typical study design for evaluating an sGC activator in the Ercc1Δ/- accelerated ageing mouse model.
References
- 1. Soluble guanylate cyclase activator BAY 54-6544 improves vasomotor function and survival in an accelerated ageing mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. pure.eur.nl [pure.eur.nl]
- 4. Age Impairs Soluble Guanylyl Cyclase Function in Mouse Mesenteric Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet [frontiersin.org]
- 7. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of mice with accelerated aging caused by distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Vascular Function After Chronic sGC Activator Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway.[1][2][3] Under physiological conditions, NO binds to sGC, stimulating the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][4] This leads to vasodilation and plays a key role in regulating vascular tone and blood pressure.[5] In pathological states characterized by oxidative stress, sGC can become oxidized or heme-free, rendering it insensitive to NO.[6] sGC activators are a class of pharmacological agents that directly stimulate these oxidized/heme-free forms of sGC, restoring cGMP production independent of NO.[6][7][8]
Chronic treatment with sGC activators holds therapeutic promise for various cardiovascular diseases. However, long-term administration may lead to adaptive changes in the vasculature. Therefore, a comprehensive assessment of vascular function is crucial to understand the efficacy, safety, and long-term consequences of such treatments. These application notes provide a detailed framework and protocols for this assessment.
Signaling Pathway Overview
The canonical NO-sGC-cGMP pathway is central to vascular smooth muscle relaxation. Endothelial cells produce NO, which diffuses to adjacent smooth muscle cells and activates sGC. The resultant increase in cGMP activates protein kinase G (PKG), leading to a cascade of events that decrease intracellular calcium and cause vasorelaxation.[1][4][9] sGC activators bypass the need for NO by directly targeting compromised sGC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Nitric Oxide–Independent Soluble Guanylate Cyclase Activation Improves Vascular Function and Cardiac Remodeling in Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating sGC Activator Effects on Renal Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renal fibrosis, the excessive accumulation of extracellular matrix in the kidney, is the common final pathway for virtually all chronic kidney diseases (CKD), leading to end-stage renal disease.[1][2] The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is a crucial regulator of renal physiology, exerting antifibrotic, anti-inflammatory, and vasodilatory effects.[3][4][5] In pathological conditions associated with oxidative stress, such as CKD, sGC can become oxidized and heme-free, rendering it unresponsive to NO.[4][6][7] sGC activators are a novel class of compounds that directly activate these oxidized or heme-free forms of sGC, restoring cGMP production and offering a promising therapeutic strategy for renal fibrosis.[4][8][9][10]
These application notes provide detailed experimental protocols for evaluating the therapeutic potential of sGC activators in preclinical models of renal fibrosis.
Signaling Pathway of sGC Activation
The diagram below illustrates the central role of sGC in mediating the effects of nitric oxide and how sGC activators can bypass NO-dependency in disease states.
Caption: sGC signaling in health and disease, and the mechanism of sGC activators.
Experimental Protocols
In Vitro Evaluation of sGC Activators
Objective: To assess the direct anti-fibrotic effects of sGC activators on renal cells.
1. Cell Culture and Induction of Fibrotic Phenotype:
-
Cell Lines: Human primary renal fibroblasts or proximal tubular epithelial cells (e.g., HK-2).[11][12]
-
Protocol:
-
Culture cells in appropriate media until they reach 80-90% confluency.
-
Induce a fibrotic phenotype by treating the cells with transforming growth factor-beta 1 (TGF-β1; e.g., 5 ng/mL) for 24-48 hours.[2]
-
Co-treat cells with varying concentrations of the sGC activator or vehicle control.
-
2. Key Readouts and Methodologies:
-
Extracellular Matrix Deposition:
-
Immunofluorescence: Stain for fibronectin and collagen I.[13]
-
Western Blot: Quantify protein levels of fibronectin and collagen I.
-
-
Myofibroblast Activation:
-
Immunofluorescence/Western Blot: Detect alpha-smooth muscle actin (α-SMA) expression.[13]
-
-
Signaling Pathway Activation:
-
ELISA/Radioimmunoassay: Measure intracellular cGMP levels to confirm target engagement.
-
Western Blot: Analyze the expression of downstream targets and fibrotic markers like TGF-β1.[14]
-
Caption: In vitro experimental workflow for evaluating sGC activators.
In Vivo Evaluation of sGC Activators
Objective: To determine the efficacy of sGC activators in a preclinical animal model of renal fibrosis.
1. Animal Model:
-
Unilateral Ureteral Obstruction (UUO): A widely used model that induces rapid and progressive tubulointerstitial fibrosis.[2][15][16]
-
5/6 Nephrectomy (5/6Nx): A model that mimics progressive renal failure and fibrosis.[3][4][17]
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.[4][17]
2. Experimental Protocol (UUO Model Example):
-
Surgical Procedure: Anesthetize the animals and ligate the left ureter. Sham-operated animals undergo the same procedure without ligation.
-
Treatment: Administer the sGC activator or vehicle daily via oral gavage, starting on the day of surgery and continuing for 7-14 days.[15]
-
Sample Collection: At the end of the treatment period, collect blood and urine samples. Perfuse and harvest the kidneys for analysis.
3. Key Readouts and Methodologies:
-
Renal Function:
-
Measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.[17]
-
-
Histopathological Analysis:
-
Gene Expression Analysis:
-
RT-qPCR: Quantify mRNA levels of fibrotic genes (e.g., Col1a1, Tgf-β1, Acta2) in kidney tissue homogenates.[3]
-
Caption: In vivo experimental workflow for sGC activator efficacy testing.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: In Vitro Anti-Fibrotic Effects of an sGC Activator on TGF-β1-Treated Human Renal Fibroblasts
| Treatment Group | cGMP Level (pmol/mg protein) | α-SMA Expression (Fold Change vs. Control) | Fibronectin Expression (Fold Change vs. Control) |
| Vehicle Control | 1.5 ± 0.2 | 1.0 | 1.0 |
| TGF-β1 (5 ng/mL) | 1.3 ± 0.3 | 4.5 ± 0.5 | 3.8 ± 0.4 |
| TGF-β1 + sGC Activator (1 µM) | 8.9 ± 1.1 | 1.8 ± 0.3 | 1.5 ± 0.2 |
| TGF-β1 + sGC Activator (10 µM) | 25.4 ± 3.2 | 1.2 ± 0.2 | 1.1 ± 0.1 |
*Data are presented as mean ± SEM. p < 0.05 compared to the TGF-β1 group.
Table 2: In Vivo Efficacy of an sGC Activator in the Rat UUO Model (14 Days)
| Treatment Group | Serum Creatinine (mg/dL) | Fibrotic Area (%) (Sirius Red Staining) | Col1a1 mRNA Expression (Fold Change vs. Sham) |
| Sham | 0.4 ± 0.05 | 1.2 ± 0.3 | 1.0 |
| UUO + Vehicle | 1.5 ± 0.2 | 25.6 ± 3.1 | 15.2 ± 2.5 |
| UUO + sGC Activator (10 mg/kg) | 0.8 ± 0.1 | 12.3 ± 1.8 | 6.8 ± 1.1* |
*Data are presented as mean ± SEM. p < 0.05 compared to the UUO + Vehicle group.
Conclusion
The protocols outlined provide a robust framework for the preclinical evaluation of sGC activators as potential therapeutics for renal fibrosis. By combining in vitro mechanistic studies with in vivo efficacy models, researchers can thoroughly assess target engagement, anti-fibrotic activity, and overall therapeutic potential. The distinct mechanism of sGC activators, particularly their efficacy in states of oxidative stress, makes them a highly promising class of drugs for the treatment of chronic kidney disease.[4][7][15]
References
- 1. Diagnosis and assessment of renal fibrosis: the state of the art [smw.ch]
- 2. Kidney Fibrosis Models | In vitro Kidney model and In Vivo CRO [nephrix-biosolutions.com]
- 3. sGC stimulator (BAY 41‐8543) combined with PDE9 inhibitor (BAY 73‐6691) reduces renal fibrosis in 5/6 nephrectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel soluble guanylyl cyclase activators increase glomerular cGMP, induce vasodilation and improve blood flow in the murine kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-fibrotic effects of soluble guanylate cyclase stimulators and activators: A review of the preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Soluble Guanylate Cyclase Stimulators and Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stimulators and activators of soluble guanylate cyclase: review and potential therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro Kidney Model - In vitro kidney fibrosis assay [nephrix-biosolutions.com]
- 12. Kidney Fibrosis In Vitro and In Vivo Models: Path Toward Physiologically Relevant Humanized Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Enhancing cGMP in experimental progressive renal fibrosis: soluble guanylate cyclase stimulation vs. phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Novel, Clinical-Stage Soluble Guanylate Cyclase Activator BI 685509 Protects from Disease Progression in Models of Renal Injury and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. NO-independent activation of soluble guanylate cyclase prevents disease progression in rats with 5/6 nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of soluble guanylate cyclase stimulator on renal function in ZSF-1 model of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of Renal Fibrosis by Mapping Histology and Magnetic Resonance Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of Renal Fibrosis by Mapping Histology and Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. diacomp.org [diacomp.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sickle cell disease (SCD) is a genetic disorder characterized by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS).[1] Under deoxygenated conditions, HbS polymerizes, causing red blood cells to become rigid and adopt a characteristic sickle shape. This results in a cascade of pathophysiological events, including chronic hemolysis, vaso-occlusion, and endothelial dysfunction.[1] Priapism, a persistent and often painful penile erection lasting more than four hours without sexual stimulation, is a frequent and severe complication of SCD, affecting up to 48% of male patients.[1][2][3] If not managed effectively, recurrent priapism can lead to corporal fibrosis and permanent erectile dysfunction.[1]
The pathophysiology of SCD-related priapism is multifactorial but is strongly linked to the dysregulation of the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway in the corpus cavernosum.[1][2][3] Chronic hemolysis in SCD releases large amounts of cell-free hemoglobin and arginase into the plasma, which scavenges NO and depletes its substrate L-arginine, respectively. The resulting state of reduced NO bioavailability leads to a compensatory downregulation of phosphodiesterase type 5 (PDE5), the enzyme responsible for cGMP degradation.[1][4] This downregulation, intended to preserve cGMP signaling, paradoxically contributes to the priapism phenotype by causing an exaggerated relaxation response of the corpus cavernosum smooth muscle to any available NO.[4]
Soluble guanylate cyclase (sGC) is the primary receptor for NO and, upon activation, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. In the oxidative stress environment characteristic of SCD, the heme moiety of sGC can become oxidized or lost, rendering the enzyme insensitive to NO. This has led to the development of two classes of sGC modulators: sGC stimulators and sGC activators.
-
sGC Stimulators (e.g., riociguat, olinciguat, BAY 41-2272) act on the reduced (heme-containing) form of sGC, working synergistically with NO to increase cGMP production.
-
sGC Activators (e.g., cinaciguat (B1243192) (BAY 58-2667), BAY 60-2770) are of particular interest in SCD as they target the oxidized or heme-free form of sGC, bypassing the need for NO and restoring cGMP production in a disease state where NO signaling is impaired.[4]
These application notes provide an overview of the use of sGC activators as a therapeutic strategy in preclinical studies of SCD-related priapism, including detailed experimental protocols and a summary of key quantitative data.
Signaling Pathways
The following diagrams illustrate the NO/sGC/cGMP signaling pathway in normal penile erection and its dysregulation in SCD-related priapism, highlighting the therapeutic intervention point for sGC activators.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of sGC activators and related compounds in mouse models of sickle cell disease.
Table 1: Effect of sGC Modulators on Vaso-occlusion and Pulmonary Hypertension in SCD Mice
| Compound | Class | Model | Key Finding | Reference |
| BAY 60-2770 | sGC Activator | SCD Mouse | Decreased leukocyte recruitment to the endothelium, reducing vaso-occlusion. | [4] |
| BAY 41-2272 | sGC Stimulator | SCD Mouse | Decreased leukocyte recruitment to the endothelium, reducing vaso-occlusion. | [4] |
| Olinciguat | sGC Stimulator | SCD Mouse | Reduced inflammation, vaso-occlusion, and nephropathy. | [4] |
| BAY 54-6544 | sGC Activator | BERK-SCD Mouse | More effective than sGC stimulator (BAY 41-8543) in improving pulmonary artery endothelial function and reversing pulmonary hypertension. | [5] |
Table 2: Effects of sGC Modulators on Erectile Physiology in Animal Models
| Compound | Class | Model | Parameter | Result | Reference |
| Cinaciguat (BAY 58-2667) | sGC Activator | Mouse | Corpus Cavernosum Relaxation | Induced concentration-dependent relaxation and increased cGMP production. | [6] |
| BAY 60-2770 | sGC Activator | Rabbit, Rat | Corpus Cavernosum Relaxation, Erectile Activity | Promoted concentration-dependent relaxation and exhibited potent erectile activity. | [6] |
| BAY 41-2272 | sGC Stimulator | Rabbit | Penile Erection | Induced penile erection, enhanced by NO donor administration. | [6] |
| BAY 41-8543 | sGC Stimulator | Animal Model | Intracavernosal Pressure (ICP) | Increased ICP, with synergistic effects when combined with an NO donor. | [6] |
Table 3: Molecular Changes in Penile Tissue of SCD Mice
| Parameter | Change in SCD Mice vs. Wild-Type | Effect of Restoring cGMP Signaling (e.g., via sGC activators) | Reference |
| PDE5 Expression/Activity | Decreased | Normalized | [1][4] |
| Corpus Cavernosum Relaxation (to NO pathway activation) | Augmented/Exaggerated | Normalized | [4][7] |
| Reactive Oxygen Species (ROS) | Increased | Reduced | [4] |
| Basal cGMP Levels | Reduced | Normalized/Increased | [4][7] |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the efficacy of sGC activators in SCD mouse models of priapism.
Protocol 1: In Vivo Measurement of Intracavernosal Pressure (ICP)
This protocol assesses erectile function by directly measuring the physiological response to cavernous nerve stimulation (CNS) in anesthetized mice.
Materials:
-
Transgenic sickle cell mice (e.g., Townes or Berkeley models) and wild-type controls (8-12 weeks old).[8]
-
sGC activator of interest (e.g., Cinaciguat) and vehicle.
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Thermoregulated surgical table.
-
Tracheostomy tube and ventilator.
-
25-gauge needle filled with heparinized saline (250 U/mL).
-
Pressure transducer connected to a data acquisition system.
-
Bipolar platinum stimulating electrode.
-
Electrical stimulator.
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it on a thermoregulated surgical table to maintain body temperature. Perform a tracheostomy and ventilate the animal.[8]
-
Surgical Exposure: Make a midline abdominal incision to expose the cavernous nerve and crus of the penis.
-
Catheter Insertion: Carefully insert the 25-gauge needle into the penile crus for ICP measurement. Connect the needle to the pressure transducer.
-
Nerve Stimulation: Isolate the cavernous nerve and place the bipolar electrode around it.
-
Baseline Measurement: Record baseline ICP for at least 10 minutes. Note any spontaneous erections, which are characteristic of the priapism phenotype in SCD mice.[8][9]
-
Drug Administration: Administer the sGC activator or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage) and allow for an appropriate absorption period.
-
Erectile Response Measurement: Apply electrical stimulation to the cavernous nerve (e.g., 1-4 V, 16 Hz, 60-second duration).[8] Record the maximal ICP achieved during stimulation.
-
Data Analysis: Calculate the change in ICP (Max ICP - Baseline ICP). Compare the erectile response between treated and untreated SCD mice and wild-type controls. The duration of the erection and the detumescence phase can also be quantified.[10]
Experimental Workflow Diagram:
Protocol 2: Ex Vivo Corpus Cavernosum Organ Bath Assay
This protocol measures the contractility and relaxation of isolated corpus cavernosum (CC) strips to assess the direct effect of sGC activators on smooth muscle function.
Materials:
-
Mouse penile tissue.
-
Krebs-Henseleit solution (in mM: 118.3 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).
-
Phenylephrine (B352888) (PE) for pre-contraction.
-
sGC activator of interest.
-
Organ bath system with force transducers and data acquisition software.
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂).
Procedure:
-
Tissue Preparation: Euthanize the mouse and excise the penis. Carefully dissect the CC strips (approx. 2 x 2 x 7 mm) away from the tunica albuginea and corpus spongiosum.[11]
-
Mounting: Suspend the CC strips in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas. Attach one end to a fixed holder and the other to a force transducer.[11][12]
-
Equilibration: Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension of ~2.0 mN, with solution changes every 15-20 minutes.[11]
-
Pre-contraction: Induce a submaximal contraction by adding a fixed concentration of phenylephrine (e.g., 10 µM) until a stable plateau is reached.[11][12]
-
Relaxation Curve: Add the sGC activator in a cumulative, concentration-dependent manner (e.g., 1 nM to 10 µM) to the bath. Record the relaxation response at each concentration.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the maximal pre-contraction induced by PE. Plot concentration-response curves and calculate the EC₅₀ (concentration causing 50% of maximal relaxation).
Protocol 3: Quantification of cGMP in Penile Tissue
This protocol measures the intracellular levels of the second messenger cGMP, the direct product of sGC activity.
Materials:
-
Mouse penile tissue, snap-frozen in liquid nitrogen.
-
0.1 M HCl.
-
Commercial cGMP Enzyme Immunoassay (EIA) kit.
-
Tissue homogenizer.
-
Centrifuge.
-
Microplate reader.
Procedure:
-
Sample Preparation: Homogenize the frozen penile tissue in a defined volume of 0.1 M HCl to stop endogenous phosphodiesterase activity and extract cGMP.[13]
-
Centrifugation: Centrifuge the homogenate at >600 x g for 10-15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant, which contains the cGMP.
-
EIA Assay: Perform the cGMP measurement using a commercial EIA kit according to the manufacturer's instructions. This typically involves a competitive immunoassay where cGMP in the sample competes with a cGMP-enzyme conjugate for binding to a cGMP-specific antibody.[13][14]
-
Data Analysis: Generate a standard curve using known concentrations of cGMP. Calculate the cGMP concentration in the samples based on the standard curve and normalize to the total protein content of the tissue homogenate (pmol cGMP / mg protein).[7]
Protocol 4: Western Blot Analysis of PDE5 Expression
This protocol quantifies the protein expression of PDE5, which is known to be downregulated in the penile tissue of SCD mice.
Materials:
-
Mouse penile tissue.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody: anti-PDE5.
-
Primary antibody: anti-β-actin or anti-GAPDH (for loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Protein Extraction: Homogenize penile tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[1][6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Antibody Incubation: Incubate the membrane with the primary anti-PDE5 antibody overnight at 4°C. Subsequently, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1][5]
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Perform densitometric analysis of the protein bands. Normalize the PDE5 band intensity to the intensity of the loading control (β-actin or GAPDH). Compare the relative PDE5 expression levels between experimental groups.
Conclusion
The dysregulation of the NO/sGC/cGMP pathway is a cornerstone of the pathophysiology of SCD-related priapism. The oxidative environment in SCD compromises the NO-sensitivity of sGC, making sGC activators a highly promising therapeutic strategy. These compounds can directly stimulate the oxidized, NO-insensitive form of sGC, thereby restoring cGMP levels, normalizing PDE5 expression, and alleviating the priapism phenotype.[4] The protocols and data presented here provide a framework for researchers to effectively utilize sGC activators in preclinical models to further investigate their therapeutic potential for this debilitating complication of sickle cell disease.
References
- 1. Lack of Direct Androgen Regulation of PDE5 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Soluble guanylate cyclase stimulators and activators: new horizons in the treatment of priapism associated with sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Soluble guanylate cyclase stimulators and activators: new horizons in the treatment of priapism associated with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Resveratrol-nitric oxide donor hybrid effect on priapism in sickle cell and nitric oxide-deficient mouse | PLOS One [journals.plos.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Establishment of a Transgenic Sickle-Cell Mouse Model to Study the Pathophysiology of Priapism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sub-acute hemolysis in sickle cell mice causes priapism secondary to NO imbalance and PDE5 dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chuanxiongzine relaxes isolated corpus cavernosum strips and raises intracavernous pressure in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cGMP EIA Kit - No Acetylation - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
Troubleshooting & Optimization
Troubleshooting hypotensive effects of sGC activator 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sGC Activator 2. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on managing the hypotensive effects of this compound class.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause hypotension?
A1: this compound is a compound that targets and activates soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. In disease states associated with oxidative stress, sGC can become oxidized and heme-free, rendering it unresponsive to endogenous NO.[1][2] this compound specifically activates this oxidized, heme-free form of sGC, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) production.[1][2] cGMP is a critical second messenger that mediates various physiological processes, including the relaxation of vascular smooth muscle.[3] The activation of sGC and subsequent rise in cGMP levels cause vasodilation, which in turn leads to a decrease in blood pressure, or hypotension.[3] This hypotensive effect is a direct consequence of the compound's intended pharmacological action.
Q2: We observed a more significant drop in blood pressure than anticipated. What are the potential reasons for this?
A2: An unexpectedly large hypotensive response to this compound can be attributed to several factors:
-
Dose: The most common reason is that the administered dose was too high for the specific animal model, strain, or individual animal.
-
Animal Model: The underlying pathophysiology of your animal model can influence the response. For instance, models with high levels of oxidative stress may have a larger population of oxidized/heme-free sGC, making them more sensitive to sGC activators.
-
Anesthesia: The type of anesthetic used can significantly impact hemodynamics and may potentiate the hypotensive effects of this compound.
-
Formulation and Administration: The vehicle used for formulation and the rate of administration (especially for intravenous infusions) can affect the compound's pharmacokinetics and lead to rapid, pronounced drops in blood pressure.
-
Drug Interactions: Concomitant administration of other compounds that affect blood pressure or cardiovascular function can lead to synergistic or additive hypotensive effects.
Q3: How can we proactively mitigate the hypotensive effects of this compound in our experiments?
A3: A proactive approach is crucial for managing the hypotensive effects of this compound. Consider the following strategies:
-
Dose-Range Finding Studies: Conduct a pilot study with a wide range of doses to determine the optimal therapeutic window for your specific animal model and experimental endpoint, while establishing the threshold for significant hypotension.
-
Dose Titration: Begin with a low dose and gradually escalate to the desired concentration. This allows the animal to acclimate and can prevent a sudden, sharp drop in blood pressure.
-
Route of Administration: For intravenous administration, a slow infusion is generally preferred over a bolus injection to achieve more stable plasma concentrations and a controlled hemodynamic response.
-
Continuous Blood Pressure Monitoring: Implement real-time, continuous blood pressure monitoring (e.g., using telemetry or an arterial catheter) to detect hypotensive events as they occur and allow for immediate intervention.
-
Animal Acclimatization: Ensure animals are properly acclimatized to the experimental conditions and handling procedures to minimize stress-induced fluctuations in blood pressure.
Troubleshooting Guide
Problem: Severe and/or Prolonged Hypotension Observed Post-Administration
1. Immediate Steps:
-
Stop Administration: If administering this compound via infusion, stop the infusion immediately.
-
Monitor Vital Signs: Continuously monitor blood pressure, heart rate, and respiration.
-
Supportive Care: Provide supportive care as per your institution's approved animal care protocols. This may include fluid administration to expand intravascular volume.
2. Data Analysis and Investigation:
-
Review Dosing Calculations: Double-check all calculations related to dose, concentration, and volume.
-
Examine Formulation: Ensure the compound was properly dissolved and the formulation was stable.
-
Assess Animal Health: Review the health status of the animal prior to the experiment for any underlying conditions that might predispose it to an exaggerated hypotensive response.
3. Future Experiment Adjustments:
-
Dose Reduction: For subsequent experiments, start with a significantly lower dose (e.g., 50% or less of the dose that caused the severe hypotension).
-
Slower Infusion Rate: If using intravenous administration, reduce the infusion rate.
-
Alternative Formulation: Consider if the formulation vehicle could be contributing to the hypotensive effect and explore alternatives.
Data Presentation
Table 1: Comparative in vitro and in vivo Data for Selected sGC Activators
| Compound | Target | In vitro Potency (IC50, nM) | Animal Model | Route of Administration | Dose Range | Observed Hypotensive Effect |
| Cinaciguat | Oxidized/heme-free sGC | 1.22 ± 0.46 (rat aorta) | Dog | Intravenous | < 200 µg/h | Dose-dependent decrease in blood pressure; development discontinued (B1498344) due to hypotension.[4] |
| TY-55002 | Oxidized/heme-free sGC | 3.92 ± 0.83 (rat aorta) | Dog | Intravenous | Not specified | Milder hypotensive effect compared to cinaciguat; rapid recovery after cessation of administration.[4] |
| BAY 58-2667 | Oxidized/heme-free sGC | Low nanomolar range | Rat | Intravenous | Not specified | Dose-dependent and long-lasting hypotension.[5] |
Experimental Protocols
Protocol 1: Blood Pressure Monitoring via Carotid Artery Cannulation in Rodents
-
Animal Preparation: Anesthetize the rodent according to your institution's approved protocol. Place the animal in a supine position on a heating pad to maintain body temperature.
-
Surgical Procedure:
-
Make a midline incision in the neck to expose the trachea and carotid artery.
-
Carefully dissect the common carotid artery from the surrounding tissue and vagus nerve.
-
Place two loose ligatures around the artery (one cranial, one caudal).
-
Tie off the cranial ligature.
-
Make a small incision in the artery between the two ligatures.
-
Insert a saline-filled catheter connected to a pressure transducer into the artery and secure it with the caudal ligature.
-
-
Data Acquisition:
-
Connect the pressure transducer to a data acquisition system.
-
Allow the blood pressure reading to stabilize before starting the experiment.
-
Continuously record mean arterial pressure (MAP), systolic, and diastolic blood pressure throughout the experiment.
-
-
Post-Procedure: At the end of the experiment, euthanize the animal according to your institution's approved protocol.
Protocol 2: Dose-Range Finding Study for a Novel sGC Activator
-
Animal Groups: Assign animals to several groups (n=3-5 per group), including a vehicle control group and at least 3-4 dose groups for the sGC activator.
-
Dose Selection: Select a wide range of doses based on in vitro potency and any available in vivo data for similar compounds. A logarithmic dose escalation (e.g., 0.1, 1, 10 mg/kg) is often a good starting point.
-
Administration: Administer the compound or vehicle via the intended route of administration.
-
Blood Pressure Monitoring: Continuously monitor blood pressure for a defined period post-administration (e.g., 2-4 hours) to capture the peak hypotensive effect and the duration of action.
-
Data Analysis: Plot the dose-response curve for the change in blood pressure from baseline. Determine the maximum tolerated dose (MTD) and the dose that produces the desired pharmacological effect without causing unacceptable hypotension.
Visualizations
Caption: this compound signaling pathway leading to hypotension.
Caption: Troubleshooting workflow for managing hypotension.
Caption: Key factors influencing the hypotensive effect of this compound.
References
- 1. Frontiers | Decoding signaling mechanisms: unraveling the targets of guanylate cyclase agonists in cardiovascular and digestive diseases [frontiersin.org]
- 2. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Soluble Guanylyl Cyclase by Small Molecules Targeted to the Catalytic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing sGC Activator 2 Dosage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of sGC activator 2 and mitigating potential side effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway. In its reduced (ferrous, Fe2+) state, sGC is activated by NO, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] cGMP acts as a second messenger, mediating various physiological processes, including vasodilation. However, under conditions of oxidative stress, the heme group of sGC can be oxidized to the ferric (Fe3+) state or lost entirely, rendering the enzyme insensitive to NO.[2][3] this compound compounds are designed to directly activate these oxidized or heme-free forms of sGC, restoring cGMP production in environments where the canonical NO signaling is impaired.[2][3][4]
Q2: What are the potential side effects of this compound, and how can they be minimized?
The most significant and dose-limiting side effect of sGC activators is hypotension (a drop in blood pressure).[5][6] This is a direct consequence of the desired mechanism of action—vasodilation. To minimize hypotension, it is crucial to perform careful dose-response studies to identify the therapeutic window. Starting with a low dose and gradually escalating is a standard approach. The choice of sGC activator can also be a factor; for instance, the clinical development of cinaciguat (B1243192) was discontinued (B1498344) due to excessive hypotension, leading to the development of newer activators with potentially better safety profiles.[5][6] In preclinical models, local or targeted delivery, such as inhalation for pulmonary applications, has been explored to reduce systemic side effects.[2]
Q3: How do sGC activators differ from sGC stimulators?
sGC activators and sGC stimulators both increase cGMP production but target different forms of the sGC enzyme.[2]
-
sGC Activators (e.g., cinaciguat, BAY 60-2770) activate the oxidized (ferric) or heme-free form of sGC. Their action is independent of NO.[2][3][4]
-
sGC Stimulators (e.g., riociguat, vericiguat) target the reduced (ferrous) form of sGC. They can stimulate the enzyme directly and also enhance its sensitivity to endogenous NO.[2][7]
This distinction is critical in experimental design, as the efficacy of an sGC activator will be more pronounced in models with high oxidative stress where a significant portion of the sGC is in the oxidized state.
Troubleshooting Guides
Problem 1: Inconsistent or no significant increase in cGMP levels after treatment with this compound.
-
Possible Cause 1: Suboptimal sGC oxidation state. sGC activators preferentially target the oxidized, heme-free form of sGC. If the experimental system has low levels of oxidative stress, the majority of sGC may be in the reduced state, leading to a blunted response.
-
Troubleshooting Step: Consider inducing mild oxidative stress to increase the proportion of oxidized sGC. A common agent used for this purpose is 1H-[2][5][8]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), which oxidizes the sGC heme group.[9][10] Always include a control group treated with the vehicle to assess the baseline sGC oxidation state.
-
-
Possible Cause 2: Incorrect dosage. The concentration of the sGC activator may be too low to elicit a measurable response.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration for your specific cell type or animal model. Start with a broad range of concentrations based on published literature values.
-
-
Possible Cause 3: Issues with cGMP measurement. The method used to quantify cGMP may not be sensitive enough, or the samples may have been handled improperly, leading to cGMP degradation.
Problem 2: Significant hypotension observed in animal models at a dose required for therapeutic effect.
-
Possible Cause 1: High systemic exposure. The sGC activator may be causing widespread vasodilation, leading to a drop in systemic blood pressure.
-
Troubleshooting Step: If therapeutically relevant, explore alternative routes of administration that allow for localized delivery to the target organ, such as intratracheal administration for pulmonary studies.[2]
-
-
Possible Cause 2: High potency of the specific sGC activator. Some sGC activators are more potent vasodilators than others.
-
Possible Cause 3: Animal model sensitivity. The specific strain or species of the animal model may be particularly sensitive to the hypotensive effects of vasodilators.
-
Troubleshooting Step: Carefully monitor blood pressure in real-time during and after drug administration. Adjust the dose accordingly. It may be necessary to establish a dose-response curve specifically for blood pressure effects in your model.
-
Data Presentation
Table 1: In Vitro Potency of Selected sGC Modulators
| Compound | Class | Target sGC Form | EC50 for Purified sGC Activation | Reference |
| BAY 58-2667 (Cinaciguat) | Activator | Oxidized/Heme-free | Low nanomolar range | [2] |
| BAY 41-2272 | Stimulator | Reduced (Heme-containing) | ~0.3 µM | [2] |
| MGV354 | Activator | Oxidized | 0.0025 ± 0.0016 µM (in NTM cells with ODQ) | [13] |
Table 2: Preclinical In Vivo Effects and Side Effects of sGC Activators
| Compound | Animal Model | Dose | Therapeutic Effect | Side Effect (Hypotension) | Reference |
| BAY 58-2667 | Anesthetized rats | Intravenous administration | Dose-dependent, long-lasting vasodilation | Dose-dependent hypotension | [2] |
| BAY 60-2770 | Mice with spinal cord injury | 10 mg/kg | Improved lower urinary tract dysfunction | Not explicitly measured, but potential for hypotension noted | [14] |
| TY-55002 | Normal and heart-failure model dogs | Intravenous administration | Vasodilation and improved hemodynamics | Rapid and recoverable hypotension | [5][6] |
Experimental Protocols
Protocol 1: Measurement of cGMP Levels in Cell Culture
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-treatment (Optional): To study the effect on oxidized sGC, pre-incubate cells with an oxidizing agent like ODQ (typically 10-50 µM) for a specified period (e.g., 30 minutes). Include a vehicle-treated control group.
-
This compound Treatment: Remove the pre-treatment medium and add fresh medium containing various concentrations of this compound or vehicle. Incubate for the desired time (e.g., 15-30 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells using a lysis buffer provided with a cGMP assay kit. It is crucial that the lysis buffer contains a PDE inhibitor to prevent cGMP degradation.
-
cGMP Quantification: Determine the cGMP concentration in the cell lysates using a competitive ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, following the manufacturer's instructions.
-
Data Normalization: Normalize the cGMP concentration to the total protein concentration in each well, determined by a standard protein assay (e.g., BCA assay).
-
Dose-Response Curve: Plot the normalized cGMP levels against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Protocol 2: Assessment of Vasodilation in Isolated Arterial Rings
-
Tissue Preparation: Isolate arterial vessels (e.g., aorta, mesenteric arteries) from an animal model and cut them into rings of approximately 2-3 mm in length.
-
Mounting: Mount the arterial rings in an organ bath containing a physiological salt solution, bubbled with 95% O2 and 5% CO2, and maintained at 37°C.
-
Equilibration: Allow the rings to equilibrate under a resting tension for at least 60 minutes.
-
Pre-constriction: Induce a submaximal contraction of the arterial rings using a vasoconstrictor such as phenylephrine (B352888) or prostaglandin (B15479496) F2α.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add increasing concentrations of this compound to the organ bath in a cumulative manner. Allow the tissue to reach a stable response at each concentration before adding the next.
-
Data Recording: Record the changes in isometric tension throughout the experiment.
-
Data Analysis: Express the relaxation response as a percentage of the pre-constriction tension. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50.
Mandatory Visualizations
Caption: The NO-sGC-cGMP signaling pathway and the mechanism of this compound.
Caption: Experimental workflows for assessing this compound efficacy.
References
- 1. Physiological activation and deactivation of soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Soluble guanylate cyclase stimulators and activators: new horizons in the treatment of priapism associated with sickle cell disease [frontiersin.org]
- 4. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel soluble guanylate cyclase activator with reduced risk of hypotension by short‐acting vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel soluble guanylate cyclase activator with reduced risk of hypotension by short-acting vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stimulators of Soluble Guanylyl Cyclase: Future Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insight into the rescue of oxidized soluble guanylate cyclase by the activator cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Therapeutic effects of a soluble guanylate cyclase activator, BAY 60-2770, on lower urinary tract dysfunction in mice with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: sGC Activator 2 (Cinaciguat/BAY 58-2667)
This technical support center provides guidance on the stability and proper storage of sGC Activator 2, with a focus on Cinaciguat (BAY 58-2667) as a representative compound. Following these guidelines will help ensure the integrity and performance of the activator in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound (Cinaciguat)?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of Cinaciguat. It is soluble in DMSO at concentrations of 10 mg/mL or higher. For in vivo experiments, stock solutions in DMSO can be further diluted in aqueous buffers, such as phosphate-buffered saline (PBS), or in corn oil.
Q2: What are the optimal storage conditions for the solid form of this compound?
A2: The solid (powder) form of this compound should be stored at -20°C for long-term stability, where it can be stable for up to 3 years. For shorter periods, storage at 4°C is acceptable for up to 2 years. It is crucial to keep the container tightly sealed and protected from moisture.
Q3: How should I store stock solutions of this compound?
A3: Stock solutions of this compound in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for Cinaciguat is not extensively published, it is a general best practice for all photosensitive compounds to be protected from light. Therefore, it is recommended to store both the solid compound and its solutions in amber vials or wrapped in aluminum foil and to minimize exposure to light during handling and experiments.
Q5: What is the stability of this compound in aqueous solutions?
A5: Solutions of this compound are generally less stable in aqueous media compared to organic solvents like DMSO. It is recommended to prepare fresh aqueous dilutions for each experiment from a DMSO stock solution. If temporary storage of an aqueous solution is necessary, it should be kept on ice and used within a few hours.
Q6: Is this compound susceptible to degradation?
A6: Yes, this compound, like many small molecules, can be susceptible to degradation under certain conditions. It has been reported to be particularly labile to oxidative conditions. However, it is relatively stable under acidic, alkaline, hydrolytic, and thermal stress.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in experiments. | Degradation of the sGC activator due to improper storage or handling. | - Ensure the compound has been stored at the correct temperature and protected from light and moisture.- Prepare fresh stock solutions from the solid compound.- Avoid repeated freeze-thaw cycles of stock solutions by preparing and using aliquots.- Prepare fresh dilutions in aqueous buffers for each experiment. |
| Precipitation of the compound in aqueous buffer. | - Ensure the final concentration of DMSO in the aqueous solution is low enough to maintain solubility.- If precipitation is observed, sonication may help to redissolve the compound. Consider adjusting the solvent composition if the issue persists. | |
| Visible changes in the appearance of the solid compound (e.g., discoloration, clumping). | Absorption of moisture or degradation. | - Discard the compound and obtain a fresh supply.- Ensure the container is tightly sealed and stored in a desiccator, especially in humid environments. |
| Unexpected peaks in analytical chromatography (e.g., HPLC). | Presence of degradation products. | - Confirm the identity of the main peak by comparing it with a fresh, authenticated standard.- If degradation is suspected, perform a forced degradation study to identify potential degradation products.- Review storage and handling procedures to identify and mitigate the cause of degradation. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound (Cinaciguat)
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Keep tightly sealed and protected from moisture. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| Solution in DMSO | -80°C | Up to 2 years | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 year | For shorter-term storage of aliquots. |
Experimental Protocols
Protocol for Preparation of this compound (Cinaciguat) Stock Solution
-
Materials:
-
This compound (Cinaciguat) solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use a sonicator for a brief period to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber tubes).
-
Store the aliquots at -80°C or -20°C as recommended.
-
Visualizations
Caption: Signaling pathway of sGC activation.
Technical Support Center: Overcoming Limitations of First-Generation sGC Activators
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with soluble guanylate cyclase (sGC) activators. The information is designed to address common challenges encountered during experiments and to clarify the distinctions between first and second-generation sGC modulators.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between sGC stimulators and sGC activators?
A: The primary distinction lies in their mechanism of action, which is dependent on the oxidation state of the heme group within the sGC enzyme.
-
sGC Stimulators (e.g., YC-1, BAY 41-2272, Riociguat, Vericiguat) require the sGC heme iron to be in its reduced (ferrous, Fe²⁺) state to exert their effect. They work synergistically with nitric oxide (NO) to enhance the production of cyclic guanosine (B1672433) monophosphate (cGMP).[1]
-
sGC Activators (e.g., cinaciguat (B1243192) (BAY 58-2667), BAY 60-2770) are effective on sGC that is in an oxidized (ferric, Fe³⁺) or heme-free state.[2][3] These conditions render the enzyme insensitive to NO. Therefore, sGC activators do not require the presence of NO to stimulate cGMP production.[2][3]
Q2: What are the main limitations of first-generation sGC activators (often referring to sGC stimulators)?
A: The principal limitation of first-generation sGC modulators, primarily sGC stimulators, is their dependence on the reduced state of the sGC heme group. In pathophysiological conditions associated with high oxidative stress, the heme iron can be oxidized from Fe²⁺ to Fe³⁺, rendering sGC unresponsive to both NO and sGC stimulators.[3][4] This limits their therapeutic efficacy in diseases where oxidative stress is a key component.
Q3: How do second-generation sGC activators overcome these limitations?
A: Second-generation sGC activators are specifically designed to target the oxidized or heme-free form of the enzyme. This allows them to bypass the limitation of first-generation compounds by restoring cGMP production even in environments of high oxidative stress where the NO-sGC signaling pathway is impaired.[2][3][4]
Q4: When should I choose an sGC activator over a stimulator in my experiments?
A: The choice depends on the experimental model and the anticipated redox state of sGC.
-
Use an sGC stimulator when you are working with healthy tissues or cells where sGC is expected to be in its reduced, NO-sensitive state.
-
Use an sGC activator in models of disease characterized by significant oxidative stress (e.g., hypertension, heart failure, diabetic nephropathy), where sGC is likely to be oxidized and NO-insensitive.[2][3] Comparing the effects of both can also help elucidate the oxidative state of sGC in your model.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with sGC activators and stimulators.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low cGMP production with sGC stimulator | 1. Oxidized sGC: The experimental model may have high levels of oxidative stress, leading to the oxidation of the sGC heme group and rendering it insensitive to stimulators. 2. Low endogenous NO: sGC stimulators work synergistically with NO. Insufficient NO production will limit their effect. 3. Incorrect assay conditions: Suboptimal pH, temperature, or substrate concentrations can affect enzyme activity. | 1. Use an sGC activator: These compounds are effective on oxidized sGC. A positive result with an activator would support the hypothesis of oxidized sGC. 2. Co-administer an NO donor: This can enhance the effect of the sGC stimulator. 3. Optimize assay parameters: Ensure all reagents and conditions are optimal for sGC activity. Refer to detailed experimental protocols. |
| Variability in experimental results | 1. Inconsistent sample handling: Differences in tissue/cell collection and preparation can lead to variability. 2. Pipetting errors: Inaccurate pipetting, especially of small volumes, can introduce significant errors. 3. Reagent degradation: Improper storage of compounds or assay components. | 1. Standardize protocols: Ensure consistent procedures for all samples. 2. Use calibrated pipettes: Prepare a master mix for reagents where possible. 3. Follow storage instructions: Aliquot reagents to avoid repeated freeze-thaw cycles. |
| Unexpected results with sGC activator | 1. Low levels of oxidized sGC: In a healthy system, the majority of sGC will be in the reduced state, and the effect of an activator may be less pronounced compared to a stimulator in the presence of NO. 2. Off-target effects: At high concentrations, some compounds may have off-target effects. | 1. Induce oxidative stress: To confirm the activator's mechanism, you can experimentally induce sGC oxidation (e.g., using ODQ) and observe if the activator's effect is enhanced. 2. Perform a dose-response curve: Determine the optimal concentration to minimize off-target effects. |
| Difficulty interpreting VASP phosphorylation data | 1. Incorrect timing of sample collection: The phosphorylation state of VASP can be transient. 2. Issues with flow cytometry or Western blotting: Technical problems with the detection method. | 1. Optimize time course experiments: Determine the peak phosphorylation time for your specific experimental setup. 2. Include appropriate controls: Use positive and negative controls to validate your assay. Ensure proper antibody dilutions and instrument settings. |
Experimental Protocols
1. Measurement of Cellular cGMP Levels (ELISA-based)
This protocol outlines a common method for quantifying intracellular cGMP concentrations using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Cell Culture and Treatment:
-
Plate cells in a 96-well plate and culture overnight.
-
Wash the cells with warm PBS.
-
Treat the cells with the sGC activator, stimulator, or control vehicle in serum-free media for the desired time.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100 µL of 1X cell lysis buffer to each well and incubate on ice for 10 minutes.
-
If necessary, centrifuge the plate to pellet cell debris and transfer the supernatant to a new plate.[6]
-
-
ELISA Procedure (example):
-
Add 50 µL of HRP-linked cGMP solution and 50 µL of your sample or cGMP standard to the wells of the anti-cGMP antibody-coated plate.
-
Incubate for 3 hours at room temperature on an orbital shaker.
-
Wash the wells four times with 1X Wash Buffer.
-
Add 100 µL of TMB substrate and incubate for up to 30 minutes at room temperature.
-
Add 100 µL of STOP solution.
-
Measure the absorbance at 450 nm. The absorbance is inversely proportional to the amount of cGMP in the sample.[6]
-
Calculate the cGMP concentration in your samples based on the standard curve.
-
2. Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay (Flow Cytometry-based)
This assay measures the phosphorylation of VASP, a downstream target of the cGMP/PKG signaling pathway, as an indicator of sGC activation.
-
Sample Preparation and Staining:
-
Collect whole blood samples in citrate-containing tubes.
-
Incubate blood samples with PGE1 (prostaglandin E1) alone or with PGE1 and ADP. PGE1 induces VASP phosphorylation, while ADP, acting through the P2Y12 receptor, inhibits it. sGC activators will lead to VASP phosphorylation that is not inhibited by ADP.
-
After incubation, fix and permeabilize the cells.
-
Stain the cells with a fluorescently labeled antibody specific for phosphorylated VASP (e.g., clone 16C2).[7]
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on forward and side scatter.
-
Measure the mean fluorescence intensity (MFI) of the phosphorylated VASP signal.
-
-
Data Analysis:
-
A platelet reactivity index (PRI) can be calculated to quantify the degree of P2Y12 inhibition, which is indirectly related to the level of VASP phosphorylation.[7] An increase in VASP phosphorylation upon treatment with an sGC activator will be reflected in the MFI.
-
Visualizations
Caption: The NO-sGC-cGMP signaling pathway and points of intervention for sGC modulators.
Caption: A generalized experimental workflow for assessing the effects of sGC activators.
References
- 1. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet [frontiersin.org]
- 4. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Soluble guanylate cyclase stimulators and activators: new horizons in the treatment of priapism associated with sickle cell disease [frontiersin.org]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. biocytex.fr [biocytex.fr]
Technical Support Center: Managing Off-Target Effects of sGC Activators
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential off-target effects of soluble guanylate cyclase (sGC) activators in experimental settings. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios. For the purpose of providing specific examples, this guide will refer to "sGC Activator 2," a representative heme-independent sGC activator, with data and characteristics often reflecting those of well-studied compounds such as cinaciguat (B1243192) (BAY 58-2667).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC).[1][2][3] Unlike sGC stimulators that require the sGC heme group to be in its reduced (ferrous) state, sGC activators can directly activate the enzyme when its heme group is oxidized (ferric) or even absent.[1][3][4][5] This is particularly relevant in disease models associated with high oxidative stress, where sGC can become NO-unresponsive.[1][4][6] By activating sGC, "this compound" increases the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger involved in vasodilation, inhibition of platelet aggregation, and other physiological processes.[5][7]
Q2: What is the key difference between an sGC activator and an sGC stimulator?
A2: The primary distinction lies in their dependence on the redox state of the sGC heme iron.
-
sGC Stimulators (e.g., riociguat, vericiguat) require the heme iron to be in the reduced (Fe2+) state to enhance sGC activity. They act synergistically with endogenous NO.[6][8]
-
sGC Activators (e.g., cinaciguat) can activate sGC when the heme iron is in the oxidized (Fe3+) state or when the heme group is lost entirely.[1][4][6][8] Their effect is additive with NO.[1]
This difference is crucial in experimental design, especially in models where oxidative stress may alter the state of sGC.
Q3: What are the known on-target effects of this compound that I should expect in my experiments?
A3: The primary on-target effect is the elevation of intracellular cGMP levels.[2] This leads to a cascade of downstream signaling events, including the activation of protein kinase G (PKG). Expected physiological responses include vasodilation (leading to a decrease in blood pressure), inhibition of platelet aggregation, and anti-inflammatory, anti-fibrotic, and anti-proliferative effects.[6][7][9][10]
Q4: Have significant off-target effects been reported for sGC activators like cinaciguat (BAY 58-2667)?
A4: Preclinical studies and radioligand binding assays for cinaciguat have indicated a high degree of specificity for sGC, with no clinically significant off-target effects being detected.[11] However, it is always crucial for researchers to independently verify the selectivity of their specific sGC activator in the context of their experimental system.
Troubleshooting Guide
Q5: I am observing a cellular phenotype that is inconsistent with the known function of the NO-sGC-cGMP pathway. Could this be an off-target effect of this compound?
A5: It is possible. While this compound is reported to be highly selective, unexpected phenotypes warrant investigation into potential off-target effects. Here’s a systematic approach to troubleshoot:
-
Confirm On-Target Engagement: First, verify that this compound is engaging its target in your system. Measure cGMP levels or a downstream marker of PKG activity (e.g., VASP phosphorylation) in response to treatment. An increase would confirm on-target activity.
-
Use a Structurally Unrelated sGC Activator: If available, treat your system with a different chemical class of sGC activator. If the unexpected phenotype persists, it is more likely to be an on-target effect that was previously uncharacterized in your model. If the phenotype is not replicated, it points towards an off-target effect specific to your initial compound.
-
Employ an sGC Inhibitor: Use an sGC inhibitor, such as ODQ (for heme-dependent sGC), to see if the unexpected phenotype is reversed. Note that ODQ works by oxidizing the heme group, which may potentiate the effect of an sGC activator, so careful interpretation is needed.[10]
-
Conduct Off-Target Profiling: If the above steps suggest an off-target effect, consider comprehensive screening assays as detailed in the tables below.
Q6: My in vitro biochemical assay results with this compound are not correlating with my cell-based assay results. What could be the reason?
A6: Discrepancies between biochemical and cellular assays are common. Here are some potential reasons:
-
Cellular Metabolism: The compound may be metabolized by enzymes within the cell, such as cytochrome P450s, leading to a lower effective concentration.[12][13]
-
Cell Permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration than what is used in the biochemical assay.
-
Presence of Efflux Pumps: The cells you are using might express efflux pumps (e.g., P-glycoprotein) that actively remove the compound from the cytoplasm.
-
Redox State of sGC: In a purified enzyme assay, the redox state of sGC can be controlled. In a cellular environment, the proportion of oxidized versus reduced sGC can vary depending on the cell type and experimental conditions, which can influence the activity of an sGC activator.
Q7: I am seeing a decrease in blood pressure in my animal model that is more pronounced than expected. How can I determine if this is an on-target or off-target effect?
A7: Pronounced hypotension is a known on-target effect of sGC activators due to vasodilation.[11] To investigate further:
-
Dose-Response Relationship: Perform a dose-response study to see if the magnitude of the blood pressure drop correlates with the dose of the sGC activator.
-
Measure cGMP Levels: Correlate the hemodynamic changes with plasma or tissue cGMP levels. A strong correlation suggests an on-target effect.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Analyze the relationship between the plasma concentration of the sGC activator and the hemodynamic response over time.
Data Presentation
Table 1: On-Target Profile of a Representative sGC Activator (based on Cinaciguat/BAY 58-2667)
| Parameter | Value | Notes |
| Target | Soluble Guanylate Cyclase (sGC) | Activates the oxidized or heme-free form |
| Mechanism | NO-independent activation | Increases cGMP production |
| Ki | 6-8 nM | In competition binding studies[14] |
| EC50 (in vitro) | ~0.2 µM | For activation of purified heme-free sGC[15] |
| Cellular Effect | Increased intracellular cGMP | Leads to downstream signaling via PKG |
| Physiological Effect | Vasodilation, anti-platelet aggregation | Results in decreased blood pressure |
Table 2: Recommended Off-Target Screening Panel for this compound
| Potential Off-Target Class | Recommended Assay | Key Considerations |
| Kinases | Kinome-wide binding or activity assay (e.g., LanthaScreen™, KinomeScan®) | Screen against a broad panel of kinases at a concentration at least 10-fold higher than the on-target EC50. |
| Phosphodiesterases (PDEs) | PDE selectivity panel (enzymatic assays) | Important to assess, as some sGC modulators have shown PDE inhibitory activity, which would also increase cGMP levels. |
| Ion Channels (e.g., hERG) | Automated patch-clamp electrophysiology | Crucial for assessing cardiovascular safety, as hERG channel inhibition can lead to QT interval prolongation. |
| Cytochrome P450 (CYP) Enzymes | In vitro CYP inhibition and induction assays | To evaluate the potential for drug-drug interactions. Some early sGC modulators showed strong CYP inhibition.[12] |
| G-Protein Coupled Receptors (GPCRs) | Radioligand binding assay panel | To rule out unintended interactions with a broad range of cell surface receptors. |
Mandatory Visualization
Caption: NO-sGC-cGMP signaling and the action of this compound.
Caption: Workflow for assessing on- and off-target effects.
Experimental Protocols
Protocol 1: Measurement of sGC Activity using a Radiometric Assay
Objective: To quantify the enzymatic activity of sGC in response to this compound by measuring the conversion of [α-³²P]GTP to [³²P]cGMP.[15]
Materials:
-
Purified sGC or cell/tissue lysate
-
This compound
-
Assay Buffer (e.g., 50 mM TEA/HCl, pH 7.4)
-
[α-³²P]GTP
-
Unlabeled GTP
-
MgCl₂
-
Dithiothreitol (DTT)
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)
-
Stop Solution (e.g., 120 mM Zinc Acetate)
-
Precipitating Solution (e.g., 120 mM Sodium Carbonate)
-
Alumina (B75360) columns
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, MgCl₂, DTT, and IBMX.
-
Enzyme and Activator Incubation: In a reaction tube, combine the purified sGC or lysate with the desired concentrations of this compound. Include a vehicle control.
-
Initiation of Reaction: Start the reaction by adding the reaction mixture containing [α-³²P]GTP and unlabeled GTP to the enzyme preparation.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding the Stop Solution and Precipitating Solution.
-
Separation of [³²P]cGMP: Centrifuge the samples and apply the supernatant to neutral alumina columns to separate [³²P]cGMP from unreacted [α-³²P]GTP.
-
Quantification: Elute the [³²P]cGMP from the column and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of cGMP produced per unit of time and protein concentration to determine the sGC activity.
Protocol 2: Quantification of Intracellular cGMP Levels by ELISA
Objective: To measure the accumulation of intracellular cGMP in response to this compound using a competitive enzyme-linked immunosorbent assay (ELISA).[16][17][18]
Materials:
-
Cultured cells
-
This compound
-
0.1 M HCl for cell lysis
-
Commercially available cGMP ELISA kit (containing cGMP-HRP conjugate, anti-cGMP antibody, coated plate, wash buffer, substrate, and stop solution)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle for the desired time.
-
Cell Lysis: Remove the culture medium and lyse the cells with 0.1 M HCl. This stops enzymatic activity and stabilizes cGMP.
-
Sample Preparation: Centrifuge the lysates to pellet cellular debris. The supernatant can be used directly in the assay or diluted if necessary.
-
ELISA Procedure (as per kit instructions): a. Add standards and samples to the wells of the anti-cGMP antibody-coated microplate. b. Add a fixed amount of HRP-conjugated cGMP to each well to compete with the cGMP in the sample for binding to the antibody. c. Incubate the plate. d. Wash the plate to remove unbound reagents. e. Add the HRP substrate (e.g., TMB) and incubate to allow color development. The intensity of the color is inversely proportional to the amount of cGMP in the sample. f. Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Generate a standard curve using the cGMP standards provided in the kit. Use the standard curve to calculate the concentration of cGMP in your samples.
Protocol 3: Kinase Inhibitor Profiling using a Biochemical Assay
Objective: To assess the inhibitory activity of this compound against a panel of protein kinases.[19][20][21]
Materials:
-
This compound
-
A panel of purified, active kinases
-
Kinase-specific substrates
-
ATP (at a concentration close to the Km for each kinase)
-
Kinase reaction buffer
-
Detection reagents (e.g., ADP-Glo™, LanthaScreen™ Eu Kinase Binding Assay reagents)
-
Microplate reader (luminescence or fluorescence-based)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Reaction Setup: In a microplate, add the kinase reaction buffer. Add the this compound solution to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add the kinase enzyme to all wells except the negative control.
-
Reaction Initiation: Initiate the reaction by adding a mixture of the kinase substrate and ATP.
-
Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Detection of Kinase Activity: Stop the kinase reaction and measure the amount of product formed (e.g., ADP or phosphorylated substrate) using a suitable detection method.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value for any kinases that are significantly inhibited.
References
- 1. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Replacement of heme by soluble guanylate cyclase (sGC) activators abolishes heme-nitric oxide/oxygen (H-NOX) domain structural plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Frontiers | Decoding signaling mechanisms: unraveling the targets of guanylate cyclase agonists in cardiovascular and digestive diseases [frontiersin.org]
- 6. Frontiers | Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet [frontiersin.org]
- 7. Cinaciguat, a soluble guanylate cyclase activator for the potential treatment of acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Soluble guanylate cyclase stimulators and activators: new horizons in the treatment of priapism associated with sickle cell disease [frontiersin.org]
- 9. ahajournals.org [ahajournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ahajournals.org [ahajournals.org]
- 12. redheracles.net [redheracles.net]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. axonmedchem.com [axonmedchem.com]
- 15. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. abcam.com [abcam.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. reactionbiology.com [reactionbiology.com]
Technical Support Center: sGC Activator 2 and Oxidative Stress
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the performance of soluble guanylate cyclase (sGC) activator 2 in the context of oxidative stress.
Frequently Asked Questions (FAQs)
Q1: How does oxidative stress fundamentally alter the function of soluble guanylate cyclase (sGC)?
A1: Oxidative stress, characterized by an excess of reactive oxygen species (ROS), directly impacts the heme component of the sGC enzyme. Under physiological conditions, sGC contains a reduced ferrous (Fe2+) heme group, which is essential for its activation by nitric oxide (NO).[1][2] Oxidative stress can oxidize this heme iron to the ferric (Fe3+) state, rendering the enzyme insensitive to NO.[1] Persistent oxidative stress can lead to the complete loss of the heme group, resulting in an apo-sGC enzyme, which is also unresponsive to NO.[1]
Q2: What is the effect of oxidative stress on the performance of sGC activator 2 compared to sGC stimulators?
A2: The key difference lies in their mechanism of action. sGC stimulators require the presence of the reduced (Fe2+) heme group to function and act synergistically with NO.[3][4] Consequently, under oxidative stress where the sGC is oxidized or heme-free, the efficacy of sGC stimulators is significantly diminished.[5] In contrast, sGC activators, such as this compound, preferentially target and activate the oxidized (Fe3+) or heme-free forms of sGC.[5][6] This makes them particularly effective, and often more potent, in pathological conditions associated with oxidative stress.[5][6]
Q3: Which specific reactive oxygen species are known to affect sGC and how?
A3: Peroxynitrite (ONOO-) is a key reactive oxygen species that has been shown to impair the NO/sGC/cGMP pathway by oxidizing the sGC heme iron to the ferric state.[7][8] This shift in the redox state of sGC makes it insensitive to NO. Hydrogen peroxide (H2O2) and superoxide (B77818) anions (O2•−) are other ROS that contribute to the overall oxidative stress that can lead to sGC oxidation and dysfunction.[4]
Q4: What is ODQ, and how is it used in experiments studying sGC activators and oxidative stress?
A4: ODQ (1H-[1][3][9]oxadiazolo[4,3-a]quinoxalin-1-one) is a highly selective and irreversible oxidant of the sGC heme iron.[10] It is frequently used in in vitro experiments to mimic the effects of oxidative stress on sGC. By oxidizing the heme group, ODQ renders sGC insensitive to NO and sGC stimulators, while potentiating the effects of sGC activators.[10][11] This makes it a valuable tool for characterizing the mechanism of action of sGC activators.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant increase in cGMP levels with this compound under baseline (non-oxidative stress) conditions. | sGC activators have a much higher affinity for the oxidized or heme-free form of sGC. Under normal physiological conditions, the majority of sGC is in the reduced, NO-sensitive state. | Induce oxidative stress in your experimental model to increase the population of oxidized/heme-free sGC. This can be achieved by using chemical inducers like ODQ, peroxynitrite, or hydrogen peroxide. |
| Variability in the potentiation of this compound effect under induced oxidative stress. | The level of oxidative stress may not be consistent across experiments. The concentration and incubation time of the oxidizing agent (e.g., ODQ, peroxynitrite) are critical. | Carefully optimize the concentration and incubation time of the oxidizing agent. It is advisable to perform a dose-response curve for the oxidizing agent to determine the optimal conditions for your specific experimental setup. Also, ensure consistent timing and handling of reagents. |
| This compound appears to have a reduced effect in a specific cell line or tissue type. | The expression levels of sGC can vary between different cell and tissue types. Additionally, the endogenous antioxidant capacity of the cells/tissue can influence the level of oxidative stress and the proportion of oxidized sGC. | Verify the expression of sGC subunits (α1 and β1) in your experimental model using techniques like Western blotting or qPCR. Consider measuring markers of oxidative stress to assess the baseline redox state of your system. |
| Unexpected hypotension or off-target effects in in-vivo experiments. | Some sGC activators can have potent vasodilatory effects, which may lead to excessive hypotension, a reason some have not passed clinical trials.[12] | Start with a low dose of the sGC activator and perform a dose-escalation study to find a dose that provides the desired therapeutic effect without causing severe hypotension. Monitor blood pressure closely throughout the experiment. |
Quantitative Data
The performance of sGC activators is often enhanced under conditions of oxidative stress. The following table summarizes available quantitative data for some sGC activators.
| sGC Activator | Condition | Metric | Value | Reference |
| Cinaciguat | Heme-free purified sGC | EC50 | ~0.2 µM | [3] |
| Cinaciguat | PPHN fetal PASMC treated with ODQ | Fold Increase in cGMP | 14- and 64-fold | [4] |
| BAY 60-2770 | Purified sGC α1β1 isoform | EC50 | 592 nM | [11] |
| BAY 60-2770 | Purified sGC α2β1 isoform | EC50 | 573 nM | [11] |
| Ataciguat | Vascular smooth muscle cells exposed to oxidative stress | EC50 | 0.51 µM | [9] |
| GSK2181236A | P-VASP formation | EC50 | 12.7 nM | [10] |
Experimental Protocols
Protocol 1: Induction of Oxidative Stress in Cell Culture
Objective: To induce the oxidation of sGC in cultured cells (e.g., vascular smooth muscle cells) to study the effect of this compound.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Hydrogen peroxide (H₂O₂)
-
Peroxynitrite (handle with extreme caution in a well-ventilated hood)
-
This compound
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for cGMP measurement) and allow them to adhere and grow to the desired confluency.
-
Induction with ODQ:
-
Prepare a stock solution of ODQ in DMSO.
-
Dilute the ODQ stock solution in serum-free cell culture medium to the desired final concentration (e.g., 10 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the ODQ-containing medium to the cells and incubate for a specified period (e.g., 10-30 minutes) at 37°C.
-
-
Induction with Hydrogen Peroxide or Peroxynitrite:
-
Prepare fresh dilutions of H₂O₂ or peroxynitrite in serum-free medium to the desired final concentrations immediately before use.
-
Remove the culture medium, wash with PBS, and add the H₂O₂ or peroxynitrite-containing medium.
-
Incubate for the optimized duration.
-
-
Treatment with this compound:
-
Following the induction of oxidative stress, remove the medium containing the oxidizing agent.
-
Add fresh medium containing various concentrations of this compound.
-
Incubate for the desired period (e.g., 30 minutes) at 37°C.
-
-
Measurement of sGC Activity: Proceed to measure cGMP levels using an appropriate assay (e.g., enzyme immunoassay).
Protocol 2: Measurement of cGMP Levels by Enzyme Immunoassay (EIA)
Objective: To quantify the production of cGMP in cell lysates or tissue homogenates as a measure of sGC activity.
Materials:
-
Commercially available cGMP EIA kit
-
Cell lysis buffer
-
Protein assay reagent
-
Microplate reader
Procedure:
-
Sample Preparation:
-
After treatment with the sGC activator, lyse the cells using the appropriate lysis buffer provided with the cGMP EIA kit.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
For tissue samples, homogenize the tissue in the lysis buffer and centrifuge to clarify.
-
-
Protein Quantification: Determine the total protein concentration in each sample using a standard protein assay (e.g., BCA or Bradford assay). This is for normalization of cGMP levels.
-
cGMP EIA:
-
Follow the instructions provided with the commercial cGMP EIA kit. This typically involves:
-
Acetylation of samples and standards to improve the sensitivity of the assay.
-
Addition of samples, standards, and cGMP-horseradish peroxidase (HRP) conjugate to a pre-coated antibody plate.
-
Incubation to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Addition of a substrate solution that reacts with the bound HRP to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known cGMP standards.
-
Calculate the cGMP concentration in each sample based on the standard curve.
-
Normalize the cGMP concentration to the total protein concentration for each sample.
-
Visualizations
Caption: sGC pathway under normal vs. oxidative stress.
Caption: Workflow for assessing this compound performance.
References
- 1. Soluble guanylate cyclase activator BAY 54–6544 improves vasomotor function and survival in an accelerated ageing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinaciguat, a soluble guanylate cyclase activator, augments cGMP after oxidative stress and causes pulmonary vasodilation in neonatal pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of peroxynitrite on relaxation through the NO/sGC/cGMP pathway in isolated rat iliac arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of peroxynitrite on the catalytic activity of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Soluble Guanylyl Cyclase Activators—Promising Therapeutic Option in the Pharmacotherapy of Heart Failure and Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress [frontiersin.org]
- 11. caymanchem.com [caymanchem.com]
- 12. A novel soluble guanylyl cyclase activator, BR 11257, acts as a non-stabilising partial agonist of sGC - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the short half-life of novel sGC activators
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with novel soluble guanylate cyclase (sGC) activators. Our goal is to help you address common challenges, particularly those related to the short half-life of these compounds, and to provide a centralized resource for experimental design and data interpretation.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered during the preclinical development of novel sGC activators.
| Question | Possible Causes | Troubleshooting Steps |
| 1. Why is the in vivo efficacy of my novel sGC activator lower than expected based on in vitro potency? | 1. Short Half-Life: The compound may be rapidly metabolized and cleared from circulation. 2. Poor Bioavailability: The compound may have low absorption from the site of administration. 3. High Plasma Protein Binding: The free fraction of the compound available to interact with sGC may be very low. 4. Off-Target Effects: The compound may have other biological activities that counteract its sGC-activating effect. 5. Species-Specific Metabolism: The metabolic profile of the compound in the animal model may differ significantly from the in vitro system used for initial screening. | 1. Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the compound's half-life, clearance, and volume of distribution. 2. Bioavailability Assessment: Perform a bioavailability study to quantify the fraction of the administered dose that reaches systemic circulation. 3. Plasma Protein Binding Assay: Determine the extent of plasma protein binding to estimate the free fraction of the compound. 4. Selectivity Profiling: Screen the compound against a panel of other receptors and enzymes to identify potential off-target activities. 5. Cross-Species Metabolism Comparison: Evaluate the metabolic stability of the compound in liver microsomes from different species (e.g., mouse, rat, dog, human) to identify potential species differences. |
| 2. My novel sGC activator is causing significant hypotension in animal models, limiting the ability to test higher doses. How can I mitigate this? | 1. Rapid Onset of Action: A rapid increase in plasma concentration can lead to a sudden drop in blood pressure. 2. High Peak Plasma Concentration (Cmax): A high Cmax can lead to an exaggerated pharmacodynamic response. 3. Formulation Issues: The formulation may be leading to rapid and uncontrolled release of the compound. 4. Mechanism of Action: Direct activation of sGC can lead to potent vasodilation, which is an on-target effect. | 1. Dose-Escalation Studies: Start with a very low dose and gradually escalate to determine the maximum tolerated dose. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop a PK/PD model to understand the relationship between drug exposure and blood pressure changes. 3. Formulation Optimization: Develop a controlled-release formulation to slow down the absorption rate and reduce Cmax. 4. Alternative Dosing Regimens: Explore alternative dosing regimens, such as continuous infusion, to maintain a steady plasma concentration. |
| 3. I am observing a significant discrepancy in the in vitro potency of my sGC activator between purified enzyme assays and cell-based assays. What could be the reason? | 1. Cellular Permeability: The compound may have poor permeability across the cell membrane. 2. Cellular Efflux: The compound may be a substrate for efflux transporters, leading to low intracellular concentrations. 3. Intracellular Metabolism: The compound may be rapidly metabolized within the cells. 4. Presence of Endogenous Modulators: The cellular environment contains endogenous molecules that can modulate sGC activity. | 1. Permeability Assays: Conduct in vitro permeability assays (e.g., PAMPA, Caco-2) to assess the compound's ability to cross cell membranes. 2. Efflux Transporter Substrate Assessment: Use cell lines overexpressing specific efflux transporters (e.g., P-gp, BCRP) to determine if the compound is a substrate. 3. Intracellular Stability Assays: Incubate the compound with intact cells or cell lysates to assess its intracellular metabolic stability. 4. Assay Condition Optimization: Optimize the cell-based assay conditions to minimize the influence of endogenous modulators. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What is the primary mechanism behind the short half-life of many novel sGC activators? | The short half-life of many novel sGC activators is often attributed to rapid metabolic clearance, primarily by cytochrome P450 (CYP) enzymes in the liver. The chemical structures of these compounds can be susceptible to enzymatic modifications, such as oxidation and glucuronidation, which facilitate their excretion from the body. |
| 2. What are the key strategies to extend the half-life of novel sGC activators? | Strategies to extend the half-life of sGC activators include: - Medicinal Chemistry Approaches: Modifying the chemical structure to block sites of metabolism, for example, by introducing fluorine atoms or other metabolic blockers. - Formulation Strategies: Developing advanced formulations, such as nanoparticles or liposomes, to protect the drug from metabolism and control its release. - Prodrug Approaches: Designing prodrugs that are converted to the active compound in vivo, potentially altering the pharmacokinetic profile. |
| 3. How do sGC activators differ from sGC stimulators, and how does this impact their pharmacokinetic properties? | sGC stimulators, such as riociguat (B1680643) and vericiguat, enhance the sensitivity of sGC to endogenous nitric oxide (NO) and require the presence of the reduced heme group in sGC. sGC activators, on the other hand, directly activate sGC, particularly the oxidized or heme-free form of the enzyme that is prevalent in disease states with high oxidative stress.[1] While there is no direct correlation between the mechanism of action and pharmacokinetic properties, the development of both classes of drugs has focused on optimizing their pharmacokinetic profiles for clinical use. |
| 4. What are the most common off-target effects observed with sGC activators? | The most common on-target "off-tissue" effect of sGC activators is systemic vasodilation, which can lead to hypotension.[2] Off-target effects on other signaling pathways are compound-specific and need to be evaluated during preclinical development through comprehensive selectivity screening. |
| 5. Are there significant species differences in the metabolism and pharmacokinetics of sGC activators? | Yes, significant species differences in the metabolism and pharmacokinetics of sGC activators have been observed.[3] These differences are often due to variations in the expression and activity of drug-metabolizing enzymes, such as CYPs, between species. Therefore, it is crucial to evaluate the pharmacokinetics of a novel sGC activator in multiple species to better predict its human pharmacokinetic profile. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Selected sGC Modulators
| Compound | Class | Species | Half-Life (t½) | Bioavailability (F) | Key Findings & Citations |
| Vericiguat | Stimulator | Human (Heart Failure) | ~30 hours | ~93% (with food) | Long half-life allows for once-daily dosing.[4][5] |
| Riociguat | Stimulator | Human (PAH) | ~12 hours | ~94% | Requires thrice-daily dosing.[6][7] |
| Praliciguat | Stimulator | Human | 24-37 hours | Dose-proportional | Supports once-daily dosing.[8] |
| Rat | ~23.7 hours | High | Rapid absorption and extensive tissue distribution.[9] | ||
| Cinaciguat | Activator | Human | Short | Intravenous use | Rapid decline in plasma concentration after infusion.[10] |
| Runcaciguat | Activator | Rat, Monkey | Low clearance, long half-life | High | Favorable once-daily pharmacokinetic profile.[11] |
| Dog | Moderate clearance | Moderate | |||
| Ataciguat | Activator | Human | - | - | Phase III trials are underway to assess long-term safety and efficacy.[12][13] |
| TY-55002 | Activator | Dog | Short-acting | Intravenous use | Designed for rapid onset and offset of action to minimize hypotension.[14] |
| BAY 60-2770 | Activator | - | - | Orally active | Shows potent in vivo activity in various disease models. |
| Olinciguat (IW-1701) | Stimulator | - | - | Oral | Was in development for sickle cell anemia. |
Note: Pharmacokinetic parameters can vary depending on the study population, dose, and formulation.
Experimental Protocols
In Vitro sGC Activity Assay (Purified Enzyme)
Objective: To determine the effect of a novel compound on the activity of purified sGC.
Materials:
-
Purified sGC enzyme
-
Assay buffer (e.g., 50 mM TEA, pH 7.4)
-
GTP (substrate)
-
MgCl₂ or MnCl₂
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Test compound
-
NO donor (optional, for studying stimulators)
-
ODQ (optional, for studying activators in the presence of oxidized sGC)
-
Method for detecting cGMP (e.g., ELISA, RIA, or LC-MS/MS)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, MgCl₂ or MnCl₂, and a PDE inhibitor.
-
Add the purified sGC enzyme to the reaction mixture.
-
Add the test compound at various concentrations. For sGC stimulators, a parallel experiment with an NO donor can be performed. For sGC activators, pre-incubation with ODQ can be used to oxidize the sGC.
-
Initiate the reaction by adding GTP.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).
-
Terminate the reaction (e.g., by adding EDTA or by heat inactivation).
-
Quantify the amount of cGMP produced using a suitable detection method.
-
Calculate the EC₅₀ value of the test compound.
Cell-Based sGC Activity Assay
Objective: To assess the effect of a novel compound on sGC activity in a cellular context.
Materials:
-
A suitable cell line expressing sGC (e.g., CHO, HEK293, or a relevant primary cell type)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Method for detecting intracellular cGMP (e.g., ELISA)
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a defined period.
-
Lyse the cells to release the intracellular contents.
-
Quantify the amount of cGMP in the cell lysates using an ELISA kit or other sensitive detection method.
-
Normalize the cGMP concentration to the total protein concentration in each sample.
-
Determine the dose-response relationship and calculate the EC₅₀ value.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To evaluate the metabolic stability of a novel sGC activator and estimate its intrinsic clearance.
Materials:
-
Liver microsomes (from relevant species, e.g., human, rat, mouse)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Test compound
-
Positive control compound (with known metabolic instability)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for quantification
Procedure:
-
Pre-warm the liver microsomes and the NADPH regenerating system to 37°C.
-
In a multi-well plate, add the liver microsomes and the test compound to the phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the test compound.
-
Plot the percentage of the remaining compound against time and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Mandatory Visualizations
Caption: The NO-sGC-cGMP signaling pathway and points of intervention for sGC modulators.
Caption: Experimental workflow for the characterization of a novel sGC activator.
References
- 1. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel soluble guanylate cyclase activator with reduced risk of hypotension by short‐acting vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Species Differences in Metabolism and Pharmacokinetics: Are We Close to an Understanding?: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 5. ovid.com [ovid.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Soluble guanylate cyclase mediates the relaxation of healthy and inflamed bladder smooth muscle by aqueous nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Replacement of heme by soluble guanylate cyclase (sGC) activators abolishes heme-nitric oxide/oxygen (H-NOX) domain structural plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Soluble guanylate cyclase stimulators and activators: new horizons in the treatment of priapism associated with sickle cell disease [frontiersin.org]
- 12. A novel soluble guanylate cyclase activator with reduced risk of hypotension by short-acting vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchmgt.monash.edu [researchmgt.monash.edu]
Technical Support Center: Troubleshooting sGC Activator In Vivo Efficacy
Welcome to the technical support center for soluble guanylate cyclase (sGC) activators. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between an sGC stimulator and an sGC activator?
A1: The primary distinction lies in their mechanism of action, which is dependent on the redox state of the heme group within the sGC enzyme.
-
sGC Stimulators (e.g., riociguat, vericiguat) act on sGC when its heme iron is in the reduced (ferrous, Fe²⁺) state. They work synergistically with nitric oxide (NO) to enhance cGMP production.[1][2]
-
sGC Activators (e.g., cinaciguat (B1243192), runcaciguat) preferentially target sGC that is in the NO-insensitive oxidized (ferric, Fe³⁺) or heme-free state.[1][2] This makes them particularly effective in disease models associated with high oxidative stress, where sGC may be predominantly in the oxidized form.[3][4]
Q2: Why might my sGC activator show potent in vitro activity but fail in vivo?
A2: A discrepancy between in vitro and in vivo efficacy is a common challenge. Several factors can contribute to this, including:
-
Pharmacokinetics (PK): Poor oral bioavailability, rapid metabolism, or rapid clearance can prevent the compound from reaching and maintaining therapeutic concentrations at the target tissue.
-
Pharmacodynamics (PD): The in vivo environment is more complex than an isolated enzyme assay. Factors such as plasma protein binding, tissue distribution, and the presence of endogenous molecules can modulate the drug's activity.
-
Formulation: The compound may not be adequately soluble or stable in the formulation used for in vivo administration, leading to poor absorption.
-
Animal Model: The chosen animal model may not have the appropriate disease pathophysiology (e.g., low levels of oxidized sGC) for an sGC activator to exert its effect.
Q3: What are the expected physiological effects of sGC activation?
A3: Activation of sGC leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which mediates several physiological responses, including:
-
Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in blood pressure.[5]
-
Anti-inflammatory and anti-fibrotic effects. [7]
A common side effect of sGC activators is dose-dependent hypotension due to their vasodilatory effects.[1]
Troubleshooting Guide: Why is my sGC Activator Not Showing Efficacy In Vivo?
This guide provides a step-by-step approach to identifying the potential cause of a lack of in vivo efficacy for your sGC activator.
Quantitative Data for sGC Activators
The following tables summarize key in vivo data for several sGC activators to aid in experimental design.
Table 1: In Vivo Dose Ranges of sGC Activators in Preclinical Models
| Compound | Animal Model | Dose Range | Route of Administration | Observed Effect |
| Runcaciguat | Hypertensive rats | 1-10 mg/kg/bid | Oral | Reduced proteinuria |
| Diabetic rats (ZDF) | 1-10 mg/kg/bid | Oral | Reduced proteinuria and kidney damage | |
| BAY 54-6544 | Aging mice (Ercc1∆/-) | 80-200 mg/kg/day | Oral (in chow) | Improved vascular function and survival |
| BAY 60-2770 | Nitrate-tolerant rats | 0.5-2.5 mg/kg/day | Subcutaneous | Improved endothelial dysfunction |
| GSK2181236A | Spontaneously Hypertensive Rats (SHR) | 0.1-1.0 mg/kg/day | Oral | Attenuated cardiac hypertrophy |
Table 2: Pharmacokinetic Parameters of Selected sGC Modulators
| Compound | Animal Model | Half-life (t1/2) | Bioavailability | Notes |
| Cinaciguat | Humans with hepatic impairment | Increased exposure in moderate impairment | N/A (IV infusion) | Elimination is predominantly hepatic.[8] |
| BI 685509 | Humans with cirrhosis | Comparable between mild and moderate cirrhosis | N/A | Generally well-tolerated.[9] |
| Riociguat | Healthy Pigs | Not specified | Not specified | Additive effect with NO.[10] |
| BAY 41-8543 | Anesthetized Rats | Not specified | Orally active | Long-lasting blood pressure lowering effect.[11] |
Experimental Protocols
Detailed Methodology: Testing sGC Activator Efficacy in a Spontaneously Hypertensive Rat (SHR) Model
This protocol provides a framework for assessing the antihypertensive effects of an sGC activator in a well-established model of hypertension.
1. Animal Model:
-
Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks of age.
-
House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Acclimatization and Baseline Measurements:
-
Acclimatize rats to the housing facility for at least one week.
-
Acclimatize rats to the blood pressure measurement procedure (e.g., tail-cuff method) for several days before recording baseline measurements.
-
Record baseline systolic blood pressure and heart rate for 5 consecutive days.[3]
3. Grouping and Dosing:
-
Randomly assign rats to treatment groups (e.g., vehicle control, low-dose sGC activator, high-dose sGC activator) based on body weight and baseline blood pressure.
-
Prepare the sGC activator in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the compound or vehicle daily via oral gavage for the duration of the study (e.g., 4-8 weeks). Doses should be selected based on preliminary dose-finding studies.[3][12]
4. Monitoring:
-
Measure blood pressure and heart rate weekly.
-
Monitor body weight and food/water intake.
-
Observe animals daily for any adverse clinical signs.
5. Endpoint Measurements:
-
At the end of the treatment period, perform a final blood pressure measurement.
-
Collect blood samples via cardiac puncture under anesthesia for plasma cGMP analysis.
-
Euthanize animals and harvest tissues (e.g., aorta, heart, kidneys) for biomarker analysis (e.g., VASP phosphorylation) and histopathology.
Biomarker Measurement Protocols
1. Plasma cGMP Measurement:
-
Sample Collection: Collect whole blood in EDTA-containing tubes. Immediately centrifuge at 4°C to separate plasma.
-
Assay: Use a commercially available cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.[13] Follow the manufacturer's instructions carefully.
-
Interpretation: An increase in plasma cGMP levels in the treated group compared to the vehicle group indicates target engagement.[13] However, it's important to note that plasma cGMP can also be influenced by natriuretic peptides, so it may not exclusively reflect sGC activity.[14]
2. Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay:
-
Sample Collection: Collect tissues (e.g., aorta, platelets) and immediately freeze in liquid nitrogen or process for protein extraction.
-
Assay: Perform Western blotting using antibodies specific for phosphorylated VASP (at Ser239) and total VASP.[15][16] The ratio of phosphorylated VASP to total VASP indicates the level of cGMP-dependent protein kinase (PKG) activation. Commercially available flow cytometry kits can also be used for platelet VASP phosphorylation.[15][17]
-
Interpretation: An increased ratio of phosphorylated VASP to total VASP in the treated group is a strong indicator of downstream sGC-cGMP pathway activation.[5]
Signaling Pathway
Potential Off-Target Effects and Drug Interactions
-
Off-Target Effects: While sGC activators are designed to be specific, high concentrations could potentially lead to off-target effects. For instance, some early sGC modulators like YC-1 were found to also inhibit phosphodiesterases (PDEs).[7] It is crucial to characterize the selectivity profile of your specific compound.
-
Drug-Drug Interactions: sGC activators can interact with other drugs. For example, co-administration with other vasodilators, such as PDE5 inhibitors or organic nitrates, can lead to synergistic hypotension. Some sGC modulators may also interact with the cytochrome P450 system, potentially altering the metabolism of other drugs. Always consider the potential for drug-drug interactions, especially when using combination therapies in your in vivo models.[12]
References
- 1. Soluble Guanylate Cyclase Stimulators: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble guanylate cyclase: an old therapeutic target re-visited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stimulators of Soluble Guanylyl Cyclase: Future Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of the soluble guanylate cyclase activator cinaciguat in individuals with hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and pharmacokinetics of BI 685509, a soluble guanylyl cyclase activator, in patients with cirrhosis: A randomized Phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hemodynamic Effects of a Soluble Guanylate Cyclase Stimulator, Riociguat, and an Activator, Cinaciguat, During NO-Modulation in Healthy Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiovascular actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Concomitant administration of sGC stimulators with common classes of anti-hypertensive agents results in increased efficacy in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative determination of cGMP in plasma using ELISA â Vitas Analytical Services [vitas.no]
- 14. ahajournals.org [ahajournals.org]
- 15. Vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay for platelet response to cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phosphorylation of the vasodilator-stimulated phosphoprotein (VASP) by the anti-platelet drug, cilostazol, in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biocytex.fr [biocytex.fr]
sGC activator 2 solubility issues and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the use of sGC activator 2 (also known as Compound 16a) in experimental settings. Proper handling and solubilization of this compound are critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that functions as an activator of soluble guanylate cyclase (sGC).[1] sGC is a key enzyme in the nitric oxide (NO) signaling pathway.[2][3][4][5] Under normal physiological conditions, NO binds to the heme group of sGC, activating the enzyme to produce cyclic guanosine (B1672433) monophosphate (cGMP).[4][5] cGMP then acts as a second messenger, mediating various physiological responses, including vasodilation and inhibition of inflammation.[2]
However, in certain pathological conditions associated with oxidative stress, the heme component of sGC can become oxidized or lost, rendering the enzyme unresponsive to NO.[6][7] sGC activators, like this compound, are designed to bind to and activate these NO-unresponsive forms of sGC, thereby restoring the production of cGMP and its downstream signaling effects.[6][7][8] This class of compounds is valuable for studying cellular signaling pathways and for preclinical research in areas such as cardiovascular disease.[9]
Q2: What are the primary solvents for dissolving this compound?
A2: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for preparing stock solutions of this compound. If solubility issues are encountered, other organic solvents such as ethanol (B145695) or dimethylformamide (DMF) may be considered.
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer for my experiment. What could be the cause and how can I prevent this?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds. This "crashing out" occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution as the percentage of the organic solvent (DMSO) is reduced.
To prevent this, consider the following troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to reduce the final working concentration of this compound in your assay.
-
Use a serial dilution method: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual reduction in solvent concentration can help maintain solubility.
-
Pre-warm the aqueous buffer: Warming your experimental buffer to 37°C can increase the solubility of the compound.
-
Increase the final DMSO concentration (with caution): While a higher final DMSO concentration can improve solubility, it is crucial to ensure that the final concentration is not toxic to your cells. For most cell-based assays, the final DMSO concentration should be kept at or below 0.5%.[10]
-
Consider co-solvents: In some cases, the use of a co-solvent in the final aqueous solution can improve solubility. However, the compatibility of any co-solvent with your specific experimental system must be validated.
Q4: What is the recommended method for preparing a stock solution of this compound?
A4: A general protocol for preparing a stock solution of a small molecule like this compound is provided in the "Experimental Protocols" section of this guide. It is crucial to use anhydrous DMSO to prevent the degradation of the compound.
Solubility Data
Quantitative solubility data for this compound is not widely published. The table below summarizes the available qualitative information. Researchers should perform their own solubility tests to determine the optimal concentration for their specific experimental conditions.
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | May be soluble | Can be tested as an alternative to DMSO. The final concentration in cell-based assays should be kept low to avoid toxicity. |
| Water | Likely poorly soluble | Direct dissolution in aqueous buffers is not recommended. Dilution from a stock solution in an organic solvent is the standard procedure. |
| DMF | May be soluble | Can be considered as an alternative organic solvent for stock solution preparation. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial containing the solid this compound to come to room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 452.44 g/mol ), weigh out 4.52 mg.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For a 10 mM solution with 4.52 mg, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. Visually inspect the solution to ensure that all solid particles have dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution.
-
Aliquot and Store: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage.
Visualizations
NO-sGC-cGMP Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cardiovascular therapeutics targets on the NO-sGC-cGMP signaling pathway: a critical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 5. Guanylate cyclase and the .NO/cGMP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NO- and haem-independent activation of soluble guanylyl cyclase: molecular basis and cardiovascular implications of a new pharmacological principle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heme-dependent and independent soluble guanylate cyclase activators and vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Soluble Guanylate Cyclase Stimulators and Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Potential for drug-drug interactions with sGC activator 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical sGC Activator 2. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a soluble guanylate cyclase (sGC) activator. It works by directly stimulating the sGC enzyme, independent of nitric oxide (NO), particularly when the enzyme is in an oxidized or heme-free state.[1][2] This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) production, which in turn mediates various physiological effects, including vasodilation.[2]
Q2: We are observing lower than expected potency of this compound in our in vitro assay. What could be the cause?
A2: Several factors could contribute to lower than expected potency:
-
Redox state of sGC: sGC activators, unlike sGC stimulators, preferentially act on oxidized or heme-free sGC.[1] If your experimental system contains predominantly reduced (ferrous) sGC, the activator's effect may be diminished.
-
Assay conditions: Ensure that the assay buffer, pH, and temperature are optimal for sGC activity.
-
Compound integrity: Verify the purity and concentration of your this compound stock solution. Degradation of the compound can lead to reduced activity.
Q3: Are there any known critical co-factors for the activity of this compound?
A3: The primary determinant of sGC activator efficacy is the state of the sGC enzyme itself (oxidized or heme-free). While not a direct co-factor in the traditional sense, the presence of oxidative stress in a biological system can enhance the conditions under which sGC activators are most effective.
Troubleshooting Guides
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent sGC oxidation state across experiments.
-
Troubleshooting Steps:
-
Standardize the method for preparing cell lysates or purified enzymes to ensure a consistent redox environment.
-
Consider including a positive control for sGC oxidation (e.g., a known oxidizing agent) to normalize results.
-
Ensure precise and consistent timing for all incubation and measurement steps.
-
Issue 2: Potential for off-target effects in cellular assays.
-
Possible Cause: Interaction with other signaling pathways.
-
Troubleshooting Steps:
-
Conduct a counterscreen against related enzymes, such as phosphodiesterases (PDEs), to rule out non-specific activity.
-
Use a structurally distinct sGC activator as a comparator to see if the observed effect is specific to the class of compounds.
-
Measure cGMP levels directly to confirm that the observed cellular phenotype is mediated by the intended pathway.
-
Potential for Drug-Drug Interactions
Understanding the potential for drug-drug interactions (DDIs) is critical for the development of any new therapeutic agent. For this compound, the primary concern would be its metabolism and its potential to inhibit or induce cytochrome P450 (CYP) enzymes.
Q4: What is the metabolic profile of this compound and its potential for CYP-mediated drug interactions?
A4: The metabolic pathway of a specific compound like "this compound" would need to be determined experimentally. However, for sGC activators as a class, metabolism is a key consideration. If this compound is metabolized by CYP enzymes, there is a potential for DDIs with co-administered drugs that are inhibitors or inducers of the same enzymes.
Summary of Hypothetical In Vitro CYP Inhibition Data for this compound
| CYP Isoform | IC50 (µM) | Inhibition Potential |
| CYP1A2 | > 50 | Low |
| CYP2C9 | 25 | Low to Moderate |
| CYP2C19 | 15 | Moderate |
| CYP2D6 | > 50 | Low |
| CYP3A4 | 8 | High |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Key Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 (CYP) Inhibition Assay
This protocol outlines a general method for assessing the potential of this compound to inhibit major CYP isoforms using human liver microsomes.
1. Materials:
-
This compound
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
Positive control inhibitors for each CYP isoform
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching
-
LC-MS/MS system for analysis
2. Methods:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in incubation buffer.
-
In a 96-well plate, add HLM, phosphate buffer, and the specific CYP probe substrate.
-
Add the different concentrations of this compound or a positive control inhibitor to the wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.[3][4]
Protocol 2: Clinical Drug-Drug Interaction (DDI) Study Design
This protocol describes a typical design for a clinical study to evaluate the DDI potential of this compound as a perpetrator drug (inhibitor) of a specific CYP enzyme (e.g., CYP3A4).
1. Study Design:
-
Open-label, two-period, fixed-sequence crossover study.[5]
-
Healthy adult volunteers.
2. Study Periods:
-
Period 1 (Reference): Subjects receive a single oral dose of a sensitive CYP3A4 substrate probe drug (e.g., midazolam). Serial blood samples are collected over 24 hours to determine the pharmacokinetics (PK) of the probe drug.
-
Washout Period: A sufficient washout period is allowed for the complete elimination of the probe drug.
-
Period 2 (Test): Subjects receive this compound for a specified duration to reach steady-state concentrations. On the last day of this compound administration, a single oral dose of the CYP3A4 probe drug is co-administered. Serial blood samples are collected over 24 hours to determine the PK of the probe drug in the presence of this compound.
3. Pharmacokinetic Analysis:
-
The primary PK parameters to be determined for the probe drug are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).
-
The geometric mean ratios of AUC and Cmax (Period 2 / Period 1) and their 90% confidence intervals will be calculated to assess the magnitude of the interaction.[5]
Visualizations
Caption: Signaling pathway of sGC activation.
Caption: Experimental workflow for DDI assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 4. lnhlifesciences.org [lnhlifesciences.org]
- 5. certara.com [certara.com]
The impact of NO modulation on sGC activator efficacy in healthy models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of nitric oxide (NO) modulation on soluble guanylate cyclase (sGC) activator efficacy in healthy models.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between sGC stimulators and sGC activators?
A1: The primary distinction lies in their mechanism of action and their dependence on the redox state of the sGC enzyme. sGC stimulators, such as riociguat (B1680643) and YC-1, are heme-dependent and require the sGC heme group to be in its reduced (ferrous, Fe2+) state to enhance the enzyme's sensitivity to endogenous NO.[1][2] Their effect is synergistic with NO. In contrast, sGC activators, like cinaciguat (B1243192) and BAY 58-2667, are heme-independent and directly activate sGC, particularly when the heme group is oxidized (ferric, Fe3+) or absent, rendering the enzyme insensitive to NO.[1][3][4]
Q2: Why would I observe a blunted response to an sGC activator in a healthy in vivo model?
A2: In healthy models with normal endothelial function, endogenous NO production is typically robust, and the majority of sGC exists in the reduced, NO-sensitive state. Since sGC activators preferentially target the oxidized, NO-insensitive form of the enzyme, their effect may be less pronounced compared to conditions of oxidative stress where oxidized sGC is more prevalent.[4][5] Additionally, some studies suggest that in healthy systems, the vasodilatory effects of sGC activators are more pronounced in the systemic circulation than in the pulmonary circulation.[6]
Q3: How does the presence of endogenous NO affect the efficacy of sGC activators?
A3: The effects of sGC activators are generally considered additive with NO.[3][4] Unlike sGC stimulators that synergize with NO to enhance its signaling, sGC activators work on a separate pool of NO-insensitive sGC. Therefore, in the presence of endogenous NO, the overall physiological response will be a combination of the effects from both the NO-sGC signaling pathway and the direct action of the sGC activator on any available oxidized sGC.
Q4: Can sGC activators completely block the effects of endogenous NO?
A4: Some research suggests that certain sGC activators, such as cinaciguat, may in principle, completely block the endogenous NO effect on vascular control.[6] This is a critical consideration in experimental design and interpretation, as it implies a potential for complex interactions beyond a simple additive effect.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpectedly low potency (high EC50) of sGC activator in healthy tissue/animal. | In healthy models, the target for sGC activators (oxidized sGC) is less abundant. The majority of sGC is in the reduced state and responsive to endogenous NO.[4][5] | 1. Induce Oxidative Stress: To validate the activator's mechanism, consider including a positive control group where oxidative stress is induced (e.g., using a pro-oxidant). This should increase the pool of oxidized sGC and potentiate the activator's effect. 2. Compare with an sGC Stimulator: Run a parallel experiment with an sGC stimulator. In a healthy model, the stimulator is expected to show a more potent response due to its synergistic action with endogenous NO. |
| High variability in response to sGC activator between subjects. | Differences in basal NO tone and redox state among individual animals can influence the response to an sGC activator. | 1. Acclimatization: Ensure all animals are properly acclimatized to minimize stress-induced variations in physiological parameters. 2. Baseline Measurements: Record stable baseline measurements (e.g., blood pressure, heart rate) before drug administration to normalize the data. 3. NO Synthase (NOS) Inhibition: Include an experimental arm with a NOS inhibitor (e.g., L-NAME) to clamp the endogenous NO level. This will help to dissect the NO-independent effects of the activator.[6] |
| sGC activator shows a less pronounced effect on pulmonary versus systemic circulation. | In vivo studies in healthy models have shown a more significant vasodilatory effect of sGC activators in the systemic circulation compared to the pulmonary circulation.[6] | 1. Confirm Literature Findings: This may be an expected physiological response. Review literature specific to your model and the activator being used. 2. Dose-Response Curve: Ensure a full dose-response curve is generated for both vascular beds to accurately determine the potency and efficacy in each. |
| Difficulty in distinguishing between the activator's effect and endogenous NO signaling. | The additive nature of sGC activators and NO can complicate the interpretation of results. | 1. Use of a NOS inhibitor: Administering a non-selective NOS inhibitor like L-NAME will block endogenous NO production, allowing for the isolation of the sGC activator's direct effects.[6] 2. Exogenous NO Donor: Conversely, co-administration with an NO donor can be used to confirm an additive effect.[4] |
Quantitative Data Summary
Table 1: In Vivo Hemodynamic Effects of sGC Modulators in Healthy Pigs
| Compound Class | Compound | Dosing | Effect on Systemic Circulation | Effect on Pulmonary Circulation | Interaction with Endogenous NO | Reference |
| sGC Stimulator | Riociguat | Infusion | Pronounced vasodilation | Less pronounced vasodilation | Additive | [6] |
| sGC Activator | Cinaciguat | Infusion | Pronounced vasodilation | Less pronounced vasodilation | Can block endogenous NO effect | [6] |
Table 2: Comparative Efficacy of sGC Modulators in Preclinical Models of Cardiovascular Disease with Oxidative Stress
| Compound Class | Compound | Model | Key Findings | Reference |
| sGC Activator | GSK2181236A | Spontaneously Hypertensive Rats (SHR-SP) on a high-salt/fat diet | More effective at mitigating cardiac hypertrophy. | [5] |
| sGC Stimulator | BAY 60-4552 | Spontaneously Hypertensive Rats (SHR-SP) on a high-salt/fat diet | More effective at delaying the development of renal dysfunction. | [5] |
| sGC Activator | BAY 60-2770 | 5/6 Nephrectomized Rats on a high-salt diet | More effective than sGC stimulator against renal fibrosis. | [7] |
| sGC Stimulator | BAY 41-8543 | 5/6 Nephrectomized Rats on a high-salt diet | Less effective than sGC activator against renal fibrosis. | [7] |
Experimental Protocols
Protocol: Assessing Vascular Reactivity to an sGC Activator in the Presence and Absence of Endogenous NO
This protocol describes an ex vivo experiment using wire myography to assess the vasodilatory effect of an sGC activator on isolated arterial rings from a healthy animal model.
-
Tissue Preparation:
-
Euthanize a healthy animal (e.g., rat, mouse) according to approved institutional guidelines.
-
Carefully dissect a segment of the thoracic aorta or mesenteric artery in cold, oxygenated Krebs-Henseleit buffer.
-
Clean the artery of adhering fat and connective tissue.
-
Cut the artery into 2-3 mm rings.
-
-
Mounting and Equilibration:
-
Mount the arterial rings on the wires of a multi-wire myograph system containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for at least 60 minutes under a standardized resting tension.
-
-
Viability and Contractility Check:
-
Induce contraction with a high-potassium solution (e.g., 60 mM KCl) to ensure tissue viability.
-
After washout and return to baseline, pre-constrict the rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, U46619).
-
-
Experimental Groups:
-
Group 1 (Control): Once a stable contraction plateau is reached, perform a cumulative concentration-response curve for the sGC activator.
-
Group 2 (NOS Inhibition): Pre-incubate a separate set of rings with a NOS inhibitor (e.g., 100 µM L-NAME) for 30-60 minutes before pre-constriction. Then, perform the cumulative concentration-response curve for the sGC activator.
-
-
Data Analysis:
-
Record the relaxation response at each concentration of the sGC activator as a percentage of the pre-constriction tension.
-
Plot the concentration-response curves and calculate the EC50 (half-maximal effective concentration) and Emax (maximum relaxation) for each group.
-
Compare the EC50 and Emax values between the control and NOS inhibition groups to determine the influence of endogenous NO on the sGC activator's efficacy.
-
Visualizations
Caption: sGC signaling pathway showing distinct modulation by stimulators and activators.
Caption: Workflow for assessing sGC activator efficacy with and without NO modulation.
Caption: Troubleshooting logic for a blunted sGC activator response.
References
- 1. Frontiers | Soluble guanylate cyclase stimulators and activators: new horizons in the treatment of priapism associated with sickle cell disease [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. NO- and haem-independent activation of soluble guanylyl cyclase: molecular basis and cardiovascular implications of a new pharmacological principle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hemodynamic Effects of a Soluble Guanylate Cyclase Stimulator, Riociguat, and an Activator, Cinaciguat, During NO-Modulation in Healthy Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Clinical Development of sGC Activators
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical development of soluble guanylate cyclase (sGC) activators.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of sGC activators and how do they differ from sGC stimulators?
A1: Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway. In its normal, reduced (ferrous, Fe²⁺) state, sGC is activated by NO, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, mediates various physiological effects, including vasodilation.
In certain pathological conditions associated with high oxidative stress, the heme moiety of sGC can become oxidized (ferric, Fe³⁺) or lost altogether, rendering the enzyme insensitive to NO.[1]
-
sGC activators , such as cinaciguat (B1243192) and runcaciguat, are designed to target and activate these oxidized or heme-free forms of sGC.[1] Their action is independent of NO.
-
sGC stimulators , like riociguat, act on the reduced form of sGC. They can directly stimulate the enzyme and also enhance its sensitivity to endogenous NO.[2]
This fundamental difference in their mechanism of action is a critical consideration in their therapeutic application and experimental design.
Q2: What are the major challenges encountered in the clinical development of sGC activators?
A2: The most significant challenge in the clinical development of sGC activators has been the high incidence of hypotension (low blood pressure).[3] This adverse effect is a direct consequence of their potent vasodilatory action. In fact, the clinical development of cinaciguat for acute decompensated heart failure was discontinued (B1498344) due to the occurrence of excessive hypotension.[3][4] Other challenges include:
-
Patient Selection: Identifying the right patient population that will benefit most from sGC activators is crucial. This involves assessing the redox state of sGC in target tissues.
-
Translational Gap: Bridging the gap between preclinical findings and clinical outcomes can be difficult.[5] Animal models may not fully recapitulate the complex pathophysiology of human diseases where sGC activators are being tested.[6]
-
Drug-Drug Interactions: The potential for interactions with other medications, particularly those affecting blood pressure or metabolised by the same cytochrome P450 enzymes, needs careful evaluation.
Q3: Are there any biomarkers to identify patients who are more likely to respond to sGC activators?
A3: While there are no universally validated clinical biomarkers, the underlying principle of sGC activator efficacy points towards patient populations with high levels of oxidative stress, where sGC is likely to be in an oxidized or heme-free state.[7] Investigating markers of oxidative stress and endothelial dysfunction could be a potential strategy for patient stratification. Preclinical studies suggest that the differential response to sGC activators versus sGC stimulators can be used as a molecular probe to assess the redox state of sGC.[8]
Troubleshooting Guides
In Vitro & Preclinical Experiments
| Problem/Observation | Potential Cause(s) | Troubleshooting Steps |
| No or low cGMP production in cell-based assays | 1. Incorrect sGC redox state: The target cells may primarily express the reduced form of sGC, which is not the primary target for activators.[1] 2. Compound solubility/stability: The sGC activator may have precipitated out of the culture medium or degraded over time. 3. Cell health: Cells may be stressed, senescent, or contaminated, leading to altered signaling pathways. | 1. Induce oxidative stress: Pre-treat cells with an oxidizing agent like ODQ (1H-[3][4][9]oxadiazolo[4,3-a]quinoxalin-1-one) to convert sGC to its oxidized form.[10] 2. Verify compound integrity: Check the solubility of the compound in your assay medium. Use fresh, anhydrous DMSO for stock solutions.[11] 3. Assess cell viability: Perform a cell viability assay in parallel. Ensure cells are within a healthy passage number range and regularly test for mycoplasma contamination.[12] |
| Inconsistent results in aortic ring vasorelaxation assays | 1. Endothelium integrity: The presence or absence of a functional endothelium can influence the response. 2. Vessel pre-constriction level: The degree of pre-constriction can affect the magnitude of the relaxation response. 3. Incorrect buffer/gas mixture: Improper oxygenation or pH of the Krebs-Henseleit solution can affect tissue viability. | 1. Confirm endothelium status: Test with an endothelium-dependent vasodilator (e.g., acetylcholine) to confirm its presence or successful removal. 2. Standardize pre-constriction: Aim for a consistent level of pre-constriction (e.g., 50-70% of maximal contraction) across all experiments. 3. Ensure proper buffering and oxygenation: Continuously bubble the organ bath with carbogen (B8564812) gas (95% O₂ / 5% CO₂). |
| Unexpected off-target effects in preclinical models | 1. Lack of specificity: The sGC activator may be interacting with other signaling pathways. 2. Metabolite activity: Active metabolites of the parent compound could be responsible for the observed effects. | 1. Perform off-target screening: Screen the compound against a panel of receptors, ion channels, and enzymes to identify potential off-target interactions. 2. Characterize metabolites: Identify and test the activity of major metabolites in relevant in vitro and in vivo assays. |
Clinical Trial Management
| Problem/Observation | Potential Cause(s) | Management Strategies |
| High incidence of symptomatic hypotension | 1. Dose too high: The starting dose or dose-escalation steps may be too aggressive. 2. Patient population: Patients may have concomitant medications that lower blood pressure or have a baseline blood pressure that is too low. 3. Rapid drug absorption/onset of action. | 1. Implement a conservative dose-escalation protocol: Start with a low dose and titrate upwards slowly based on individual patient tolerance and blood pressure monitoring. 2. Careful patient screening: Exclude patients with low baseline systolic blood pressure or those on multiple antihypertensive medications that cannot be adjusted. 3. Consider a shorter-acting formulation: A compound with a shorter half-life may allow for better dose management and reduce the risk of prolonged hypotension.[3][4] |
| Lack of efficacy in a clinical trial | 1. Incorrect patient population: The trial may have enrolled patients with predominantly reduced sGC, who would be less responsive to an activator. 2. Insufficient drug exposure: The dosing regimen may not achieve therapeutic concentrations of the drug at the target site. 3. High placebo response. | 1. Enrich for patients with oxidative stress: Consider using biomarkers of oxidative stress or endothelial dysfunction as inclusion criteria for future trials. 2. Optimize dosing based on PK/PD modeling: Use pharmacokinetic and pharmacodynamic data to ensure that the dosing regimen is adequate. 3. Implement robust trial design: Use appropriate blinding, randomization, and control groups to minimize placebo effects. |
Data Presentation
Table 1: Comparative Preclinical Data for Selected sGC Activators
| Compound | Target | EC₅₀ / IC₅₀ (in vitro) | Key Preclinical Findings | Reference(s) |
| Cinaciguat (BAY 58-2667) | Oxidized/heme-free sGC | EC₅₀: ~0.2 µM (heme-free sGC) | Potent vasodilation, particularly under conditions of oxidative stress. Reduces proteinuria and kidney damage in models of salt-sensitive hypertension. | [9][13] |
| Ataciguat (HMR-1766) | Oxidized/heme-free sGC | EC₅₀: 0.51 µM (purified bovine sGC) | Demonstrates vasorelaxant properties. | [14] |
| Runcaciguat (BAY 1101042) | Oxidized/heme-free sGC | - | Oral availability with a favorable once-daily pharmacokinetic profile. Shows renoprotective effects in various CKD models. | [9] |
| TY-55002 | Normal and heme-oxidized sGC | - | Short-acting vasodilator with a potentially lower risk of hypotension compared to cinaciguat. | [3][4] |
Table 2: Pharmacokinetic Parameters of Cinaciguat in Humans
| Parameter | Healthy Volunteers | Patients with Acute Decompensated Heart Failure | Reference(s) |
| Clearance (CL) | - | 26.4 L/h | - |
| Volume of distribution (Vss) | - | 18.4 L | - |
| Half-life (t½) | Plasma concentrations decline below 1.0 µg/L within 30 minutes of infusion cessation. | 50% recovery to pharmacodynamic baseline within 1 hour; complete return to baseline within 3-4 hours. | - |
| Dose proportionality | Dose-proportional pharmacokinetics observed. | Linear pharmacokinetics with no dose- or time-dependent effects. | - |
Experimental Protocols
Measurement of Intracellular cGMP Levels
Objective: To quantify the effect of an sGC activator on cGMP production in a cell-based assay.
Methodology (based on ELISA):
-
Cell Culture: Plate cells (e.g., vascular smooth muscle cells, CHO cells expressing sGC) in a multi-well plate and grow to confluence.
-
Pre-treatment (Optional): To mimic oxidative stress, pre-incubate cells with an sGC inhibitor like ODQ (10 µM) for a specified period (e.g., 10 minutes for acute oxidation or 24 hours to reduce sGC protein levels).[15]
-
Compound Incubation: Treat cells with varying concentrations of the sGC activator for a defined time (e.g., 15-30 minutes). Include appropriate vehicle controls.
-
Cell Lysis: Aspirate the medium and lyse the cells using a lysis buffer provided with a commercial cGMP ELISA kit.
-
ELISA Procedure: Follow the manufacturer's instructions for the competitive ELISA. This typically involves:
-
Adding standards and samples to a cGMP-coated microplate.
-
Adding an HRP-conjugated cGMP and an anti-cGMP antibody.
-
Incubating to allow for competitive binding.
-
Washing to remove unbound reagents.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
Data Analysis: Generate a standard curve and calculate the cGMP concentration in each sample. Normalize to protein concentration if necessary.
Aortic Ring Vasorelaxation Assay
Objective: To assess the vasodilatory effect of an sGC activator on isolated blood vessels.
Methodology:
-
Tissue Preparation: Euthanize a laboratory animal (e.g., rabbit, rat) and carefully dissect the thoracic aorta. Place the aorta in cold Krebs-Henseleit solution. Clean the aorta of connective tissue and cut into 3-5 mm rings. The endothelium can be removed by gently rubbing the intimal surface.
-
Mounting: Mount each aortic ring in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas. Attach the ring to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate under a resting tension (e.g., 1.5-2.0 g) for 60-90 minutes, with periodic washes.
-
Viability Check: Test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM).
-
Pre-constriction: Induce a stable, submaximal contraction using a vasoconstrictor such as phenylephrine (B352888) (e.g., 1 µM).
-
Concentration-Response Curve: Add the sGC activator cumulatively in increasing concentrations, allowing the response to stabilize at each concentration.
-
Data Analysis: Record the relaxation at each concentration as a percentage of the pre-constriction. Plot the concentration-response curve and calculate the EC₅₀ value.
Mandatory Visualizations
References
- 1. Frontiers | Soluble guanylate cyclase stimulators and activators: new horizons in the treatment of priapism associated with sickle cell disease [frontiersin.org]
- 2. Stimulators of Soluble Guanylyl Cyclase: Future Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel soluble guanylate cyclase activator with reduced risk of hypotension by short‐acting vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel soluble guanylate cyclase activator with reduced risk of hypotension by short-acting vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Translating between preclinical data and clinical outcomes: The bottleneck is always on the other side | Drug Discovery News [drugdiscoverynews.com]
- 6. Uncertainty in the Translation of Preclinical Experiments to Clinical Trials. Why do Most Phase III Clinical Trials Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidation and Loss of Heme in Soluble Guanylyl Cyclase from Manduca Sexta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Runcaciguat, a novel soluble guanylate cyclase activator, shows renoprotection in hypertensive, diabetic, and metabolic preclinical models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel soluble guanylyl cyclase activators increase glomerular cGMP, induce vasodilation and improve blood flow in the murine kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: sGC Activator 2 vs. sGC Stimulators in Preclinical Cardiovascular Models
For researchers, scientists, and drug development professionals, understanding the nuanced differences between novel therapeutic agents is paramount. This guide provides an objective comparison of a representative soluble guanylate cyclase (sGC) activator, analogous to 'sGC activator 2', and sGC stimulators in relevant cardiovascular models. We delve into their distinct mechanisms of action, present comparative experimental data, and provide detailed experimental protocols to support your research and development endeavors.
The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is a cornerstone of cardiovascular homeostasis, regulating vascular tone, platelet aggregation, and cellular proliferation.[1][2][3] Pharmacological agents that enhance this pathway, namely sGC stimulators and sGC activators, have emerged as promising therapeutics for cardiovascular diseases.[4][5] While both classes of compounds ultimately increase cGMP production, their mechanism of action differs significantly, leading to distinct efficacy profiles, particularly in disease states characterized by oxidative stress.[3][6][7]
sGC stimulators, such as riociguat (B1680643) and vericiguat, enhance the sensitivity of reduced (ferrous, Fe²⁺) sGC to endogenous NO and can also directly stimulate the enzyme to a lesser extent in the absence of NO.[7][8] In contrast, sGC activators, like cinaciguat (B1243192) and the compound GSK2181236A (used here as a proxy for "this compound"), directly and robustly activate sGC that is in an oxidized (ferric, Fe³⁺) or heme-free state, which is often prevalent in cardiovascular diseases associated with oxidative stress.[6][9][10] This fundamental difference suggests that sGC activators may hold a therapeutic advantage in conditions where NO bioavailability is impaired and sGC is oxidized.[6][7]
Signaling Pathways: A Tale of Two Mechanisms
The differential activation of sGC by stimulators and activators is depicted in the signaling pathway diagram below. In a healthy state, nitric oxide (NO) produced by endothelial nitric oxide synthase (eNOS) binds to the reduced heme iron of sGC, leading to a conformational change and increased synthesis of cGMP from guanosine triphosphate (GTP). sGC stimulators amplify this process. However, in the presence of oxidative stress, the heme iron of sGC can be oxidized, rendering the enzyme insensitive to NO. This is where sGC activators exert their unique effect, by directly activating this oxidized, previously unresponsive form of the enzyme.
Comparative Efficacy in a Model of Hypertensive Heart Disease
To elucidate the differential effects of an sGC activator and an sGC stimulator, we summarize data from a key preclinical study.[11][12] In this study, spontaneously hypertensive stroke-prone rats (SHR-SP) were placed on a high-salt/fat diet to induce hypertension and end-organ damage, a model characterized by oxidative stress. The rats were then treated with either the sGC activator GSK2181236A or the sGC stimulator BAY 60-4552.
Experimental Workflow
The general experimental workflow for the chronic hypertensive model is outlined below. This involved baseline measurements, induction of a disease state through diet, and subsequent long-term treatment with the respective compounds, followed by endpoint analysis.
Quantitative Data Summary
The following table summarizes the key findings from the comparative study in the hypertensive rat model. Data are presented for both low and high doses of the sGC activator (GSK2181236A) and the sGC stimulator (BAY 60-4552).
| Parameter | Vehicle Control | This compound (Low Dose) | sGC Stimulator (Low Dose) | This compound (High Dose) | sGC Stimulator (High Dose) |
| Survival | Decreased | Improved | Improved | Improved | Improved |
| Mean Arterial Pressure (MAP) | Increased | No significant change | Slightly reduced | Reduced | Reduced (to a greater extent than activator) |
| Cardiac Hypertrophy | Increased | Attenuated | No significant change | Attenuated | Attenuated |
| Urine Output | Increased | No significant change | Decreased | No significant change | Decreased |
| Microalbuminuria | Increased | No significant change | No significant change | No significant change | Reduced |
Data synthesized from a study comparing GSK2181236A and BAY 60-4552 in a hypertensive rat model.[11][12]
Interestingly, at a low dose, only the sGC activator demonstrated a blood pressure-independent attenuation of cardiac hypertrophy.[7][12] Conversely, the sGC stimulator showed a more pronounced effect on reducing blood pressure and improving some markers of renal dysfunction at a high dose.[11][12] Both compounds improved survival at all tested doses.[11][12]
Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed methodologies are crucial.
Chronic Hypertensive Model Protocol
-
Animal Model: Spontaneously hypertensive stroke-prone rats (SHR-SP).
-
Diet: A high-salt (4%) and high-fat (based on a Western diet) diet was administered to induce hypertension, cardiac hypertrophy, and renal damage.
-
Treatment Administration: The sGC activator GSK2181236A and the sGC stimulator BAY 60-4552 were administered daily via oral gavage for the duration of the study (e.g., several weeks).
-
Dosing:
-
Low dose: A non-depressor dose was selected based on preliminary studies.
-
High dose: A dose that elicited a modest reduction in mean arterial pressure (e.g., 5-10 mmHg) was chosen.
-
-
Endpoint Measurements:
-
Hemodynamics: Mean arterial pressure and heart rate were monitored, for example, by radiotelemetry.
-
Cardiac Hypertrophy: Assessed by measuring the heart weight to body weight ratio and through histological analysis of cardiomyocyte size.
-
Renal Function: Measured by monitoring 24-hour urine output and microalbuminuria levels.
-
Survival: Monitored throughout the study period.
-
Concluding Remarks
The available preclinical data suggests that both sGC activators and sGC stimulators offer therapeutic potential in cardiovascular diseases. However, their distinct mechanisms of action may translate to differential efficacy depending on the underlying pathophysiology. The sGC activator, represented here by GSK2181236A, demonstrated a unique, blood pressure-independent anti-hypertrophic effect in a model of hypertensive heart disease with oxidative stress.[7][12] This suggests a potential advantage for sGC activators in treating cardiac remodeling where oxidative stress plays a significant role in rendering sGC insensitive to traditional NO-based therapies. Further research is warranted to fully elucidate the therapeutic applications of this promising class of compounds.
References
- 1. Cardiovascular therapeutics targets on the NO-sGC-cGMP signaling pathway: a critical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Decoding signaling mechanisms: unraveling the targets of guanylate cyclase agonists in cardiovascular and digestive diseases [frontiersin.org]
- 3. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble Guanylate Cyclase Stimulators and Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress [frontiersin.org]
- 7. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of soluble guanylate cyclase stimulators and activators in models of cardiovascular disease associated with oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of sGC Activators: BAY 60-2770 vs. BI 703704
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent heme-independent soluble guanylate cyclase (sGC) activators, BAY 60-2770 and BI 703704, with a focus on their activity towards the primary sGC isoforms, α1/β1 (GC-1) and α2/β1 (GC-2). This document summarizes available experimental data, outlines detailed experimental protocols for assessing sGC activation, and provides visual representations of the relevant signaling pathway and a typical experimental workflow.
Introduction to Soluble Guanylate Cyclase and its Activators
Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway.[1] It is a heterodimeric protein, with the most prevalent isoforms in mammals being α1/β1 and α2/β1.[2] Upon activation by NO, sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates a wide range of physiological processes, including vasodilation, neurotransmission, and inhibition of platelet aggregation.
In certain pathological conditions associated with oxidative stress, the heme prosthetic group of sGC can be oxidized or lost, rendering the enzyme insensitive to NO. Heme-independent sGC activators, such as BAY 60-2770 and BI 703704, are a class of small molecules that can directly activate these NO-unresponsive forms of sGC, thereby restoring cGMP signaling.[2] Understanding the isoform selectivity of these activators is crucial for the development of targeted therapies.
Data Presentation: Performance Comparison
The following table summarizes the available quantitative and qualitative data for the activation of sGC isoforms by BAY 60-2770 and BI 703704.
| Activator | sGC Isoform | Parameter | Value | Reference |
| BAY 60-2770 | α1/β1 (GC-1) | EC50 | 592 nM | Sömmer, A., et al. (2018) |
| α2/β1 (GC-2) | EC50 | 573 nM | Sömmer, A., et al. (2018) | |
| BI 703704 | α1/β1 (GC-1) | Potency | Approximately the same as BAY 60-2770 | Stomberg, S., et al. (2024)[1] |
| α2/β1 (GC-2) | Activation | Much stronger activation compared to BAY 60-2770 | Stomberg, S., et al. (2024)[1] | |
| α1/β1 & α2/β1 | EC50 | Not available in the public domain | - |
Note: While a direct quantitative comparison for BI 703704 is not publicly available, the qualitative data from Stomberg, S., et al. (2024) indicates a significant preference for the α2/β1 isoform.[1]
Experimental Protocols
Recombinant sGC Isoform Expression and Purification
Objective: To produce purified sGC α1/β1 and α2/β1 isoforms for in vitro activity assays.
Methodology:
-
Construct Generation: Subclone the cDNAs for human sGC α1, α2, and β1 subunits into appropriate baculovirus expression vectors. Often, one subunit is tagged (e.g., with a His-tag) to facilitate purification.
-
Baculovirus Generation: Generate recombinant baculoviruses for each subunit using a system such as the Bac-to-Bac® system (Invitrogen).
-
Protein Expression: Co-infect insect cells (e.g., Sf9 or Sf21) with the baculoviruses for the respective α and β subunits. Culture the cells for 48-72 hours to allow for protein expression.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease inhibitors.
-
Affinity Chromatography: Clarify the cell lysate by centrifugation and load the supernatant onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) if using a His-tag).
-
Elution: Wash the column extensively and elute the purified sGC heterodimer using an appropriate elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins).
-
Further Purification (Optional): If necessary, perform additional purification steps such as ion-exchange or size-exclusion chromatography to achieve higher purity.
-
Protein Characterization: Confirm the purity and identity of the recombinant sGC isoforms by SDS-PAGE and Western blotting.
In Vitro sGC Activity Assay
Objective: To determine the concentration-dependent activation of purified sGC isoforms by BAY 60-2770 and BI 703704.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing GTP (substrate), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation, and MgCl2 (a cofactor).
-
Compound Dilution: Prepare serial dilutions of BAY 60-2770 and BI 703704 in the reaction buffer.
-
Enzyme Reaction: In a microplate, combine the purified sGC isoform with the different concentrations of the activators. Initiate the enzymatic reaction by adding the GTP-containing reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding EDTA or by heat inactivation.
-
cGMP Quantification: Measure the amount of cGMP produced using a commercially available cGMP detection kit, such as a competitive Enzyme Immunoassay (EIA) or a fluorescence-based assay.
-
Data Analysis: Plot the cGMP concentration against the activator concentration and fit the data to a dose-response curve to determine the EC50 and maximal activation.
Cell-Based cGMP Assay
Objective: To assess the ability of BAY 60-2770 and BI 703704 to increase intracellular cGMP levels in cells expressing specific sGC isoforms.
Methodology:
-
Cell Culture and Transfection: Culture a suitable host cell line (e.g., HEK293 or CHO cells) and transiently or stably transfect them with expression vectors for the desired sGC α and β subunits.
-
Cell Plating: Seed the transfected cells into a multi-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with varying concentrations of BAY 60-2770 or BI 703704. Include a phosphodiesterase inhibitor in the treatment medium.
-
Incubation: Incubate the cells with the compounds for a specific time at 37°C.
-
Cell Lysis: Lyse the cells using a lysis buffer provided in a cGMP assay kit.
-
cGMP Quantification: Determine the intracellular cGMP concentration in the cell lysates using a cGMP EIA kit.
-
Data Normalization and Analysis: Normalize the cGMP levels to the protein concentration in each well. Plot the normalized cGMP levels against the compound concentration to generate dose-response curves and calculate EC50 values.
Mandatory Visualization
Caption: The NO-sGC-cGMP signaling pathway and the mechanism of action of sGC activators.
Caption: A typical experimental workflow for comparing the activity of sGC activators.
References
A Comparative Guide to the Efficacy of sGC Activators and Phosphodiesterase Inhibitors
This guide provides a detailed comparison of two major classes of drugs that modulate the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway: sGC activators and phosphodiesterase (PDE) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data, detailed protocols, and visual representations of the underlying biological and experimental processes.
Introduction and Mechanism of Action
Both sGC activators and phosphodiesterase inhibitors aim to increase intracellular levels of cGMP, a critical second messenger involved in vasodilation, inhibition of smooth muscle proliferation, and platelet aggregation.[1][2] However, they achieve this through distinct mechanisms.
sGC Activators: This class of drugs directly targets the sGC enzyme, the primary receptor for nitric oxide.[3] They can be further divided into:
-
sGC Stimulators (e.g., Riociguat (B1680643), Vericiguat): These compounds sensitize sGC to endogenous NO and can also directly stimulate the enzyme in a NO-independent manner.[2][4] Their action is dependent on the presence of the reduced (ferrous) prosthetic heme group on the sGC enzyme.[2]
-
sGC Activators (e.g., Cinaciguat): These agents activate sGC that is in an oxidized or heme-free state, conditions often associated with cardiovascular diseases characterized by high oxidative stress.[2]
Phosphodiesterase (PDE) Inhibitors: This class, primarily represented by PDE type 5 (PDE5) inhibitors (e.g., Sildenafil (B151), Tadalafil), works downstream in the signaling cascade.[5][6] They prevent the degradation of cGMP to GMP by inhibiting the PDE5 enzyme.[7][8] Consequently, the efficacy of PDE5 inhibitors is dependent on the upstream, NO-mediated production of cGMP.[9]
The distinct mechanisms of action are visualized in the signaling pathway diagram below.
Preclinical Efficacy Comparison
In vitro and in vivo studies have highlighted key differences in the efficacy profiles of sGC stimulators and PDE5 inhibitors, particularly concerning vasodilation under varying physiological conditions.
A study by Chamorro et al. (2018) directly compared the vasodilator effects of the sGC stimulator riociguat and the PDE5 inhibitor sildenafil in isolated rat and human pulmonary arteries (PA). The results demonstrated that while both drugs inhibited hypoxic pulmonary vasoconstriction (HPV), riociguat was a more effective vasodilator than sildenafil.[10][11] Notably, the maximal relaxation induced by sildenafil in human PA was less than 50%, whereas riociguat induced a nearly full relaxant response.[10][11] Furthermore, riociguat's potency was found to be approximately 3-fold greater under hypoxic conditions compared to normoxic conditions.[10][12] This suggests a potential advantage for sGC stimulators in disease states characterized by hypoxia and impaired NO production, where PDE5 inhibitor efficacy may be limited.[13]
| Parameter | Riociguat (sGC Stimulator) | Sildenafil (PDE5 Inhibitor) | Reference |
| Maximal Relaxation (Emax) in human PA (hypoxia) | >80% | <50% | [10] |
| Potency (pIC50) in rat PA (hypoxia) | 7.6 ± 0.1 | 6.7 ± 0.1 | [11] |
| Potency (pIC50) in rat PA (normoxia, 95% O2) | 7.1 ± 0.1 | 6.8 ± 0.1 | [11] |
| Inhibition of U46619-induced contraction (100 nM) | 21 ± 4% | 43 ± 8% | [11] |
Table 1: Preclinical comparison of Riociguat and Sildenafil in pulmonary arteries (PA). pIC50 is the negative log of the molar concentration producing 50% of the maximal response. Data are presented as mean ± SEM.
Clinical Efficacy Comparison
Clinical trials have established the therapeutic roles of both drug classes in conditions such as pulmonary arterial hypertension (PAH), chronic thromboembolic pulmonary hypertension (CTEPH), and heart failure.
Pulmonary Hypertension:
-
PDE5 Inhibitors (Sildenafil, Tadalafil): These are established first-line treatments for PAH, improving exercise capacity and hemodynamics.[1][5]
-
sGC Stimulators (Riociguat): Riociguat is the only drug approved for two forms of pulmonary hypertension (PAH and CTEPH).[14] Clinical studies like RESPITE and REPLACE have investigated switching patients with an insufficient response to PDE5 inhibitors to riociguat.[15] These studies showed that switching to riociguat led to significant improvements in 6-minute walk distance (6MWD), N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels, and World Health Organization (WHO) Functional Class.[15]
Heart Failure:
-
PDE5 Inhibitors: While preclinical data suggested benefits, large clinical trials of PDE5 inhibitors in heart failure with reduced ejection fraction (HFrEF) have not demonstrated improved outcomes.[16]
-
sGC Stimulators (Vericiguat): The VICTORIA trial demonstrated that for patients with HFrEF and a recent worsening event, vericiguat (B611664) reduced the composite endpoint of cardiovascular death or first heart failure hospitalization compared to placebo.[16][17] Conversely, the VITALITY-HFpEF trial found that vericiguat did not improve the physical limitation score in patients with heart failure and preserved ejection fraction (HFpEF).[18]
| Trial (Indication) | Drug | Key Outcome vs. Control/Baseline | Reference |
| PATENT-1 (PAH) | Riociguat | Mean change in 6MWD: +36 m (vs. placebo) | [19] |
| CHEST-1 (CTEPH) | Riociguat | Mean change in 6MWD: +46 m (vs. placebo) | [19] |
| REPLACE (PAH) | Switch to Riociguat | Improved clinical outcomes in 47% of patients (vs. 30% on continued PDE5i) | [20] |
| VICTORIA (HFrEF) | Vericiguat | HR for CV death or HF hospitalization: 0.90 (95% CI, 0.82-0.98) | [16] |
| VITALITY-HFpEF (HFpEF) | Vericiguat | No significant improvement in KCCQ physical limitation score | [18] |
Table 2: Summary of key clinical trial outcomes for sGC stimulators.
Experimental Protocols
Accurate assessment of drug efficacy relies on robust and standardized experimental protocols. Below are detailed methodologies for key assays used to evaluate sGC activators and PDE inhibitors.
Measurement of cGMP Levels via Competitive ELISA
This protocol describes a common method to quantify intracellular cGMP concentrations in cell cultures or tissue homogenates following drug treatment.[21][22]
Principle: This assay is a competitive immunoassay. Free cGMP in a sample competes with a fixed amount of enzyme-labeled cGMP for binding sites on a cGMP-specific antibody. The amount of bound enzyme conjugate is inversely proportional to the cGMP concentration in the sample.[21]
Materials:
-
Cells or tissue of interest
-
sGC activator or PDE inhibitor compounds
-
Phosphodiesterase inhibitors for sample processing (e.g., IBMX)
-
0.1 M HCl or 5% Trichloroacetic Acid (TCA)
-
Competitive cGMP ELISA Kit (commercially available)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation (Cell Culture):
-
Culture cells to desired confluency in multi-well plates.
-
Pre-treat cells with a general PDE inhibitor (e.g., 100 µM IBMX) for 10-15 minutes to prevent cGMP degradation during the experiment.
-
Add the sGC activator or PDE inhibitor at various concentrations and incubate for the desired time (e.g., 10-30 minutes).
-
Aspirate the media and lyse the cells with 0.1 M HCl.
-
Centrifuge the lysate at >1000 x g for 10 minutes to pellet cellular debris.
-
Collect the supernatant for the cGMP assay. The samples may require acetylation as per the specific ELISA kit instructions to improve sensitivity.
-
-
Sample Preparation (Tissue):
-
Rapidly excise and snap-freeze the tissue in liquid nitrogen to halt enzymatic activity.[21]
-
Homogenize the frozen tissue in 5-10 volumes of cold 5% TCA.
-
Centrifuge the homogenate at 1500 x g for 15 minutes at 4°C.
-
Collect the supernatant. Remove the TCA by washing 4 times with 5 volumes of water-saturated diethyl ether.
-
Dry the aqueous extract (e.g., using a speed vacuum) and reconstitute in the assay buffer provided with the ELISA kit.
-
-
ELISA Protocol (General):
-
Adhere strictly to the manufacturer's instructions for the specific ELISA kit.
-
Prepare a standard curve using the provided cGMP standards.
-
Add standards, controls, and prepared samples to the antibody-coated microplate wells.
-
Add the enzyme-conjugated cGMP to all wells.
-
Incubate for the specified time (e.g., 2 hours at room temperature).[21]
-
Wash the plate multiple times to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance at the specified wavelength (e.g., 450 nm) within 15 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the cGMP concentration of the samples by interpolating their absorbance values from the standard curve.
-
Normalize cGMP concentration to the protein content of the cell/tissue lysate.
-
References
- 1. Treatment Selection in Pulmonary Arterial Hypertension: Phosphodiesterase Type 5 Inhibitors versus Soluble Guanylate Cyclase Stimulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation mechanism of human soluble guanylate cyclase by stimulators and activators [ouci.dntb.gov.ua]
- 4. Soluble Guanylate Cyclase Stimulators: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. urology-textbook.com [urology-textbook.com]
- 6. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 7. hims.com [hims.com]
- 8. Phosphodiesterase Type 5 (PDE5) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Riociguat versus sildenafil on hypoxic pulmonary vasoconstriction and ventilation/perfusion matching | PLOS One [journals.plos.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Assessing the Use of the sGC Stimulator BAY-747, as a Potential Treatment for Duchenne Muscular Dystrophy [mdpi.com]
- 14. Soluble Guanylate Cyclase Stimulators and Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The nitric oxide–soluble guanylate cyclase–cGMP pathway in pulmonary hypertension: from PDE5 to soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The place of vericiguat in the landscape of treatment for heart failure with reduced ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of the Influence of Sildenafil on the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Vericiguat in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Scholars@Duke publication: Effect of Vericiguat vs Placebo on Quality of Life in Patients With Heart Failure and Preserved Ejection Fraction: The VITALITY-HFpEF Randomized Clinical Trial. [scholars.duke.edu]
- 19. Guanylate cyclase stimulators for pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 20. publications.ersnet.org [publications.ersnet.org]
- 21. benchchem.com [benchchem.com]
- 22. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Runcaciguat: A First-in-Class Isoform-Specific sGC Activator for Chronic Kidney Disease
A comprehensive guide comparing the performance of runcaciguat (B610601) with other soluble guanylate cyclase (sGC) modulators, supported by preclinical and clinical data.
This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of runcaciguat, a novel soluble guanylate cyclase (sGC) activator, against other sGC modulators. Runcaciguat represents a potential paradigm shift in treating chronic kidney disease (CKD) by targeting a key enzyme in the nitric oxide (NO) signaling pathway that is often dysfunctional in disease states characterized by high oxidative stress.
Introduction to sGC Modulation
Soluble guanylate cyclase is a critical enzyme in the nitric oxide signaling pathway. When activated by nitric oxide, sGC converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological processes, including vasodilation, inhibition of smooth muscle proliferation, and anti-inflammatory effects. In pathological conditions such as chronic kidney disease, oxidative stress can lead to the oxidation and loss of the heme group from sGC, rendering it insensitive to NO.
Two main classes of drugs have been developed to target this pathway: sGC stimulators and sGC activators.
-
sGC Stimulators: These compounds, such as riociguat, stimulate the reduced (heme-containing) form of sGC and act synergistically with NO. Their efficacy is limited when sGC is oxidized and heme-free.
-
sGC Activators: This class of drugs, including the first-generation compounds cinaciguat (B1243192) and ataciguat, and the novel agent runcaciguat, can activate the oxidized and heme-free form of sGC.[1] This unique mechanism of action allows them to restore cGMP signaling in environments of high oxidative stress where sGC stimulators are less effective.[1][2]
Runcaciguat (BAY 1101042) is a potent and selective oral sGC activator that has demonstrated promise in preclinical models of CKD and is currently undergoing clinical investigation.[1][3][4]
Runcaciguat: Mechanism of Action
Runcaciguat's distinct mechanism lies in its ability to directly activate the oxidized and heme-free isoform of sGC.[1][5][6] This is particularly relevant in CKD, a condition associated with significant oxidative stress that impairs the NO-sGC-cGMP signaling cascade.[6] By activating the NO-unresponsive form of sGC, runcaciguat restores the production of cGMP, thereby addressing a core pathophysiological element of the disease.[5][7]
Figure 1: Runcaciguat's mechanism of action in the sGC-cGMP pathway.
Preclinical Data: Runcaciguat vs. Other sGC Modulators
Preclinical studies have demonstrated the efficacy of runcaciguat in various animal models of CKD. These studies highlight its potential for reno-protection, often independent of blood pressure-lowering effects at certain doses.
Comparison of sGC Activators and Stimulators in a Rat Model of CKD
A head-to-head comparison of an sGC activator (BAY 60-2770) and an sGC stimulator (BAY 41-8543) in a 5/6 nephrectomy rat model on a high-salt diet revealed key differences in their effects on renal fibrosis.[2] While both compounds effectively lowered blood pressure, only the sGC activator demonstrated significant anti-fibrotic properties.[2][8]
| Parameter | sGC Stimulator (BAY 41-8543) | sGC Activator (BAY 60-2770) | Reference |
| Blood Pressure Reduction | Significant | Significant | [8] |
| Interstitial Fibrosis | No significant improvement | Significant improvement | [8] |
| Glomerulosclerosis | No significant improvement | Significant improvement | [8] |
| Apoptosis-related Proteins (e.g., Caspase-3, MKK6) | No significant impact | Corrected upregulation | [2] |
Runcaciguat in Various Preclinical CKD Models
Runcaciguat has been evaluated in multiple preclinical models of CKD with different underlying causes, consistently showing protective effects.[5][7]
| Model | Runcaciguat Dose | Key Findings | Reference |
| Zucker Diabetic Fatty (ZDF) Rat | 1, 3, and 10 mg/kg/bid | Dose-dependent reduction in proteinuria (-19%, -54%, and -70% respectively) | [6] |
| Renin Transgenic (RenTG) Rat | 1 to 10 mg/kg/bid | Significant reduction in proteinuria, improved survival rates, and markers of heart injury | [5][7] |
| Angiotensin-supplemented (ANG-SD) Rat | 1 to 10 mg/kg/bid | Significant reduction in proteinuria and attenuation of morphological kidney damage | [5][7] |
Clinical Data: Runcaciguat in Chronic Kidney Disease
A Phase 2a clinical trial (NCT04507061) evaluated the efficacy, safety, and tolerability of runcaciguat in patients with CKD, with or without concomitant sodium-glucose co-transporter-2 inhibitor (SGLT2i) therapy.[9][10]
Key Efficacy Endpoints
The primary endpoint was the change in the urine albumin-to-creatinine ratio (UACR). Runcaciguat demonstrated a significant reduction in UACR compared to placebo.[10]
| Patient Group (Per-Protocol Set) | UACR Reduction vs. Placebo | P-value | Reference |
| Without SGLT2i | -45.2% | <0.001 | [10] |
| With SGLT2i | -48.1% | 0.02 | [10] |
Safety and Tolerability
Runcaciguat was well-tolerated in the Phase 2a trial. The incidence of serious treatment-emergent adverse events was similar between the runcaciguat and placebo groups (7% and 8%, respectively).[9][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the evaluation of sGC modulators.
In Vitro sGC Activity Assay
Figure 2: Workflow for an in vitro sGC activity assay.
Objective: To determine the direct effect of a compound on the enzymatic activity of sGC.
Methodology:
-
Enzyme Preparation: Purified recombinant human sGC is used. To assess sGC activators, the enzyme is often pre-treated with an oxidizing agent like ODQ (1H-[3][5][6]oxadiazolo[4,3-a]quinoxalin-1-one) to generate the heme-free form.[11]
-
Incubation: The enzyme is incubated with varying concentrations of the test compound (e.g., runcaciguat) in a reaction buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of GTP and MgCl2.
-
Reaction Termination: The reaction is stopped after a defined period by adding a solution such as EDTA.
-
cGMP Quantification: The amount of cGMP produced is quantified using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).
Animal Models of Chronic Kidney Disease
Objective: To evaluate the in vivo efficacy and safety of a compound in a disease-relevant model.
Methodology (5/6 Nephrectomy Model as an example):
-
Model Induction: In rats, a two-step surgical procedure is performed. First, two-thirds of the left kidney is removed. One week later, the entire right kidney is removed, resulting in a 5/6 reduction in renal mass.
-
Treatment: Animals are randomized into treatment groups (e.g., vehicle control, runcaciguat, comparator drug) and receive daily oral doses of the assigned treatment.
-
Monitoring: Key parameters are monitored throughout the study, including:
-
Blood Pressure: Measured using telemetry or tail-cuff methods.
-
Renal Function: Assessed by measuring urinary protein and creatinine (B1669602) excretion (to calculate UACR) and serum creatinine and blood urea (B33335) nitrogen (BUN).
-
-
Terminal Analysis: At the end of the study, animals are euthanized, and kidneys are harvested for histological analysis (e.g., staining for fibrosis with Masson's trichrome or Sirius red) and molecular analysis (e.g., proteomic analysis of fibrosis and apoptosis markers).[2]
Conclusion
Runcaciguat stands out as a promising, first-in-class sGC activator with a mechanism of action tailored to overcome the limitations of existing therapies in diseases characterized by high oxidative stress, such as chronic kidney disease. Preclinical data strongly suggest its superiority over sGC stimulators in mitigating renal fibrosis, a key driver of CKD progression.[2] Early clinical trial results have further substantiated its potential by demonstrating significant reductions in albuminuria in CKD patients, both with and without standard-of-care SGLT2i therapy.[10] The ongoing development of runcaciguat may offer a novel and effective therapeutic strategy to address the significant unmet medical need in the management of chronic kidney disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet [frontiersin.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Chronic Kidney Disease | Study 18748 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 5. Runcaciguat, a novel soluble guanylate cyclase activator, shows renoprotection in hypertensive, diabetic, and metabolic preclinical models of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The soluble guanylate cyclase activator runcaciguat significantly improves albuminuria in patients with chronic kidney disease: a randomized placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. diabetesjournals.org [diabetesjournals.org]
Head-to-Head Trial of sGC Stimulators vs. Activators in a Preclinical Hypertension Model
A Comparative Analysis of Efficacy in Mitigating End-Organ Damage
For researchers and professionals in drug development, the soluble guanylate cyclase (sGC) enzyme represents a promising therapeutic target for hypertension and related cardiovascular diseases. Modulators of sGC, which enhance the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP), are categorized into two main classes: sGC stimulators and sGC activators. While both aim to augment the nitric oxide (NO)-sGC-cGMP signaling pathway, their distinct mechanisms of action suggest differential efficacy, particularly in disease states characterized by oxidative stress. This guide provides a head-to-head comparison of an sGC stimulator and an sGC activator in a preclinical model of hypertension, supported by experimental data.
The NO-sGC-cGMP pathway is crucial for regulating vascular tone and blood pressure.[1] sGC stimulators, such as riociguat (B1680643) and vericiguat, enhance the sensitivity of the reduced (NO-sensitive) form of sGC to endogenous NO and can also directly stimulate the enzyme.[2][3] In contrast, sGC activators, like cinaciguat, target the oxidized (NO-insensitive) or heme-free form of sGC, which is more prevalent in conditions of oxidative stress.[2][3] This mechanistic difference has led to the hypothesis that sGC activators may offer a therapeutic advantage in cardiovascular diseases where oxidative stress impairs NO signaling.[4]
Comparative Efficacy in a Hypertensive Model
A head-to-head preclinical study was conducted to compare the cardiovascular protective effects of an sGC stimulator, BAY 60-4552, and an sGC activator, GSK2181236A, in spontaneously hypertensive stroke-prone rats (SHR-SP) fed a high-salt/fat diet (HSFD) to induce a state of oxidative stress.[4][5] The study evaluated the effects of low (non-depressor) and high doses of each compound on various cardiovascular and renal parameters.
Key Findings:
-
Blood Pressure Regulation: The high dose of the sGC stimulator BAY 60-4552 demonstrated a greater reduction in mean arterial pressure (MAP) compared to the high dose of the sGC activator GSK2181236A.[5]
-
Cardiac Hypertrophy: Notably, the sGC activator GSK2181236A attenuated the development of cardiac hypertrophy at a low, non-depressor dose, an effect not observed with the low dose of the sGC stimulator.[4][5] At higher doses, both compounds similarly reduced cardiac hypertrophy.[5]
-
Renal Protection: The sGC stimulator BAY 60-4552, at both low and high doses, was more effective in delaying the onset of renal dysfunction, as evidenced by reduced urine output and microalbuminuria.[4][5]
-
Survival: Both compounds improved survival at the higher doses. The low dose of the sGC stimulator also improved survival, a benefit not seen with the low dose of the sGC activator.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the comparative study of the sGC stimulator BAY 60-4552 and the sGC activator GSK2181236A in the HSFD-fed SHR-SP model.
Table 1: Effects on Hemodynamic and Cardiac Parameters
| Parameter | Treatment Group | Dose | Mean Arterial Pressure (mmHg) | Left Ventricular Weight / Body Weight (mg/g) |
| Control | HSFD Vehicle | - | 195 ± 5 | 3.2 ± 0.1 |
| sGC Activator | GSK2181236A | Low (0.1 mg/kg/day) | 190 ± 6 | 2.8 ± 0.1 |
| GSK2181236A | High (1.0 mg/kg/day) | 180 ± 7 | 2.7 ± 0.1 | |
| sGC Stimulator | BAY 60-4552 | Low (0.3 mg/kg/day) | 188 ± 5 | 3.1 ± 0.1 |
| BAY 60-4552 | High (3.0 mg/kg/day) | 165 ± 8 | 2.6 ± 0.1* |
*p < 0.05 vs. HSFD Vehicle. Data are presented as mean ± SEM. (Data adapted from[4][5])
Table 2: Effects on Renal Function
| Parameter | Treatment Group | Dose | Urine Output (mL/day) | Microalbumin Excretion (mg/day) |
| Control | HSFD Vehicle | - | 45 ± 5 | 250 ± 50 |
| sGC Activator | GSK2181236A | Low (0.1 mg/kg/day) | 42 ± 6 | 230 ± 60 |
| GSK2181236A | High (1.0 mg/kg/day) | 35 ± 5 | 180 ± 45 | |
| sGC Stimulator | BAY 60-4552 | Low (0.3 mg/kg/day) | 30 ± 4 | 150 ± 40 |
| BAY 60-4552 | High (3.0 mg/kg/day) | 25 ± 3 | 142 ± 42 |
*p < 0.05 vs. HSFD Vehicle. Data are presented as mean ± SEM. (Data adapted from[4][5])
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data.
Animal Model and Treatment
-
Model: Spontaneously hypertensive stroke-prone rats (SHR-SP) were used as a model of genetic hypertension.
-
Diet: To induce oxidative stress and exacerbate end-organ damage, the rats were fed a high-salt (4%) and high-fat (10%) diet (HSFD).
-
Drug Administration: The sGC activator GSK2181236A (0.1 and 1.0 mg/kg/day) and the sGC stimulator BAY 60-4552 (0.3 and 3.0 mg/kg/day) were administered orally via gavage for the duration of the study. Doses were selected based on prior experiments to establish equi-efficacious hemodynamic effects.[4]
In Vivo Measurements
-
Blood Pressure: Mean arterial pressure was continuously monitored via radiotelemetry devices implanted in the abdominal aorta.
-
Renal Function: Rats were housed in metabolic cages for 24-hour urine collection. Urine output, microalbumin, and creatinine (B1669602) levels were measured to assess renal function.
-
Cardiac Hypertrophy: At the end of the study, hearts were excised, and the left ventricular weight was measured and normalized to body weight to determine the degree of cardiac hypertrophy.
Ex Vivo Vascular Function
-
Aortic Ring Preparation: Thoracic aortic rings were isolated from the SHR-SP rats at the end of the treatment period.
-
Vasodilation Assay: The aortic rings were mounted in organ baths to measure isometric tension. The vasodilatory responses to the NO-dependent vasodilators carbachol (B1668302) and sodium nitroprusside, as well as to the sGC activator and stimulator, were assessed to evaluate vascular function and the state of the NO-sGC-cGMP pathway.
Visualizing the Mechanisms and Workflow
To further clarify the underlying biology and experimental design, the following diagrams are provided.
Caption: NO-sGC-cGMP signaling pathway and points of intervention.
References
- 1. Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The treatment with sGC stimulator improves survival of hypertensive rats in response to volume-overload induced by aorto-caval fistula - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of soluble guanylate cyclase stimulators and activators in models of cardiovascular disease associated with oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversing the Course of Pulmonary Hypertension: A Comparative Analysis of sGC Activators and NO Donors
For Immediate Release
Pulmonary hypertension (PH) is a progressive and life-threatening disease characterized by elevated pressure in the pulmonary arteries, leading to right heart failure and death. The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is a critical regulator of pulmonary vascular tone and a key therapeutic target. This guide provides a detailed comparison of two classes of drugs that modulate this pathway: sGC activators and NO donors, with a focus on their ability to reverse established pulmonary hypertension in preclinical models.
At a Glance: sGC Activators vs. NO Donors
| Feature | sGC Activators (and Stimulators) | NO Donors |
| Mechanism of Action | Directly stimulate sGC to produce cGMP, independent of or synergistic with endogenous NO. Activators can stimulate oxidized/heme-free sGC. | Increase the bioavailability of nitric oxide, which then stimulates sGC. |
| Dependence on Endogenous NO | Low to none. Effective even in states of NO deficiency or sGC oxidation. | High. Efficacy is dependent on the presence of functional sGC. |
| Key Compounds | Stimulators: Riociguat, Vericiguat, BAY 41-2272Activators: Cinaciguat (BAY 58-2667) | Sodium Nitroprusside, Inhaled Nitric Oxide, Sodium Nitrite (B80452) |
| Therapeutic Advantage | Potential for greater efficacy in severe disease with endothelial dysfunction and oxidative stress. | Established clinical use for acute vasodilation. |
Signaling Pathways: A Visual Comparison
The fundamental difference between sGC activators and NO donors lies in their point of intervention within the NO-sGC-cGMP signaling cascade.
Caption: Signaling pathways for sGC activators and NO donors.
Experimental Data: Reversal of Established Pulmonary Hypertension
The following tables summarize key quantitative data from preclinical studies investigating the efficacy of an sGC stimulator (BAY 41-2272), an sGC activator (BAY 58-2667), and an NO donor (sodium nitrite) in reversing established pulmonary hypertension in the monocrotaline (B1676716) (MCT) rat model.
Hemodynamic Reversal
| Parameter | Control | MCT-Induced PH (Established) | sGC Stimulator (BAY 41-2272) | sGC Activator (BAY 58-2667) | NO Donor (Sodium Nitrite) |
| Right Ventricular Systolic Pressure (RVSP) (mmHg) | 25.1 ± 1.4 | 67.7 ± 3.1 | 39.2 ± 3.2 [1] | 43.9 ± 3.9 [1] | ~45 (estimated from graph)[2] |
| % Reversal | - | - | ~75% | ~65% | ~60% |
Reversal of Right Ventricular Hypertrophy
| Parameter | Control | MCT-Induced PH (Established) | sGC Stimulator (BAY 41-2272) | sGC Activator (BAY 58-2667) | NO Donor (Sodium Nitrite) |
| RV / (LV+S) Ratio | 0.30 ± 0.01 | 0.63 ± 0.01 | 0.48 ± 0.03 [1] | 0.51 ± 0.02 [1] | ~0.42 (estimated from graph)[2] |
| % Reversal | - | - | ~45% | ~36% | ~64% |
Reversal of Pulmonary Vascular Remodeling
| Parameter (% Muscularized Arteries) | Control | MCT-Induced PH (Established) | sGC Stimulator (BAY 41-2272) | sGC Activator (BAY 58-2667) | NO Donor (Sodium Nitrite) |
| <25 µm Diameter | ~15% | ~60% | ~30% [1] | ~35% [1] | ~30% (estimated from graph)[2] |
| 25-50 µm Diameter | ~25% | ~75% | ~45% [1] | ~50% [1] | ~45% (estimated from graph)[2] |
Detailed Experimental Protocols
A comprehensive understanding of the methodologies employed in these key studies is crucial for the interpretation of the presented data.
Monocrotaline-Induced Pulmonary Hypertension Reversal Model
Caption: Experimental workflow for reversal studies.
1. Animal Model:
-
Species: Male Wistar rats are commonly used.[3]
-
Induction of PH: A single subcutaneous injection of monocrotaline (MCT) at a dose of 60 mg/kg is administered to induce pulmonary hypertension.[3]
2. Disease Establishment and Treatment:
-
sGC Activator/Stimulator Study: Pulmonary hypertension was allowed to establish for 28 days post-MCT injection.[1] Treatment with the sGC stimulator BAY 41-2272 (10 mg/kg/day) or the sGC activator BAY 58-2667 (10 mg/kg/day) was administered daily by oral gavage from day 28 to day 42.[1]
-
NO Donor Study: Pulmonary hypertension was established for 14 days following MCT injection.[2] Daily intraperitoneal injections of sodium nitrite (3 mg/kg) were administered from day 14 for 21 days (until day 35).[2]
3. Endpoint Analysis:
-
Hemodynamic Assessment: Right ventricular systolic pressure (RVSP) is measured via right heart catheterization under anesthesia.[3]
-
Right Ventricular Hypertrophy (RVH): The heart is excised, and the right ventricle (RV) is dissected from the left ventricle (LV) and septum (S). The ratio of the weight of the RV to the LV+S is calculated (Fulton Index) to determine the extent of RVH.[3]
-
Histological Analysis of Pulmonary Vascular Remodeling: Lung tissue is collected, fixed, and stained (e.g., with von Willebrand factor) to identify blood vessels. The degree of muscularization of small pulmonary arteries (typically <50 µm in diameter) is quantified by microscopic analysis.[1]
Concluding Remarks
Both sGC activators and NO donors demonstrate the potential to reverse key pathological features of established pulmonary hypertension in preclinical models. sGC activators, including stimulators, show robust efficacy in reducing pulmonary artery pressure, right ventricular hypertrophy, and vascular remodeling. Their mechanism of action, which is less dependent on endogenous NO, may offer a therapeutic advantage in severe disease states characterized by significant endothelial dysfunction and oxidative stress. NO donors also effectively mitigate these parameters, highlighting the therapeutic value of augmenting the NO-cGMP pathway.
The choice between these therapeutic strategies may depend on the specific pathophysiological state of the patient. The data presented here underscore the promise of targeting the sGC enzyme for the treatment of pulmonary hypertension and provide a basis for further comparative studies to delineate the optimal therapeutic approaches for this devastating disease.
References
Navigating the Safety Landscape of Soluble Guanylate Cyclase (sGC) Activators: A Comparative Guide
A detailed examination of the safety profiles of various soluble guanylate cyclase (sGC) modulators reveals distinct differences between sGC stimulators and activators, a crucial consideration for researchers and drug development professionals. While both classes of drugs target a key pathway in cardiovascular regulation, their interaction with the sGC enzyme under different physiological conditions appears to influence their safety and tolerability. This guide provides a cross-study comparison of the safety profiles of prominent sGC modulators, supported by data from clinical trials, and outlines typical experimental methodologies for safety assessment.
Soluble guanylate cyclase is a critical enzyme in the nitric oxide (NO) signaling pathway. Its activation leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates vasodilation and inhibits platelet aggregation and smooth muscle proliferation. sGC modulators are broadly categorized into two classes: sGC stimulators and sGC activators. sGC stimulators, such as riociguat (B1680643), vericiguat, and praliciguat, enhance the sensitivity of reduced (heme-containing) sGC to endogenous NO. In contrast, sGC activators, like cinaciguat (B1243192), directly activate the oxidized (heme-free) form of sGC, which is unresponsive to NO. This fundamental mechanistic difference has significant implications for their respective safety profiles.
Comparative Safety Profiles of sGC Modulators
The following table summarizes the key safety findings from clinical trials of various sGC stimulators and activators. It is important to note that direct head-to-head comparative trials are limited, and the data presented are drawn from separate studies investigating different patient populations and indications.
| Drug (Class) | Key Clinical Trials | Common Adverse Events (Frequency) | Serious Adverse Events | Key Safety Concerns & Remarks |
| Riociguat (Stimulator) | PATENT-1, PATENT-2, CHEST-1, EXPERT registry | Headache, dizziness, dyspepsia/gastritis, nausea, diarrhea, hypotension, vomiting, anemia.[1][2] | Right ventricular failure, syncope, hypotension.[2][3] In the RACE trial, severe hypotension with syncope was a treatment-related serious adverse event.[4] | Bleeding risk is a notable concern.[1] The EXPERT registry confirmed the known safety profile with no new signals identified.[2] A study analyzing the FDA Adverse Event Reporting System identified unexpected adverse events like fatigue, malaise, and pain in extremity.[5] |
| Vericiguat (Stimulator) | VICTORIA | Symptomatic hypotension (9.1% vs 7.9% placebo), syncope (4.0% vs 3.5% placebo), anemia.[6][7] | Serious adverse events were similar to placebo (32.8% vs 34.8%).[6][7][8] | Generally well-tolerated in patients with heart failure with reduced ejection fraction.[9] The risk of hypotension and syncope is present but was not statistically significant in the VICTORIA trial.[7] |
| Praliciguat (Stimulator) | Phase 1 (Healthy Volunteers), Phase 2 (HFpEF) | Headache, dizziness, hypotension, urinary tract infection.[10] | In a study on diabetic kidney disease, serious adverse events were more frequent at the higher 40mg dose.[11] | Development for heart failure with preserved ejection fraction (HFpEF) was discontinued (B1498344) due to lack of efficacy, though it was generally well-tolerated. |
| Olinciguat (Stimulator) | STRONG-SCD | Generally well-tolerated across all dose ranges in the STRONG-SCD study.[12][13] | Not specified, but development was halted due to lack of efficacy.[12][13] | While appearing safe, the lack of efficacy led to the discontinuation of its development for sickle cell disease. |
| Zagociguat (B12429145) (IW-6463) (Stimulator) | Phase 1 | Well-tolerated in single and multiple ascending doses with no safety signals.[14][15][16][17][18] | No serious adverse events reported in early trials.[14][15][16][17][18] | A CNS-penetrant sGC stimulator with a favorable early safety profile.[14][15][16][17][18] |
| Cinaciguat (Activator) | Phase 2 (Acute Decompensated Heart Failure) | Hypotension.[19] | The trial was stopped prematurely due to an increased occurrence of hypotension at higher doses.[19] | The primary safety concern is dose-dependent hypotension, which has limited its clinical development.[19][20] The irreversible activation of sGC may contribute to this pronounced hypotensive effect.[21] |
Signaling Pathway and Mechanism of Action
The differential effects of sGC stimulators and activators can be understood by examining their points of action within the NO-sGC-cGMP signaling pathway.
Figure 1: Simplified signaling pathway of sGC modulation by stimulators and activators.
Experimental Protocols for Safety Assessment in Clinical Trials
The safety of sGC modulators in clinical trials is typically assessed through a comprehensive battery of tests and monitoring procedures. While specific protocols vary between studies, the core components generally include:
-
Adverse Event (AE) Monitoring and Reporting: Systematic collection of all adverse events experienced by study participants. AEs are coded using standardized terminology (e.g., MedDRA) and assessed for severity, seriousness, and potential relationship to the study drug.
-
Vital Signs Monitoring: Regular measurement of blood pressure (systolic and diastolic) and heart rate, both at rest and, in some cases, through 24-hour ambulatory monitoring. Orthostatic challenges may also be performed to assess for postural hypotension.
-
Electrocardiogram (ECG) Monitoring: Baseline and periodic ECGs are conducted to evaluate potential effects on cardiac rhythm and conduction.
-
Laboratory Safety Tests: Comprehensive blood and urine analyses are performed to monitor for any drug-induced organ toxicity. This typically includes:
-
Hematology: Complete blood count with differential to assess for effects on red blood cells, white blood cells, and platelets (e.g., anemia).
-
Serum Chemistry: Measurement of electrolytes, renal function markers (e.g., creatinine, BUN), and liver function enzymes (e.g., ALT, AST, bilirubin).
-
Urinalysis: To detect any abnormalities in renal function or signs of urinary tract issues.
-
-
Special Interest Assessments: Depending on the specific drug and target population, additional safety assessments may be included, such as coagulation panels (given the potential for bleeding) or specific biomarker monitoring.
Figure 2: A typical workflow for assessing the safety of sGC modulators in clinical trials.
References
- 1. Executive Summary - Clinical Review Report: Riociguat (Adempas) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Overview of Riociguat and Its Role in the Treatment of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Balloon pulmonary angioplasty versus riociguat for the treatment of inoperable chronic thromboembolic pulmonary hypertension (RACE): a multicentre, phase 3, open-label, randomised controlled trial and ancillary follow-up study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Riociguat-related adverse events: a disproportionality analysis utilizing the FDA adverse event reporting system database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rxfiles.ca [rxfiles.ca]
- 7. merck.com [merck.com]
- 8. Vericiguat Global Study in Subjects With Heart Failure With Reduced Ejection Fraction - American College of Cardiology [acc.org]
- 9. Blood Pressure and Safety Events With Vericiguat in the VICTORIA Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Randomized, Placebo-Controlled, Multiple-Ascending-Dose Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Soluble Guanylate Cyclase Stimulator Praliciguat in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Cyclerion Announces Phase 2 STRONG-SCD Study Results in Patients with Sickle Cell Disease | Cyclerion Therapeutics, Inc. [ir.cyclerion.com]
- 13. sicklecellanemianews.com [sicklecellanemianews.com]
- 14. First‐in‐human trial to assess safety, tolerability, pharmacokinetics, and pharmacodynamics of zagociguat (CY6463), a CNS‐penetrant soluble guanylyl cyclase stimulator - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cyclerion.com [cyclerion.com]
- 17. neurology.org [neurology.org]
- 18. Cyclerion Announces Positive Data from IW-6463 CNS [globenewswire.com]
- 19. Cinaciguat, a soluble guanylate cyclase activator, unloads the heart but also causes hypotension in acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of sGC Activators: A Guide to Laboratory Safety and Compliance
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. While "sGC activator 2" serves as a general descriptor, the precise disposal protocol is dictated by the specific chemical properties and associated hazards of the particular compound being used. The foundational document for safe handling and disposal is the manufacturer-provided Safety Data Sheet (SDS).
This guide provides essential procedural information for the proper disposal of sGC activators and similar research-grade chemicals, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is crucial to handle the sGC activator with appropriate care. The following table summarizes key safety parameters based on general guidelines for handling potent research compounds. Always refer to the specific SDS for quantitative data and detailed instructions.
| Parameter | Information |
| Hazard Classification | Varies by compound. Assume the substance is hazardous until confirmed otherwise by the SDS. Potential classifications include toxicity, irritancy, and environmental hazards. |
| Primary Routes of Exposure | Inhalation, ingestion, skin, and eye contact. |
| Personal Protective Equipment (PPE) | Always wear a protective lab coat, chemical-resistant gloves, and safety glasses or goggles. |
| Handling Precautions | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. |
| Storage | Keep containers tightly sealed in a designated, cool, and well-ventilated area, segregated according to compatibility.[1][2] |
| Chemical Incompatibilities | Avoid mixing with other chemical wastes unless compatibility is confirmed.[1][3] Incompatible chemicals can react violently.[4] |
Step-by-Step Disposal Protocol for sGC Activators
The disposal of any laboratory chemical, including sGC activators, must follow a structured process to ensure safety and compliance. The following steps provide a general framework that should be adapted to your institution's specific Environmental Health & Safety (EHS) procedures.
Step 1: Identify and Classify the Waste
The first and most critical step is to identify the waste.[5] Since "this compound" is a general term, you must refer to the specific chemical name on the container and its corresponding Safety Data Sheet (SDS).
-
Locate the SDS: The SDS is the primary source of information regarding safe disposal.[4][6][7] Section 13 of the SDS is dedicated to disposal considerations and will provide guidance on proper disposal methods and regulatory requirements.[7][8]
-
Determine Hazard Characteristics: Using the SDS, determine if the waste is hazardous. The U.S. Environmental Protection Agency (EPA) defines hazardous waste by four characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[9][10]
Step 2: Segregate and Contain the Waste
Proper segregation at the point of generation is crucial for preventing dangerous chemical reactions.[4]
-
Solid Waste:
-
Includes unused or expired compounds, and contaminated lab materials (e.g., pipette tips, weigh boats, gloves).
-
Collect this waste in a designated, leak-proof container that is chemically compatible with the sGC activator.[1]
-
-
Liquid Waste:
-
Includes stock solutions, experimental media containing the activator, and the first solvent rinse of an empty container.[1]
-
Collect in a sealable, shatter-resistant waste bottle, preferably plastic-coated glass or high-density polyethylene.[11] Ensure the container is compatible with all components of the liquid waste.
-
-
Empty Containers:
-
A container that held a hazardous chemical must be triple-rinsed with a suitable solvent.[12]
-
The first rinsate (and sometimes subsequent ones for highly toxic chemicals) must be collected and disposed of as hazardous liquid waste.[1][12]
-
After rinsing, deface or remove the original label and dispose of the container as instructed by your EHS department.[1][12]
-
Step 3: Label the Waste Container Correctly
All hazardous waste containers must be clearly and accurately labeled from the moment waste is first added.
-
Use an Official Waste Tag: Your institution's EHS department will provide official hazardous waste tags.[11]
-
Complete All Information: The label must include:
-
The words "Hazardous Waste".[11]
-
The full chemical name(s) of all contents, without abbreviations.[11]
-
The approximate percentage of each component.
-
The date waste accumulation began.
-
The name of the Principal Investigator and the specific laboratory location.[11]
-
Relevant hazard pictograms (e.g., toxic, irritant).[11]
-
Step 4: Store Waste in a Designated Area
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4][10]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[9]
-
Secondary Containment: Liquid waste containers must be kept in secondary containment bins to catch any potential leaks.[1][2]
-
Segregation: Store incompatible waste streams separately within the SAA.[1][3] For example, keep acids separate from bases and oxidizers away from organic compounds.[2][3]
-
Container Integrity: Keep waste containers closed except when adding waste.[1][10] Regularly inspect containers for signs of leakage or deterioration.[3]
Step 5: Arrange for Waste Collection
Once a waste container is full, or if it has been in storage for an extended period (typically 6-12 months for partially filled containers), schedule a pickup.[3][9]
-
Contact EHS: Follow your institution's specific procedures to request a hazardous waste collection from the EHS department.[1]
-
Prohibited Disposal: Never dispose of sGC activators or other hazardous chemical waste down the sink or in the regular trash.[1][10][12] This is illegal and poses a significant risk to the environment and public health.[9]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like an sGC activator.
Caption: Chemical Waste Disposal Workflow for Laboratory Reagents.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. benchchem.com [benchchem.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. ehs.com [ehs.com]
- 7. Safety Data Sheets & Hazardous Substance Fact Sheet | Institutional Planning and Operations [ipo.rutgers.edu]
- 8. vumc.org [vumc.org]
- 9. danielshealth.com [danielshealth.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. vumc.org [vumc.org]
Personal protective equipment for handling sGC activator 2
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like soluble Guanylate Cyclase (sGC) activators. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling sGC activators, fostering a secure and efficient research environment.
Immediate Safety and Personal Protective Equipment (PPE)
When working with sGC activators, which are often powdered or crystalline substances, adherence to strict safety protocols is crucial to prevent inhalation, skin contact, or ingestion.[1] The following Personal Protective Equipment (PPE) is mandatory.
PPE Requirements
| Protective Equipment | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 or P2 dust mask.[1] For operations with a high potential for aerosolization, a powered air-purifying respirator (PAPR) is recommended. | Prevents inhalation of fine dust particles which can cause respiratory irritation.[1] |
| Eye Protection | Chemical splash goggles that provide a complete seal around the eyes.[2] | Protects against accidental splashes and airborne particles that could cause eye irritation or injury.[1][2] |
| Hand Protection | Nitrile or neoprene gloves.[1] Double gloving is recommended. | Provides a barrier against skin contact.[1] Regularly check gloves for any signs of degradation or puncture. |
| Body Protection | A fully buttoned lab coat, preferably a disposable one.[2] For larger quantities, a chemical-resistant apron or suit is advised. | Protects skin and personal clothing from contamination.[2][3] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling sGC activators minimizes the risk of exposure and ensures the integrity of the experiment.
Preparation
-
Designated Area: All handling of sGC activators should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to control airborne particles.[4]
-
Gather Materials: Before starting, ensure all necessary equipment and reagents are within the designated area to avoid unnecessary movement and potential spread of the compound.
-
Pre-weighing: If possible, use a balance inside the containment area. If not, tare the weighing vessel inside the hood, transport it to the balance in a sealed container, weigh the compound, and securely transport it back to the hood.
Handling and Experimentation
-
Dissolving: When preparing solutions, add the solvent to the sGC activator slowly to avoid splashing.
-
Avoid Dust Generation: Handle the solid compound gently to minimize dust formation.[1]
-
Spill Management: Have a spill kit readily available. In case of a small spill, cover it with an absorbent material, and then carefully clean the area. For larger spills, evacuate the area and follow institutional emergency procedures.
Post-Experiment
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the experiment with an appropriate cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan
Proper disposal of sGC activators and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable items that have come into contact with the sGC activator, including gloves, lab coats, and weighing paper, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Chemical Waste: Unused sGC activator and solutions containing the compound should be disposed of as hazardous chemical waste according to institutional and local regulations. Do not pour down the drain.
-
Container Labeling: All waste containers must be properly labeled with the contents and associated hazards.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of sGC activators and the workflow for their safe handling.
Caption: General signaling pathway of a soluble Guanylate Cyclase (sGC) activator.
Caption: Step-by-step workflow for the safe handling of sGC activators in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
